NO-711ME
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methyl 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGETBAXCNUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NO-711
Audience: Researchers, scientists, and drug development professionals.
Introduction
NO-711, also known as NNC-711, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] GAT-1 is a critical component of the central nervous system, responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] By modulating the concentration of GABA in the synapse, GAT-1 plays a pivotal role in regulating GABAergic neurotransmission.[4] NO-711's selective inhibition of this transporter makes it a valuable pharmacological tool for studying the GABA system and a compound of interest for its potential therapeutic effects, such as anticonvulsant and analgesic properties.[1][2] This document provides a detailed technical overview of the core mechanism of action of NO-711, supported by quantitative data, experimental protocols, and illustrative diagrams.
Core Mechanism of Action
The primary mechanism of action of NO-711 is the competitive inhibition of the GAT-1 transporter.[5] GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, which co-transports GABA into the cell along with sodium (Na⁺) and chloride (Cl⁻) ions.[6][7] NO-711 binds to the GAT-1 protein, likely at or near the GABA binding site, thereby preventing the transporter from binding to and translocating GABA across the cell membrane.[5]
This blockade of GABA reuptake leads to a significant increase in the extracellular concentration of GABA and prolongs its presence in the synaptic cleft. The elevated synaptic GABA levels result in enhanced activation of both synaptic and extrasynaptic GABA receptors (e.g., GABA-A and GABA-B receptors), leading to a potentiation of inhibitory signaling throughout the nervous system. This enhanced inhibition is the basis for the observed pharmacological effects of NO-711, including its potent anticonvulsant activity against seizures induced by various chemoconvulsants.[2][8] Structural studies on engineered transporters suggest that NO-711, a derivative of guvacine, binds within the primary binding site of the transporter, stabilizing it in an outward-open conformation.[5]
Data Presentation
The potency and selectivity of NO-711 have been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.
Table 1: Inhibitory Potency (IC50) of NO-711 on GABA Transporters
| Transporter Subtype | Species/System | IC50 Value (µM) | Reference |
| GAT-1 | Human | 0.04 | [1][2][9] |
| GAT-1 | Rat | 0.38 | [1] |
| GAT-1 | Rat Brain Synaptosomes | 0.047 | [1][8] |
| GAT-1 (Neuronal) | Rat | 1.238 | [8] |
| GAT-1 (Glial) | Rat | 0.636 | [8] |
| GAT-2 | Rat | 171 | [1][2] |
| GAT-3 | Human | 1700 | [1][9] |
| GAT-3 | Rat | 349 | [1] |
| BGT-1 | Human | 622 | [1][2] |
Table 2: In Vivo Efficacy (ED50) of NO-711 in Seizure Models
| Seizure Model | Animal Model | ED50 Value (mg/kg, i.p.) | Reference |
| DMCM-induced (clonic) | Mouse | 1.2 | [2][8] |
| Pentylenetetrazole (PTZ)-induced (tonic) | Mouse | 0.72 | [8] |
| Pentylenetetrazole (PTZ)-induced (tonic) | Rat | 1.7 | [2][8] |
| Audiogenic (clonic and tonic) | Mouse | 0.23 | [2][8] |
Experimental Protocols
The characterization of NO-711's mechanism of action relies on several key experimental methodologies.
1. [³H]-GABA Uptake Inhibition Assay
This assay is the gold standard for quantifying the inhibitory potency of compounds on GABA transporters.
-
Objective: To determine the concentration of NO-711 required to inhibit 50% of GAT-1-mediated GABA uptake (IC50).
-
Methodology:
-
Cell/Tissue Preparation: Utilize cultured cells (e.g., HEK293) transiently or stably expressing the specific GAT-1 transporter subtype, or use synaptosome preparations from rodent brain tissue.[8][10]
-
Incubation: Pre-incubate the prepared cells or synaptosomes with varying concentrations of NO-711 for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Uptake Initiation: Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled [³H]-GABA.[10]
-
Uptake Termination: After a short incubation period (e.g., 3-10 minutes), rapidly terminate the uptake process. This is typically achieved by washing the cells with ice-cold buffer to remove extracellular [³H]-GABA and stop transporter activity.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.[7]
-
Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the NO-711 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
2. Radioligand Binding Assay ([³H]-Tiagabine Displacement)
This assay measures the ability of NO-711 to compete with a known radiolabeled GAT-1 ligand, providing information about its binding affinity.
-
Objective: To determine the concentration of NO-711 that displaces 50% of a specific radioligand (e.g., [³H]-tiagabine) from GAT-1.[1]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing GAT-1.
-
Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand (e.g., [³H]-tiagabine) and a range of concentrations of the unlabeled competitor compound (NO-711).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of NO-711. The resulting competition curve is used to calculate the IC50, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: Mechanism of NO-711 at a GABAergic synapse.
Caption: Experimental workflow for a [³H]-GABA uptake inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NNC-711 - Wikipedia [en.wikipedia.org]
- 4. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 6. Nonvesicular inhibitory neurotransmission via reversal of the GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of NO-711: A GAT-1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of NO-711, tailored for researchers and professionals in drug development. The document details its pharmacological profile, a plausible synthetic route, and the experimental protocols for its characterization. Furthermore, it includes visualizations of the GAT-1 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this significant neuroscience research tool.
Discovery and Pharmacological Profile
NO-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, was identified as a potent and selective inhibitor of GAT-1, a key protein responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, NO-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This mechanism of action underlies its observed anticonvulsant and cognition-enhancing properties in preclinical studies.
Quantitative Pharmacological Data
The potency and selectivity of NO-711 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the scientific literature.
| Parameter | Transporter | Species | Value | Reference |
| IC₅₀ | GAT-1 | Human | 0.04 µM | [3] |
| GAT-2 | Rat | 171 µM | [3] | |
| GAT-3 | Human | 1700 µM | [3] | |
| BGT-1 | Human | 622 µM | [3] | |
| Kᵢ | GAT-1 | Mouse | 1.07 µM | [4] |
Table 1: In Vitro Potency and Selectivity of NO-711
Chemical Synthesis of NO-711
Disclaimer: The following protocol is a proposed synthetic route and has not been experimentally validated from available literature.
Plausible Synthetic Scheme
Caption: Plausible synthetic workflow for NO-711.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate
-
Arecoline hydrobromide is refluxed with hydrobromic acid in water to hydrolyze the methyl ester and demethylate the nitrogen.
-
The resulting nipecotic acid hydrobromide is then esterified by reacting with thionyl chloride in methanol (B129727) to yield methyl 1,2,5,6-tetrahydropyridine-3-carboxylate.
Step 2: N-Alkylation
-
To a solution of methyl 1,2,5,6-tetrahydropyridine-3-carboxylate in acetonitrile, add anhydrous potassium carbonate.
-
Add 2-(2-bromoethoxy)-1,1-diphenylethylene (prepared separately from 2-bromoethanol (B42945) and diphenylacetaldehyde) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl 1-(2-((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate.
Step 3: Hydrolysis and Salt Formation
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield NO-711 hydrochloride.
-
The final product can be further purified by recrystallization.
Key Experimental Protocols
[³H]GABA Uptake Assay
This assay measures the ability of NO-711 to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GAT-1.
Materials:
-
HEK-293 cells stably expressing human GAT-1 (or rat brain synaptosomes).
-
[³H]GABA (specific activity ~35 Ci/mmol).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
NO-711 stock solution (in DMSO).
-
Scintillation cocktail.
Protocol:
-
Cell Preparation: Plate HEK-293-hGAT1 cells in a 96-well plate and grow to ~90% confluency.
-
Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of NO-711 (or vehicle control) for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [³H]GABA (final concentration ~30 nM) to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of NO-711 compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for [³H]GABA uptake assay.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of NO-711 to the GAT-1 transporter by measuring its ability to displace a radiolabeled ligand that binds to the transporter.
Materials:
-
Membrane preparations from cells or tissues expressing GAT-1.
-
Radioligand (e.g., [³H]tiagabine or another suitable GAT-1 ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
NO-711 stock solution (in DMSO).
-
Non-specific binding control (e.g., a high concentration of a known GAT-1 ligand like tiagabine).
-
Glass fiber filters.
-
Scintillation cocktail.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kₔ), and varying concentrations of NO-711 in the assay buffer. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of NO-711 by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of NO-711 from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
GAT-1 Signaling Pathway
The primary function of GAT-1 is to regulate the concentration of GABA in the synaptic cleft. By transporting GABA back into the presynaptic neuron or surrounding glial cells, GAT-1 terminates the inhibitory signal. Inhibition of GAT-1 by NO-711 leads to an accumulation of GABA in the synapse, resulting in prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced GABAergic signaling leads to increased neuronal inhibition.
Caption: Simplified GAT-1 signaling pathway and the action of NO-711.
References
The Role of GABA Transporter GAT-1 in Hippocampal Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GABA transporter GAT-1, encoded by the SLC6A1 gene, is a critical component of the GABAergic system in the central nervous system, responsible for the reuptake of GABA from the synaptic cleft.[1] In the hippocampus, GAT-1 plays a pivotal role in regulating both phasic and tonic inhibition, thereby influencing neuronal excitability, synaptic plasticity, and network oscillations.[2][3][4] Dysregulation of GAT-1 function has been implicated in a range of neurological and neurodevelopmental disorders, including epilepsy, anxiety, and schizophrenia.[1][5][6] This technical guide provides an in-depth overview of the function and localization of GAT-1 in hippocampal circuits, summarizes key quantitative data, details common experimental protocols for its study, and presents visual representations of its functional roles and associated experimental workflows.
Introduction to GAT-1
GAT-1 is a sodium- and chloride-dependent transporter that actively removes GABA from the extracellular space, thereby terminating its synaptic action.[7][8] It is predominantly expressed in the axons and presynaptic terminals of GABAergic interneurons, but is also found in astrocytes.[2][9] This localization allows GAT-1 to finely control the concentration and duration of GABA in the synaptic cleft and the extrasynaptic space.
Localization and Function of GAT-1 in the Hippocampus
Immunocytochemical studies in rats have shown that GAT-1 immunoreactivity is prominent in punctate structures and axons throughout all layers of the dentate gyrus. In the Ammon's horn, GAT-1-positive processes are concentrated around the somata of pyramidal cells.[9] At the ultrastructural level, GAT-1 is found in inhibitory axon terminals that form symmetric synapses with the somata, axon initial segments, and dendrites of granule and pyramidal cells.[9] GAT-1 is also present in thin astrocytic glial processes.[9]
Functionally, GAT-1 modulates both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. By clearing GABA from the synapse, GAT-1 shapes the decay of inhibitory postsynaptic currents (IPSCs).[3] In the extrasynaptic space, GAT-1 helps maintain low ambient GABA levels, thereby regulating the activity of high-affinity extrasynaptic GABAA receptors that mediate tonic inhibition.[7][10]
Quantitative Data on GAT-1 Function in the Hippocampus
The following tables summarize key quantitative findings from studies on GAT-1 function in the hippocampus.
Table 1: Effects of GAT-1 Knockout (KO) on GABAergic Transmission in Hippocampal CA1 Pyramidal Cells
| Parameter | Wild-Type (WT) | GAT-1 KO | Reference |
| Tonic GABAA Current (pA) | 4.9 ± 2.3 | 45.8 ± 11 | [7] |
| Spontaneous IPSC (sIPSC) Frequency (Hz) | 1.9 ± 0.3 | No significant change | [7] |
| Miniature IPSC (mIPSC) Frequency | Not specified | Reduced to ~1/3 of WT | [10][11] |
| Presynaptic GABAB Receptor Tone | Present | Absent | [10] |
Table 2: Effect of GAT-1 Inhibitor (NO-711) on Tonic GABAA Current in Hippocampal CA1 Pyramidal Cells of Wild-Type Mice
| Condition | Tonic GABAA Current (pA) | Reference |
| Control | Not specified | [7] |
| NO-711 (10 µM) | 25.2 ± 6.0 | [7] |
| NO-711 (50 µM) | 12.6 ± 3.5 | [7] |
Table 3: Basal Extracellular GABA and Glutamate Levels in Rat Hippocampus Measured by Microdialysis
| Neurotransmitter | Basal Concentration (µM) | Reference |
| GABA | Not specified, but detectable | |
| Glutamate | Not specified, but detectable |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of GAT-1 in hippocampal circuits.
Immunohistochemistry for GAT-1 Localization
This protocol is adapted for staining GAT-1 in free-floating rat or mouse brain sections.
Solutions and Reagents:
-
Phosphate-Buffered Saline (PBS): Standard formulation.
-
Paraformaldehyde (PFA): 4% in PBS.
-
Blocking Solution: 10% normal goat serum, 0.3% Triton X-100 in PBS.
-
Primary Antibody: Rabbit anti-GAT-1 polyclonal antibody (e.g., PhosphoSolutions, Cat# 880-GAT1). Recommended dilution: 1:100 - 1:1000.[12]
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Mounting Medium: With DAPI for nuclear counterstaining.
Procedure:
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
-
Sectioning: Cryoprotect the brain in 30% sucrose (B13894) in PBS. Section the hippocampus at 40 µm using a cryostat or vibrating microtome.
-
Blocking: Wash sections three times in PBS for 10 minutes each. Incubate in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections in primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections three times in PBS. Incubate in secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash sections three times in PBS. Mount sections on slides and coverslip with mounting medium. Image using a confocal microscope.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording GABAergic currents from pyramidal neurons in acute hippocampal slices.
Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2/5% CO2.
-
Internal Solution (for IPSCs): In mM: 135 CsCl, 10 HEPES, 2 MgCl2, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.[7]
-
GAT-1 Inhibitor: NO-711 (10 µM).
Procedure:
-
Slice Preparation: Anesthetize the animal and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Patching: Visualize CA1 pyramidal neurons using DIC microscopy. Obtain a whole-cell patch-clamp configuration.
-
Data Acquisition: Clamp the neuron at -70 mV. Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs). To measure tonic currents, apply a GABAA receptor antagonist (e.g., bicuculline (B1666979) or gabazine) and measure the change in holding current.
-
Pharmacology: To assess the role of GAT-1, bath-apply the GAT-1 inhibitor NO-711 and record the changes in sIPSCs and tonic currents.
In Vivo Microdialysis
This protocol is for measuring extracellular GABA levels in the hippocampus of awake, freely moving rodents.
Equipment and Reagents:
-
Microdialysis Probe: Commercially available or custom-made (e.g., CMA 11).
-
Perfusion Fluid: aCSF.
-
Syringe Pump: For controlled infusion of aCSF.
-
Fraction Collector: To collect dialysate samples.
-
HPLC system: For GABA analysis.
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the hippocampus.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment: Insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[10][13]
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., 20-30 minutes).
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection after derivatization.
-
Data Analysis: Express GABA levels as a percentage of the basal level or as absolute concentrations after correcting for in vitro probe recovery.
Visualizations of GAT-1 Function and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to GAT-1 research.
Figure 1: GAT-1's role in GABAergic signaling.
Figure 2: Consequences of GAT-1 knockout.
Figure 3: Electrophysiology workflow for studying GAT-1.
GAT-1 in Neurological Disorders
Given its crucial role in regulating GABAergic inhibition, it is not surprising that GAT-1 dysfunction is associated with several neurological disorders.
-
Epilepsy: Reduced GAT-1 function, due to genetic mutations or pharmacological blockade, can lead to an increase in extracellular GABA.[1][2] While this might seem protective, the resulting enhancement of tonic inhibition and alterations in phasic inhibition can disrupt the delicate excitatory/inhibitory balance in hippocampal circuits, paradoxically contributing to seizure generation.[2] The GAT-1 inhibitor tiagabine (B1662831) is used as an anti-epileptic drug, highlighting the therapeutic potential of targeting this transporter.[14]
-
Schizophrenia: GAT-1 knockout mice exhibit behavioral phenotypes relevant to schizophrenia, such as locomotor hyperactivity and cognitive deficits.[6] This suggests that impaired GAT-1 function and the consequent alterations in GABAergic signaling may contribute to the pathophysiology of this disorder.
-
Developmental Disorders: Mutations in the SLC6A1 gene have been linked to a spectrum of neurodevelopmental disorders, including autism spectrum disorder and intellectual disability.[1]
Conclusion
GAT-1 is a key regulator of GABAergic neurotransmission in the hippocampus. Its strategic localization at presynaptic terminals and in astrocytes allows for precise control over both synaptic and extrasynaptic GABA levels. Understanding the intricate role of GAT-1 in hippocampal circuits is essential for elucidating the mechanisms of normal brain function and for developing novel therapeutic strategies for a variety of neurological and psychiatric disorders. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the multifaceted functions of this critical transporter.
References
- 1. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of pure GABAergic neurons by transcription factor programming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
The GAT-1 Inhibitor NO-711: A Technical Guide to its Effects on GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of NO-711 on GABAergic neurotransmission. NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft. By blocking GAT-1, NO-711 elevates extracellular GABA levels, thereby enhancing GABAergic signaling. This guide details the quantitative pharmacology of NO-711, outlines key experimental protocols for its study, and provides visual representations of its mechanism of action and relevant experimental workflows. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and pharmacology.
Introduction to NO-711 and GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the extracellular space is critical for maintaining a balance between excitation and inhibition. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft and perisynaptic areas, thus terminating its action. Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). GAT-1 is predominantly expressed in neurons and is the primary transporter responsible for GABA reuptake at synapses.
NO-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and selective inhibitor of GAT-1. Its high affinity and selectivity for GAT-1 make it an invaluable tool for studying the physiological and pathological roles of this transporter and for exploring the therapeutic potential of GAT-1 inhibition. By blocking GAT-1, NO-711 increases the concentration and dwell time of GABA in the extracellular space, leading to an enhancement of both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. This potentiation of GABAergic neurotransmission underlies the observed anticonvulsant, anxiolytic, and cognition-enhancing effects of NO-711 in various preclinical models.
Quantitative Pharmacology of NO-711
The potency and selectivity of NO-711 have been characterized across various in vitro and in vivo systems. The following tables summarize key quantitative data regarding its inhibitory activity on GABA transporters and its effects in preclinical models.
Table 1: In Vitro Inhibitory Potency of NO-711 on GABA Transporters
| Transporter Subtype | Species | Preparation | IC50 (µM) | Reference(s) |
| GAT-1 | Human | Cloned | 0.04 | [1][2][3][4] |
| GAT-1 | Rat | Cloned | 0.38 | [1] |
| GAT-1 | Rat | Synaptosomes | 0.047 | [5] |
| GAT-2 | Rat | Cloned | 171 | [1][2][3][4] |
| GAT-3 | Human | Cloned | 1700 | [1][2][3][4] |
| GAT-3 | Rat | Cloned | 349 | [1] |
| BGT-1 | Human | Cloned | 622 | [1][2][3][4] |
Table 2: In Vivo Efficacy of NO-711 in Preclinical Models
| Model | Species | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) |
| DMCM-induced seizures | Mouse | Clonic convulsions | 1.2 | [5] |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | Tonic convulsions | 0.72 | [5] |
| Pentylenetetrazole (PTZ)-induced seizures | Rat | Tonic convulsions | 1.7 | [5] |
| Audiogenic seizures | Mouse | Clonic and tonic convulsions | 0.23 | [5] |
Core Signaling Pathway and Mechanism of Action
NO-711 exerts its effects by directly interacting with and inhibiting the GAT-1 transporter. This leads to a cascade of events that ultimately enhance GABAergic signaling.
Figure 1: Mechanism of action of NO-711 at the GABAergic synapse.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of NO-711 on GABAergic neurotransmission.
[³H]GABA Uptake Assay in Synaptosomes
This assay measures the ability of NO-711 to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM D-glucose, 25 mM HEPES, pH 7.4.
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
NO-711 and other test compounds
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Synaptosome preparation (from rodent cortex or hippocampus)
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain region of rodents using a standard sucrose (B13894) gradient centrifugation method. Resuspend the final synaptosomal pellet in ice-cold KRH buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In microcentrifuge tubes, pre-incubate synaptosomes (approximately 100 µg of protein) in KRH buffer with either vehicle or varying concentrations of NO-711 for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a final concentration of 50 nM [³H]GABA.
-
Termination of Uptake: After a 5-10 minute incubation at 37°C, terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold KRH buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled GAT inhibitor like tiagabine (B1662831) or in the absence of Na⁺). Determine the IC50 value of NO-711 by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on NO-711 (NNC-711) for Epilepsy: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research on NO-711, also known as NNC-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor, for the treatment of epilepsy. The information is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows. The closely related and clinically approved GAT-1 inhibitor, Tiagabine (B1662831), is also discussed for comparative purposes.
Core Mechanism of Action: GABA Reuptake Inhibition
NO-711 (NNC-711) and Tiagabine exert their anticonvulsant effects by selectively inhibiting the GAT-1 transporter.[1] This transporter is responsible for clearing gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1] By blocking GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability that can lead to seizures.[1][2][3]
Signaling Pathway of GAT-1 Inhibition
Caption: Mechanism of action of NO-711 (NNC-711) and Tiagabine.
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of NNC-711 and Tiagabine from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of NNC-711
| Target | Species/System | IC50 | Reference |
| hGAT-1 | Human | 0.04 µM | [4] |
| rGAT-2 | Rat | 171 µM | [4] |
| hGAT-3 | Human | 1700 µM | [4] |
| hBGT-1 | Human | 622 µM | [4] |
| Synaptosomal GABA Uptake | - | 47 nM | [5] |
| Neuronal GABA Uptake | - | 1238 nM | [5] |
| Glial GABA Uptake | - | 636 nM | [5] |
Table 2: Anticonvulsant Activity (ED50) of NNC-711 in Rodent Seizure Models
| Seizure Model | Seizure Type | Species | Route | ED50 | Reference |
| DMCM-induced | Clonic | Mouse | i.p. | 1.2 mg/kg | [5] |
| PTZ-induced | Tonic | Mouse | i.p. | 0.72 mg/kg | [5] |
| PTZ-induced | Tonic | Rat | i.p. | 1.7 mg/kg | [5] |
| Audiogenic | Clonic & Tonic | Mouse | i.p. | 0.23 mg/kg | [5] |
Table 3: Anticonvulsant Activity (ED50) of Tiagabine in Rodent Seizure Models
| Seizure Model | Seizure Type | Species | Route | ED50 | Reference |
| PTZ-induced | Tonic | Mouse | i.p. | 2 µmol/kg | [2] |
| DMCM-induced | Tonic | Mouse | i.p. | 2 µmol/kg | [2] |
| Sound-induced | Tonic | DBA/2 Mice | i.p. | 1 µmol/kg | [2] |
| PTZ-induced | Clonic | Mouse | i.p. | 5 µmol/kg | [2] |
| Amygdala Kindled | Focal | Rat | i.p. | 36 µmol/kg | [2] |
| Audiogenic | - | DBA/2 Mice | i.p. | 0.4 mg/kg | [6] |
| Amygdala Kindled | - | Rat | i.p. | 3 mg/kg | [6] |
| PTZ-induced | Clonic | Mouse | - | 0.9 mg/kg | [7] |
Experimental Protocols
Detailed methodologies for key preclinical epilepsy models used to evaluate GAT-1 inhibitors are outlined below.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is widely used for screening potential anticonvulsant drugs.[8] PTZ is a GABA-A receptor antagonist that induces seizures.[8]
-
PTZ Preparation: PTZ is dissolved in sterile 0.9% saline.[9]
-
Administration:
-
Acute Seizures: A single convulsant dose of PTZ is administered, typically intraperitoneally (i.p.).[9]
-
Kindling (Chronic Model): Sub-convulsant doses of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice) are administered repeatedly (e.g., every other day) to induce a progressive increase in seizure susceptibility.[10][11]
-
-
Drug Treatment: The test compound (e.g., NNC-711 or Tiagabine) is administered at various doses prior to PTZ injection.
-
Observation and Scoring: Animals are observed for a set period (e.g., 30 minutes) after PTZ administration.[8] Seizure severity is scored using a standardized scale, such as the Racine scale:
-
Data Analysis: The dose of the drug that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension) is calculated as the ED50.
Amygdala Kindling Model
This model is considered to have high predictive validity for temporal lobe epilepsy.[12][13] It involves repeated electrical stimulation of the amygdala to induce a permanent state of seizure susceptibility.[12]
-
Surgical Procedure:
-
Stimulation Protocol:
-
After a recovery period, a threshold intensity for inducing an afterdischarge (AD) is determined.
-
Animals receive daily electrical stimulation (e.g., 60 Hz for 1 second) at the AD threshold.[14]
-
-
Seizure Scoring: Behavioral seizures are scored using the Racine scale.
-
Kindling Criterion: An animal is considered fully kindled after exhibiting a certain number of consecutive Stage 5 seizures.[15]
-
Drug Testing: Once kindled, animals are treated with the test compound before electrical stimulation to assess its ability to suppress seizure activity and duration of afterdischarges.[6]
-
Electrophysiological Recording: Intracranial EEG can be recorded to monitor afterdischarge duration and epileptic activity.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical evaluation of an anticonvulsant compound.
Caption: General workflow for preclinical anticonvulsant drug testing.
References
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archepilepsy.org [archepilepsy.org]
- 9. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. Comparison between standard protocol and a novel window protocol for induction of pentylenetetrazol kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Using a Bipolar Electrode to Create a Temporal Lobe Epilepsy Mouse Model by Electrical Kindling of the Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amygdala Kindling [bio-protocol.org]
Investigating Sleep Regulation with NO-711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of NO-711, a potent and selective GABA transporter-1 (GAT-1) inhibitor, as a tool to investigate the mechanisms of sleep regulation. The document outlines the pharmacological profile of NO-711, its effects on sleep architecture, and detailed experimental protocols for its use in preclinical research.
Introduction: The Role of GABA in Sleep and the GAT-1 Target
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in the regulation of sleep-wake cycles. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs). GAT-1, in particular, is responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.
By blocking GAT-1, inhibitors like NO-711 increase the extracellular concentration of GABA, leading to enhanced GABAergic tone. This potentiation of inhibitory signaling has significant implications for the promotion of sleep, particularly non-rapid eye movement (NREM) sleep. Sedation is a known side effect of GAT-1 inhibitors used in the treatment of epilepsy, further indicating their potential as sleep-modulating agents.
NO-711 (also known as NNC-711) is a potent and selective GAT-1 inhibitor that effectively crosses the blood-brain barrier, making it a valuable pharmacological tool for in vivo studies of sleep regulation.
Mechanism of Action: Enhancing Inhibitory Tone in Sleep-Regulating Circuits
NO-711 exerts its sleep-promoting effects by inhibiting the GAT-1 transporter, which leads to an accumulation of GABA in the synaptic cleft. This increased availability of GABA enhances the activity of GABA-A receptors on postsynaptic neurons within key sleep-wake regulatory circuits.
The diagram below illustrates the proposed signaling pathway:
Studies have shown that administration of NO-711 leads to a dose-dependent increase in the expression of the immediate early gene c-Fos, a marker of neuronal activity, in the sleep-promoting ventrolateral preoptic area (VLPO) and median preoptic nucleus (MnPO). Conversely, c-Fos expression is decreased in the wake-promoting tuberomammillary nucleus (TMN) and lateral hypothalamus (LH). This demonstrates that NO-711 shifts the balance of activity in these key nuclei to favor sleep.
Data Presentation: Quantitative Effects of NO-711 on Sleep and Neuronal Activity
The following tables summarize the quantitative data from preclinical studies investigating the effects of NO-711.
Table 1: In Vitro Potency of NO-711
| Target | Species | Assay | IC₅₀ (nM) |
| GAT-1 | Rat | [³H]GABA Uptake (Synaptosomes) | 47 |
| GAT-1 | Rat | [³H]GABA Uptake (Neuronal Culture) | 1238 |
| GAT-1 | Rat | [³H]GABA Uptake (Glial Culture) | 636 |
Table 2: Effects of NO-711 on Sleep Architecture in Mice
| Dose (mg/kg, i.p.) | Change in NREM Sleep Latency | Change in NREM Sleep Amount | Change in NREM Sleep Episodes | Change in REM Sleep Amount |
| 1 | Significantly Shortened | Increased | Increased | No Significant Change |
| 3 | Significantly Shortened | Increased | Increased | No Significant Change |
| 10 | Significantly Shortened | Markedly Increased | Increased | No Significant Change |
Table 3: Effects of NO-711 on EEG Power Spectra in Mice
| Vigilance State | Dose (mg/kg, i.p.) | Frequency Range (Hz) | Effect on EEG Activity |
| Wakefulness | 10 | 3 - 25 | Marked Enhancement |
| REM Sleep | 10 | 3 - 25 | Marked Enhancement |
| NREM Sleep | 3 | 1.5 - 6.75 | Elevated |
| NREM Sleep | 10 | 1.5 - 6.75 | Elevated |
Table 4: Effects of NO-711 on c-Fos Expression in Sleep-Wake Nuclei in Mice
| Brain Region | Function | Effect of NO-711 |
| Ventrolateral Preoptic Area (VLPO) | Sleep-Promoting | Dose-dependent Increase |
| Median Preoptic Nucleus (MnPO) | Sleep-Promoting | Dose-dependent Increase |
| Tuberomammillary Nucleus (TMN) | Wake-Promoting | Decreased |
| Lateral Hypothalamus (LH) | Wake-Promoting | Decreased |
Experimental Protocols
This section provides a generalized methodology for investigating the effects of NO-711 on sleep in a rodent model, based on common practices in the field. Note: The exact parameters from the key study by Xu et al. were not publicly available and therefore, these protocols are a composite.
Experimental Workflow
Foundational Studies of NO-711 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a crucial protein responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[2] By blocking GAT-1, NO-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This mechanism of action has positioned NO-711 as a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes in the central nervous system (CNS). Its foundational studies have paved the way for a deeper understanding of conditions characterized by GABAergic dysregulation, including epilepsy, neuropathic pain, and sleep disorders. This technical guide provides an in-depth overview of the core foundational studies of NO-711, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational preclinical studies of NO-711.
Table 1: In Vitro Potency and Selectivity of NO-711
| Target | Species/Preparation | IC50 Value | Reference |
| GAT-1 GABA Uptake | Human | 0.04 µM | [3][4] |
| GAT-1 GABA Uptake | Synaptosomes | 47 nM | [1] |
| GAT-2 GABA Uptake | Rat | 171 µM | [3][4] |
| GAT-3 GABA Uptake | Human | 1700 µM (1.7 mM) | [3][4] |
| BGT-1 (Betaine/GABA Transporter 1) | Human | 622 µM | [3][4] |
| Neuronal GABA Uptake | - | 1238 nM (1.238 µM) | [1] |
| Glial GABA Uptake | - | 636 nM | [1] |
Table 2: In Vivo Anticonvulsant Efficacy of NO-711
| Seizure Model | Species | Endpoint | ED50 Value (i.p.) | Reference |
| Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) | Mouse | Clonic Seizures | 1.2 mg/kg | [1] |
| Pentylenetetrazole (PTZ) | Mouse | Tonic Seizures | 0.72 mg/kg | [1] |
| Pentylenetetrazole (PTZ) | Rat | Tonic Seizures | 1.7 mg/kg | [1] |
| Audiogenic Seizures | Mouse | Clonic and Tonic Seizures | 0.23 mg/kg | [1] |
Table 3: In Vivo Behavioral Effects of NO-711 in Mice
| Behavioral Test | Endpoint | ED50 Value (i.p.) | Reference |
| Traction Test | Inhibition of Traction | 23 mg/kg | [1] |
| Rotarod Test | Motor Impairment | 10 mg/kg | [1] |
| Exploratory Locomotor Activity | Inhibition of Activity | 45 mg/kg | [1] |
Signaling Pathway
The primary mechanism of action of NO-711 is the inhibition of the GAT-1 transporter, which leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space. This increased availability of GABA enhances its inhibitory effects on neuronal activity through the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. doc.abcam.com [doc.abcam.com]
- 4. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]
The GAT-1 Inhibitor NO-711: A Technical Guide to Studying Tonic GABA Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonic inhibition is a persistent, low-level activation of extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors by ambient extracellular GABA. This continuous inhibitory tone plays a crucial role in regulating neuronal excitability, network oscillations, and information processing in the central nervous system. The GABA transporter 1 (GAT-1), primarily located on presynaptic terminals and astrocytes, is a key regulator of ambient GABA levels. By blocking GAT-1, researchers can effectively increase extracellular GABA concentrations and potentiate tonic inhibition, making GAT-1 inhibitors invaluable tools for studying this fundamental aspect of neurophysiology.
This technical guide focuses on the use of NO-711, a potent and selective GAT-1 inhibitor, as a pharmacological tool to investigate tonic GABAergic inhibition. We provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its application in electrophysiological studies, and visual workflows to guide experimental design and data analysis.
NO-711: Mechanism of Action and Selectivity
NO-711, with the chemical name 1,2,5,6-Tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride, is a high-affinity inhibitor of the GAT-1 transporter. By binding to GAT-1, NO-711 blocks the reuptake of GABA from the extracellular space. This leads to an elevation of ambient GABA levels, which can then diffuse and activate high-affinity extrasynaptic GABA-A receptors, thereby enhancing or inducing a measurable tonic inhibitory current.
The selectivity of NO-711 for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1) is a critical feature for its use in precisely dissecting the role of GAT-1 in regulating tonic inhibition.
Quantitative Data: NO-711 Inhibition Profile
The following table summarizes the inhibitory potency (IC50) of NO-711 against the four human GABA transporter subtypes.
| Transporter | IC50 (μM) |
| hGAT-1 | 0.04 |
| rGAT-2 | 171 |
| hGAT-3 | 1700 |
| hBGT-1 | 622 |
Data sourced from publicly available information.
Quantitative Data: Effect of NO-711 on Tonic GABA Currents
The application of NO-711 has been shown to significantly enhance tonic GABA currents in various neuronal populations. The magnitude of this enhancement can vary depending on the cell type, the baseline level of GAT-1 expression and activity, and the experimental conditions.
| Neuronal Cell Type | NO-711 Concentration | Effect on Tonic Current | Reference |
| Dentate Gyrus Granule Cells (Rat) | 2.5 µM | 330% increase | [1][2] |
| Dentate Gyrus Granule Cells (Rat) | 20 µM | 26 ± 4 pA increase | [3] |
| Dentate Gyrus Granule Cells (Rat, Epileptic Model) | 5 µM | Smaller increase compared to control (14.56 ± 3.41 pA vs 28.28 ± 3.53 pA) | [4] |
| Neocortical Pyramidal Cells (Mouse, P2-3) | 20 µM (with SNAP-5114) | Mean current of 9 ± 3 pA | [5] |
| Neocortical Pyramidal Cells (Mouse, Juvenile) | 20 µM (with SNAP-5114) | Mean current of 41 ± 12 pA | [5] |
Experimental Protocols
The following are detailed protocols for the preparation of acute brain slices and the subsequent electrophysiological recording of tonic GABA currents, with a focus on utilizing NO-711.
Acute Brain Slice Preparation
This protocol is optimized for obtaining healthy brain slices from rodents for electrophysiological recordings.
Materials:
-
Slicing solution (e.g., NMDG-based or sucrose-based protective cutting solution), ice-cold and continuously bubbled with 95% O2 / 5% CO2.
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording, continuously bubbled with 95% O2 / 5% CO2.
-
Vibrating microtome (vibratome).
-
Dissection tools (scissors, forceps, spatula).
-
Petri dish on ice.
-
Recovery chamber.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.[6]
-
Trim the brain to obtain the desired region of interest (e.g., hippocampus, thalamus, cortex).
-
Affix the brain block to the vibratome stage using cyanoacrylate glue.
-
Submerge the stage in the ice-cold slicing solution within the vibratome buffer tray.
-
Cut slices to the desired thickness (typically 300-400 µm).[7]
-
Carefully transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.[6][8]
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording of Tonic GABA Currents
This protocol describes the method for recording and quantifying tonic GABA currents from neurons in acute brain slices.
Materials:
-
Recording setup: microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.
-
Recording chamber with continuous perfusion of oxygenated aCSF (1.5-2 mL/min).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
Internal solution (see table below).
-
NO-711 stock solution (in DMSO or water).
-
GABA-A receptor antagonist (e.g., bicuculline (B1666979) or gabazine) stock solution.
Typical aCSF Composition (in mM):
-
125 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
25 NaHCO3
-
25 D-glucose
-
2 CaCl2
-
1 MgCl2 (pH 7.4 when bubbled with 95% O2 / 5% CO2)[9]
Typical K-Gluconate Based Internal Solution (for near-physiological chloride reversal potential):
-
130 K-Gluconate
-
4 KCl
-
10 HEPES
-
0.3 EGTA
-
10 Phosphocreatine
-
4 MgATP
-
0.3 NaGTP (pH adjusted to 7.3 with KOH)[10]
Procedure:
-
Transfer a brain slice to the recording chamber and secure it.
-
Identify the desired neuron under the microscope.
-
Pull a patch pipette with a resistance of 3-7 MΩ when filled with internal solution.[11]
-
Approach the cell and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.[11]
-
Switch to voltage-clamp mode and hold the neuron at a potential of -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
Record a stable baseline current.
-
Bath-apply NO-711 at the desired concentration (e.g., 5-10 µM).
-
Observe and record the inward shift in the holding current, which represents the NO-711-induced tonic current.
-
To confirm that the current is mediated by GABA-A receptors, co-apply a GABA-A receptor antagonist (e.g., bicuculline, 20 µM) at the end of the experiment. The outward shift in the holding current back to or beyond the initial baseline confirms the presence of a tonic GABAergic current.
Quantification of Tonic GABA Current
The magnitude of the tonic current is typically quantified by measuring the shift in the holding current upon application of a GABA-A receptor antagonist.
Data Analysis Workflow:
-
Record a continuous trace of the holding current before and after drug applications.
-
Select stable epochs (e.g., 1-2 minutes) for the baseline, NO-711 application, and GABA-A receptor antagonist application.
-
Generate an all-points histogram for each epoch.[12]
-
Fit a Gaussian curve to the histogram to determine the mean holding current for each condition.[12]
-
The amplitude of the tonic current is the difference between the mean holding current in the presence of NO-711 and the mean holding current in the presence of the GABA-A receptor antagonist.[12]
Visualizations
Signaling Pathway of Tonic GABA Inhibition Modulation by NO-711
Caption: Signaling pathway of GAT-1 mediated GABA reuptake and its inhibition by NO-711.
Experimental Workflow for Studying Tonic Inhibition with NO-711
Caption: Step-by-step workflow for investigating tonic GABA currents using NO-711.
Troubleshooting Common Issues in Tonic Current Recordings
Caption: Troubleshooting guide for common issues in tonic current recordings.
References
- 1. Selective modulation of tonic and phasic inhibitions in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Enhanced Tonic GABA Current in Normotopic and Hilar Ectopic Dentate Granule Cells After Pilocarpine-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Robust tonic GABA currents can inhibit cell firing in mouse newborn neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 8. precisionary.com [precisionary.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. researchgate.net [researchgate.net]
The Pharmacokinetics of NO-711: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, NO-711 enhances GABAergic transmission. This mechanism of action underlies its investigated therapeutic potential, primarily as an anticonvulsant. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is critical for its development and clinical application.
This technical guide provides a comprehensive overview of the available pharmacokinetic data for NO-711, detailed experimental methodologies for its study, and a visualization of its mechanism of action.
Core Pharmacokinetic Properties
While extensive quantitative in vivo pharmacokinetic data for NO-711 is limited in publicly available literature, this section summarizes the key known attributes and provides a framework for its expected pharmacokinetic profile based on its physicochemical properties and preclinical observations.
Absorption and Distribution
NO-711 has been demonstrated to be effective following systemic administration in animal models, indicating that it is absorbed into the systemic circulation and can cross the blood-brain barrier to exert its effects on the central nervous system.[1] However, specific oral bioavailability and the precise mechanisms of its transport across the blood-brain barrier have not been extensively reported.
Metabolism
The metabolic fate of NO-711 has not been fully elucidated in published studies. It is anticipated that, like many xenobiotics, it undergoes metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes would be a standard approach to identify the metabolites and the specific CYP isoforms involved.
Excretion
The routes and extent of excretion of NO-711 and its potential metabolites have not been detailed in the available literature. Typically, drugs of this nature are eliminated from the body via renal and/or fecal excretion.
Quantitative Pharmacokinetic Data
| Parameter | Value | Species/System | Reference |
| IC₅₀ (GABA Uptake) | |||
| Synaptosomal | 47 nM | Not specified | [1] |
| Neuronal | 1238 nM | Not specified | [1] |
| Glial | 636 nM | Not specified | [1] |
Experimental Protocols
The following sections detail standardized experimental protocols that are employed to characterize the pharmacokinetic and pharmacodynamic properties of GAT-1 inhibitors like NO-711.
In Vitro GABA Uptake Assay in Synaptosomes
This assay is fundamental to determining the potency of a compound in inhibiting GABA reuptake at the synapse.
Objective: To determine the IC₅₀ value of NO-711 for the inhibition of [³H]GABA uptake into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and glucose)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
NO-711 at various concentrations
-
Scintillation fluid and vials
-
Homogenizer, refrigerated centrifuge, and scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Euthanize a rat and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in fresh sucrose buffer.
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension in Krebs-Ringer buffer for 10 minutes at 37°C.
-
Add varying concentrations of NO-711 to the synaptosome aliquots and incubate for a further 15 minutes.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage inhibition of [³H]GABA uptake at each concentration of NO-711 compared to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the NO-711 concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anticonvulsant Activity Assessment
This protocol is used to evaluate the efficacy of NO-711 in a living animal model of seizures.
Objective: To determine the effective dose (ED₅₀) of NO-711 in protecting against chemically or electrically induced seizures in rodents.
Materials:
-
Mice or rats
-
NO-711 solution for injection (e.g., intraperitoneal)
-
Seizure-inducing agent (e.g., pentylenetetrazol - PTZ, or maximal electroshock - MES)
-
Observation chambers
Procedure:
-
Animal Dosing:
-
Administer different doses of NO-711 to groups of animals. Include a vehicle control group.
-
Allow for a predetermined pretreatment time to ensure the drug has been absorbed and distributed.
-
-
Induction of Seizures:
-
Chemical Induction (PTZ model): Administer a convulsant dose of PTZ subcutaneously or intraperitoneally.
-
Electrical Induction (MES model): Deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
-
Observation and Scoring:
-
Observe the animals for a set period following seizure induction.
-
Record the presence or absence of tonic-clonic seizures and their latency and duration.
-
Score the seizure severity based on a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Calculate the percentage of animals protected from seizures at each dose of NO-711.
-
Determine the ED₅₀, the dose that protects 50% of the animals, using probit analysis or a similar statistical method.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action of NO-711 is the selective inhibition of GAT-1, a transmembrane protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT-1, NO-711 increases the concentration and prolongs the residence time of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B). This leads to an overall increase in inhibitory neurotransmission.
References
GAT-1 Expression in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, is a critical component of the GABAergic system, the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). By mediating the reuptake of GABA from the synaptic cleft and extrasynaptic space, GAT-1 plays a pivotal role in regulating the duration and spatial extent of GABAergic signaling. Dysregulation of GAT-1 function has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of GAT-1 expression across different brain regions, details common experimental methodologies for its study, and illustrates key associated signaling pathways.
Quantitative Distribution of GAT-1 in the Brain
GAT-1 is the most abundantly expressed GABA transporter in the CNS.[1] Its expression, however, varies significantly across different brain regions. The following table summarizes the relative expression levels of GAT-1 protein in several key areas of the rodent brain, as determined by Western blot analysis. The data is presented as a ratio of normalized optical density compared to the suprachiasmatic nucleus (SCN), providing a semi-quantitative comparison.
| Brain Region | Relative GAT-1 Expression (Ratio to SCN) | Reference |
| Cerebral Cortex | 2.1 | [2] |
| Hippocampus | 1.4 | [2] |
| Cerebellum | Similar to SCN | [2] |
| Striatum | Similar to SCN | [2] |
| Thalamus | Similar to SCN | [2] |
| Brainstem | 0.5 (Lower than SCN) | [2] |
| Olfactory Bulb | 0.4 (Lower than SCN) | [2] |
Note: This table provides a relative comparison. Absolute quantification can vary based on the specific antibodies and techniques used.
Studies utilizing in situ hybridization to detect GAT-1 mRNA have shown high levels of expression in the olfactory bulb, basal ganglia, interpeduncular nucleus, cerebellum, and retina.[3] In the human cerebral cortex, GAT-1 immunoreactivity is found in all cortical layers, with a slightly higher density of GAT-1 positive puncta in layers II-IV.[4]
Cellular and Subcellular Localization
Historically viewed as a predominantly neuronal transporter located at presynaptic terminals, recent evidence indicates a more widespread distribution of GAT-1.[5][6] GAT-1 is expressed in:
-
GABAergic Axon Terminals: This is the classical localization, where GAT-1 is responsible for the reuptake of synaptically released GABA.[4][5] Electron microscopy has confirmed that GAT-1 positive puncta are axon terminals forming symmetric synapses.[4]
-
Astrocytes: A significant portion of GAT-1 is also found in astrocytic processes, often in close proximity to both symmetric (inhibitory) and asymmetric (excitatory) synapses.[4][6] Quantitative analysis has shown that the density of GAT-1 molecules can be higher in astrocytic membranes than in axon terminals.[6]
-
Oligodendrocytes and Microglia: More recent studies have also identified GAT-1 expression in both immature and mature oligodendrocytes and in microglial cells, expanding its potential roles beyond direct synaptic transmission.[6]
Experimental Protocols
The study of GAT-1 expression relies on a variety of well-established molecular and cellular biology techniques. Below are detailed, generalized protocols for the key experimental methodologies.
Immunohistochemistry (IHC) for GAT-1 Detection
Immunohistochemistry is used to visualize the distribution of GAT-1 protein in brain tissue sections.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 20-30% in PBS) until it sinks.
-
Freeze the brain and cut 30-50 µm sections on a cryostat or vibratome.[7]
-
-
Antigen Retrieval (Optional but recommended):
-
Incubate free-floating sections in a citrate-based antigen retrieval buffer (e.g., 10mM sodium citrate, pH 8.5) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for GAT-1, diluted in the blocking solution, overnight at 4°C with gentle agitation.[8] The optimal dilution should be determined empirically.
-
-
Secondary Antibody Incubation:
-
Mounting and Imaging:
-
Wash sections three times in PBS.
-
Mount sections on slides with a mounting medium containing DAPI to counterstain nuclei.
-
Image using a confocal or fluorescence microscope.
-
In Situ Hybridization (ISH) for GAT-1 mRNA Detection
In situ hybridization is used to localize GAT-1 mRNA within cells in brain tissue sections.
Protocol:
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the GAT-1 mRNA sequence. A sense probe should also be prepared as a negative control.[11]
-
-
Tissue Preparation:
-
Prepare frozen brain sections (10-20 µm) on RNase-free slides.[11]
-
Fix sections in 4% PFA in PBS.
-
Treat with Proteinase K to improve probe accessibility. The concentration and incubation time must be optimized.
-
Dehydrate the sections through an ethanol (B145695) series.
-
-
Hybridization:
-
Apply a hybridization solution containing the DIG-labeled GAT-1 probe to the sections.
-
Incubate in a humidified chamber at 65°C overnight.[11]
-
-
Washes and Antibody Incubation:
-
Detection:
-
Wash to remove the unbound antibody.
-
Incubate with a chromogenic substrate for AP, such as NBT/BCIP, until the desired color intensity is reached.[11]
-
-
Mounting and Imaging:
-
Stop the color reaction by washing with water.
-
Dehydrate the sections and mount with a xylene-based mounting medium.
-
Image using a bright-field microscope.
-
Western Blotting for GAT-1 Quantification
Western blotting is used to quantify the relative amount of GAT-1 protein in brain tissue homogenates.
Protocol:
-
Tissue Homogenization:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard assay such as the Bicinchoninic Acid (BCA) assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[14]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GAT-1 diluted in blocking buffer overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.
-
Quantify the band intensity using densitometry software. Normalize the GAT-1 signal to a loading control protein (e.g., GAPDH or β-actin). A band for GAT-1 is typically observed at approximately 67-69 kDa.[2][15]
-
GAT-1 Associated Signaling and Functional Pathways
The function and expression of GAT-1 are tightly regulated. Below are diagrams illustrating the core transport mechanism and a key signaling pathway involved in its transcriptional regulation.
Caption: GAT-1 mediated GABA transport cycle.
The transport of one GABA molecule is coupled to the co-transport of two sodium ions (Na+) and one chloride ion (Cl-) down their electrochemical gradients.[16] This process is electrogenic, meaning it results in a net movement of positive charge into the cell.[1]
Caption: STING-mediated transcriptional regulation of GAT-1.
Recent research has identified the stimulator of interferon genes (STING) signaling pathway as a regulator of GAT-1 expression.[17] Activation of STING leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to regulate the transcription of target genes, including GAT-1.[17] This pathway has been implicated in neuropathic pain, where upregulation of GAT-1 can lead to a loss of spinal GABAergic inhibition.[17]
Conclusion
GAT-1 is a ubiquitously expressed but regionally variable transporter crucial for maintaining the delicate balance of excitation and inhibition in the brain. Its presence in neurons, astrocytes, and other glial cells suggests a complex and multifaceted role in CNS function. The experimental protocols detailed herein provide a foundation for researchers to investigate GAT-1's role in both health and disease. Furthermore, understanding the signaling pathways that regulate GAT-1 expression, such as the STING pathway, opens new avenues for the development of novel therapeutic strategies targeting the GABAergic system.
References
- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal and glial localization of GAT-1, a high-affinity gamma-aminobutyric acid plasma membrane transporter, in human cerebral cortex: with a note on its distribution in monkey cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 6. Frontiers | A Reappraisal of GAT-1 Localization in Neocortex [frontiersin.org]
- 7. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Western blot in homogenised mouse brain samples [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Non-specific Detection of a Major Western Blotting Band in Human Brain Homogenates by a Multitude of Amyloid Precursor Protein Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 17. Neuronal STING–GAT1 signaling maintains paclitaxel-induced neuropathic pain in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
The Anticonvulsant Properties of NNC-711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated significant anticonvulsant properties in a variety of preclinical models. By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, NNC-711 effectively increases extracellular GABA levels, thereby enhancing inhibitory neurotransmission and suppressing seizure activity. This technical guide provides an in-depth overview of the core anticonvulsant properties of NNC-711, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and experimental evaluation.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients remain refractory to current antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies. One promising approach involves the modulation of the GABAergic system. NNC-711 (1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride) is a selective inhibitor of GAT-1, a key protein responsible for the reuptake of GABA from the synaptic cleft.[1] By inhibiting GAT-1, NNC-711 prolongs the presence of GABA in the synapse, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory signaling. This guide summarizes the critical preclinical data and methodologies used to characterize the anticonvulsant effects of NNC-711.
Quantitative Efficacy of NNC-711
The anticonvulsant efficacy of NNC-711 has been quantified in both in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of NNC-711
| Target | IC50 (nM) | Assay Type |
| hGAT-1 | 40 | GABA uptake inhibition |
| rGAT-2 | 171,000 | GABA uptake inhibition |
| hGAT-3 | 1,700,000 | GABA uptake inhibition |
| hBGT-1 | 622,000 | GABA uptake inhibition |
hGAT-1: human GABA transporter 1; rGAT-2: rat GABA transporter 2; hGAT-3: human GABA transporter 3; hBGT-1: human betaine/GABA transporter 1.
Table 2: In Vivo Anticonvulsant Activity of NNC-711 in Rodent Models
| Seizure Model | Animal | Endpoint | ED50 (mg/kg, i.p.) |
| DMCM-induced | Mouse | Clonic Seizures | 1.2 |
| Pentylenetetrazole (PTZ)-induced | Mouse | Tonic Seizures | 0.72 |
| Pentylenetetrazole (PTZ)-induced | Rat | Tonic Seizures | 1.7 |
| Audiogenic | Mouse | Clonic & Tonic Seizures | 0.23 |
DMCM: methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate; i.p.: intraperitoneal.
Mechanism of Action: Enhanced GABAergic Neurotransmission
NNC-711 exerts its anticonvulsant effects by selectively inhibiting the GAT-1 transporter. This leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space, thereby augmenting the activity of both GABA-A and GABA-B receptors.
Caption: Mechanism of action of NNC-711.
Experimental Protocols
The anticonvulsant properties of NNC-711 have been evaluated using a range of standardized preclinical models.
In Vivo Seizure Models: A Workflow
The general workflow for evaluating the anticonvulsant efficacy of NNC-711 in rodent models is depicted below.
Caption: General workflow for in vivo anticonvulsant testing.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is widely used to screen for drugs effective against generalized myoclonic and absence seizures.
-
Animals: Male CF-1 mice (20-25 g) are commonly used.
-
Drug Administration: NNC-711 or vehicle is administered intraperitoneally (i.p.) at a specified time before PTZ injection.
-
Seizure Induction: A subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg is administered into a loose fold of skin on the back of the neck.[2]
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence of seizures.[2][3]
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint. The latency to the first seizure and the severity of seizures can also be recorded using a standardized scale (e.g., Racine scale).
Audiogenic Seizure Model
This model utilizes genetically susceptible mice (e.g., DBA/2) that exhibit seizures in response to a loud auditory stimulus. It is a model for reflex epilepsies.
-
Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used, typically at an age of high susceptibility (21-28 days).[4][5]
-
Drug Administration: NNC-711 or vehicle is administered i.p. prior to the auditory stimulus.
-
Seizure Induction: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity auditory stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observation: The behavioral response is observed and scored. The typical seizure progression includes a wild running phase, followed by clonic seizures, and in some cases, tonic seizures and respiratory arrest.[4]
-
Endpoint: The primary endpoint is the prevention of the clonic and/or tonic seizure phases. The incidence and severity of each seizure phase are recorded.
In Vitro Electrophysiology in Hippocampal Slices
This technique allows for the direct assessment of a compound's effect on neuronal excitability and synaptic transmission in a brain region highly relevant to epilepsy.
-
Tissue Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the brains of rats or mice.[6][7] Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature (e.g., 32-34°C).
-
Induction of Epileptiform Activity: Epileptiform activity can be induced by various methods, such as perfusion with a high-potassium aCSF, a low-magnesium aCSF, or the application of a GABA-A receptor antagonist like bicuculline (B1666979) or a potassium channel blocker like 4-aminopyridine.[6][7]
-
Electrophysiological Recording: Extracellular field potentials or intracellular recordings are obtained from the CA1 or CA3 region of the hippocampus.
-
Drug Application: NNC-711 is bath-applied to the slices, and changes in the frequency, amplitude, and duration of the epileptiform discharges are measured.
-
Endpoint: The primary endpoint is the reduction or abolition of epileptiform activity in the presence of NNC-711.
Conclusion
The data presented in this guide strongly support the potent anticonvulsant properties of NNC-711. Its selective inhibition of GAT-1 leads to a significant enhancement of GABAergic inhibition, a mechanism that has proven effective in suppressing seizure activity across multiple preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of GAT-1 inhibitors as a promising therapeutic class for the treatment of epilepsy. Further research is warranted to translate these preclinical findings into clinical applications for patients with refractory epilepsy.
References
- 1. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Basic Research Applications of GABA Transporter-1 (GAT-1) Blockade
Audience: Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Role of GAT-1 in Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] The action of synaptically released GABA is terminated by its removal from the synaptic cleft. This clearance is primarily mediated by GABA transporters (GATs).[2]
Of the four identified GATs, GAT-1 is the most abundantly expressed in the CNS, found predominantly on the presynaptic terminals of GABAergic neurons and surrounding glial cells (astrocytes).[1][3][4] GAT-1 facilitates the reuptake of GABA from the synaptic cleft back into the presynaptic neuron or into glial cells, a process dependent on sodium and chloride ions.[1][5] This reuptake mechanism is highly efficient and essential for regulating the duration and spatial extent of GABAergic signaling. By controlling extracellular GABA levels, GAT-1 plays a critical role in modulating both rapid, phasic inhibition at the synapse (via synaptic GABA_A receptors) and slower, persistent tonic inhibition in the extrasynaptic space (via extrasynaptic GABA_A and GABA_B receptors).[2][3]
Mechanism of Action: GAT-1 Blockade
GAT-1 inhibitors are compounds that bind to the transporter protein and block the reuptake of GABA.[6] This blockade leads to an accumulation of GABA in the synaptic cleft and surrounding extrasynaptic space.[4][6] The elevated concentration of ambient GABA results in prolonged and enhanced activation of postsynaptic GABA receptors, thereby increasing inhibitory signaling in the brain.[6] This potentiation of GABAergic transmission is the fundamental mechanism underlying the therapeutic and research applications of GAT-1 inhibitors.[6][7]
Prominent selective GAT-1 inhibitors used in research and clinical practice include:
-
Tiagabine: An anticonvulsant medication that locks the GAT-1 transporter in an inward-open conformation, preventing GABA translocation.[8][9][10]
-
NNC-711: A potent and selective GAT-1 inhibitor widely used in preclinical research to investigate the role of GAT-1 in various physiological processes.[11][12]
-
E2730: A novel, uncompetitive GAT-1 inhibitor, meaning its inhibitory activity increases with higher concentrations of ambient GABA. This suggests it may be more active during periods of high neuronal activity, such as seizures.[13]
The diagram below illustrates the molecular consequences of blocking the GAT-1 transporter at a GABAergic synapse.
References
- 1. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 2. neurology.org [neurology.org]
- 3. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Essential roles of GABA transporter-1 in controlling rapid eye movement sleep and in increased slow wave activity after sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tiagabine - Wikipedia [en.wikipedia.org]
- 11. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of NO-711ME
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of NO-711ME, a potent and selective GABA transporter 1 (GAT-1) inhibitor, on extracellular gamma-aminobutyric acid (GABA) levels in the brain. The protocols are based on established methodologies for in vivo microdialysis of GABA uptake inhibitors.
Mechanism of Action: this compound and GABAergic Neurotransmission
This compound enhances GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This action leads to an accumulation of GABA in the extracellular space, thereby prolonging the activation of GABA receptors and enhancing inhibitory signaling in the central nervous system.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize expected changes in extracellular GABA concentrations following the administration of GAT-1 inhibitors, based on published in vivo microdialysis studies.
Table 1: Systemic Administration of GAT-1 Inhibitors
| Compound | Animal Model | Brain Region | Dose (i.p.) | Peak Increase in Extracellular GABA (% of Basal) | Reference |
| Tiagabine (B1662831) | Rat | Globus Pallidus | 11.5 mg/kg | ~240% | [1] |
| Tiagabine | Rat | Globus Pallidus | 21.0 mg/kg | ~310% | [1] |
| Tiagabine | Rat | Ventral Pallidum | 11.5 mg/kg | ~280% | [1] |
| Tiagabine | Rat | Ventral Pallidum | 21.0 mg/kg | ~350% | [1] |
| Tiagabine | Rat | Substantia Nigra | 21.0 mg/kg | ~200% | [1] |
| Tiagabine | Rat | Medial Thalamus | 30 mg/kg | ~200% | [2] |
| Tiagabine | Gerbil | Hippocampus (CA1) | 45 mg/kg | ~450% | [3] |
Table 2: Local Administration of NO-711 via Reverse Dialysis
| Compound | Animal Model | Brain Region | Concentration in Perfusate | Increase in Extracellular GABA (% of Basal) | Reference |
| NO-711 | Rat | Dorsal Spinal Cord | 10 µM | ~150% | [4] |
| NO-711 | Rat | Dorsal Spinal Cord | 30 µM | ~200% | [4] |
| NO-711 | Rat | Dorsal Spinal Cord | 100 µM | ~250% | [4] |
| NO-711 | Rat | Dorsal Spinal Cord | 300 µM | ~300% | [4] |
Experimental Protocols
The following are detailed protocols for in vivo microdialysis experiments to measure extracellular GABA following the administration of this compound.
Protocol 1: Systemic Administration of this compound
This protocol is adapted from studies using the GAT-1 inhibitor tiagabine.[1][2][3]
1. Animal Model and Surgery:
-
Species: Adult male Sprague-Dawley rats (250-350 g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Implant a guide cannula (e.g., CMA 12) targeting the brain region of interest (e.g., hippocampus, substantia nigra, or globus pallidus). Coordinates should be determined from a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow a recovery period of at least 48-72 hours post-surgery.
-
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.
-
Flow Rate: Maintain a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 2 hours before collecting baseline samples.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection. Based on data from similar GAT-1 inhibitors, a starting dose range of 10-30 mg/kg is recommended.[2][5]
-
Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.
-
Sample Storage: Immediately freeze samples on dry ice or in a -80°C freezer until analysis.
3. GABA Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection is the standard method for GABA quantification in microdialysates.
-
Derivatization: Derivatize GABA with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to produce a fluorescent derivative.
-
Quantification: Quantify GABA concentrations by comparing the peak areas of the samples to a standard curve of known GABA concentrations.
Protocol 2: Local Administration of this compound via Reverse Dialysis
This protocol is based on a study that utilized reverse dialysis of NO-711.[4]
1. Animal Model and Surgery:
-
Follow the same surgical procedure as described in Protocol 1.
2. Microdialysis Procedure:
-
Probe Insertion and Equilibration: Follow the same procedure as in Protocol 1.
-
Baseline Collection: Collect 3-4 baseline dialysate samples with standard aCSF.
-
Reverse Dialysis: Switch the perfusion solution to aCSF containing this compound at the desired concentration (e.g., 10-300 µM).[4]
-
Sample Collection: Continue collecting dialysate samples at 20-minute intervals during and after the reverse dialysis period.
-
Sample Storage and Analysis: Follow the same procedures as in Protocol 1.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for an in vivo microdialysis experiment with this compound.
Caption: In vivo microdialysis experimental workflow.
References
- 1. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postischemic inhibition of GABA reuptake by tiagabine slows neuronal death in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NO-711ME in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711ME is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). In the central nervous system, GAT-1 is crucial for the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft into presynaptic terminals and surrounding glial cells. By blocking GAT-1, this compound increases the extracellular concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. These application notes provide detailed protocols and quantitative data for the use of this compound in acute brain slice electrophysiology, a key technique for studying synaptic function and neuronal circuitry.
Mechanism of Action
This compound competitively inhibits the GAT-1 transporter. This blockade of GABA reuptake leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space. The elevated ambient GABA levels result in a potentiation of GABAergic signaling, which can be observed electrophysiologically as changes in inhibitory postsynaptic currents (IPSCs) and tonic inhibitory currents.
Figure 1: Signaling pathway of GAT-1 inhibition by this compound.
Quantitative Data on the Electrophysiological Effects of this compound
The following table summarizes the quantitative effects of this compound on GABAergic neurotransmission as determined by brain slice electrophysiology.
| Parameter | Species/Brain Region | This compound Concentration | Effect | Reference |
| IPSC Amplitude | Rat Hippocampus | 100 µM | Reduced to 51 ± 3% of control | [1] |
| Tonic GABA Current | Rat Spinal Dorsal Horn | 10 µM | Increased holding current by -37.05 ± 2.36 pA | [2] |
| IPSC Decay Time Constant | Rat Dentate Gyrus (P13-16) | Not specified | Prolonged | [3] |
| Tonic GABA Current | Rat Dentate Gyrus (P13-36) | 5 µM | Induced an inward holding current of 20.8 to 27.3 pA | [4] |
| Tonic GABA Current | Rat Hippocampus | 10 µM | Significantly increased holding current | [5] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted for obtaining viable brain slices from rodents for electrophysiological recordings.
Solutions:
-
Slicing Solution (NMDG-based, ice-cold):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl₂
-
10 mM MgSO₄
-
Continuously bubble with 95% O₂ / 5% CO₂ (carbogen).
-
-
Artificial Cerebrospinal Fluid (aCSF for recovery and recording):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM D-Glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
Continuously bubble with carbogen.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.
-
Mount the brain onto the vibratome stage.
-
Cut 300-400 µm thick slices in the ice-cold, carbogenated NMDG slicing solution.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of inhibitory postsynaptic currents (IPSCs) from neurons in acute brain slices.
Solutions:
-
Recording aCSF: As described above.
-
Intracellular Solution (for IPSC recording, Cs-based):
-
130 mM CsCl
-
10 mM HEPES
-
10 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
5 mM QX-314 (to block voltage-gated sodium channels)
-
Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.
-
Fill the pipette with the intracellular solution.
-
Approach a neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
To isolate GABAergic IPSCs, add AMPA/kainate (e.g., 20 µM CNQX) and NMDA (e.g., 50 µM APV) receptor antagonists to the recording aCSF.
-
Record baseline spontaneous or evoked IPSCs for at least 5-10 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the recording aCSF.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in IPSC amplitude, frequency, and decay kinetics.
-
After recording, perform a washout by perfusing with the control aCSF.
Figure 2: Experimental workflow for brain slice electrophysiology with this compound.
Data Analysis and Interpretation
The primary effects of this compound on inhibitory neurotransmission are an increase in the decay time of IPSCs and an enhancement of tonic inhibition.
-
IPSC Kinetics: The prolongation of the IPSC decay is due to the increased time GABA remains in the synaptic cleft, allowing for repeated binding to postsynaptic GABA-A receptors. This can be quantified by fitting the decay phase of the IPSCs with one or two exponential functions and comparing the time constants before and after drug application.
-
Tonic Current: The increase in ambient GABA activates extrasynaptic GABA-A receptors, generating a persistent inhibitory current known as a tonic current. This is observed as a downward shift in the holding current in voltage-clamp recordings. The magnitude of the tonic current can be quantified by measuring the change in the baseline holding current upon application of this compound.
-
IPSC Amplitude and Frequency: The effects of this compound on IPSC amplitude and frequency can be more variable. In some cases, a decrease in IPSC amplitude has been observed, potentially due to the desensitization of GABA-A receptors caused by the persistently elevated GABA levels.[1] Changes in IPSC frequency may indicate a presynaptic site of action, although the primary effect of GAT-1 inhibition is considered to be postsynaptic.
Troubleshooting
-
No effect of this compound:
-
Verify the viability of the brain slices.
-
Ensure the correct concentration of this compound is being applied.
-
Check for adequate perfusion of the slice.
-
The expression of GAT-1 can vary between brain regions and developmental stages.
-
-
Unstable recordings:
-
Ensure a stable gigaohm seal before breaking into the whole-cell configuration.
-
Monitor the series resistance throughout the experiment and discard recordings with significant changes.
-
Ensure proper oxygenation of the aCSF.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GAT-1 and the modulation of GABAergic inhibition in the brain. The protocols and data presented here provide a framework for designing and interpreting experiments using this compound in brain slice electrophysiology. By carefully controlling experimental conditions and analyzing the resulting electrophysiological data, researchers can gain valuable insights into the mechanisms of inhibitory synaptic transmission and its role in neuronal function and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different mechanisms regulate IPSC kinetics in early postnatal and juvenile hippocampal granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NO-711ME (NO-711) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a key membrane protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3][4] By blocking GAT-1, NO-711 effectively increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3] This makes NO-711 a valuable pharmacological tool for studying the role of the GABAergic system in various physiological and pathological processes. These application notes provide a detailed protocol for the preparation of NO-711 solutions for use in in vitro experiments.
Physicochemical Properties and Solubility
Proper dissolution of NO-711 is critical for accurate and reproducible experimental results. The hydrochloride salt of NO-711 is the commonly available form.
| Property | Value | Source |
| Synonyms | NNC-711, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride | Tocris Bioscience |
| Molecular Weight | 386.87 g/mol | Tocris Bioscience |
| Appearance | Crystalline solid | N/A |
| Water Solubility | 10 mg/mL (with warming to 60°C) | Sigma-Aldrich |
| DMSO Solubility | Soluble | General knowledge for small organic molecules |
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution of NO-711, which can then be diluted to the desired working concentration in the appropriate cell culture medium or buffer.
Materials:
-
NO-711 hydrochloride powder
-
Sterile, deionized, or distilled water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (for aqueous stock)
-
Pipettes and sterile filter tips
Protocol 1: Aqueous Stock Solution (e.g., 10 mM)
-
Calculate the required mass of NO-711:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
For 10 mL of a 10 mM solution: Mass = 0.010 mol/L x 386.87 g/mol x 0.010 L x 1000 = 3.87 mg
-
-
-
Dissolution:
-
Weigh out the calculated amount of NO-711 hydrochloride powder and transfer it to a sterile conical tube.
-
Add the desired volume of sterile water.
-
Gently warm the solution to 60°C in a water bath or on a heating block while vortexing intermittently until the compound is completely dissolved. A clear solution should be obtained.
-
-
Sterilization and Aliquoting:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C for up to one month.
-
Protocol 2: DMSO Stock Solution (e.g., 50 mM)
-
Calculate the required mass of NO-711:
-
For 1 mL of a 50 mM solution: Mass = 0.050 mol/L x 386.87 g/mol x 0.001 L x 1000 = 19.34 mg
-
-
Dissolution:
-
Weigh out the calculated amount of NO-711 hydrochloride powder and transfer it to a sterile conical tube.
-
Add the desired volume of cell culture grade DMSO.
-
Vortex the solution at room temperature until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
Protocol:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the NO-711 stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium or experimental buffer.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
-
Application:
-
Mix the working solution thoroughly before adding it to your in vitro system.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the use of NO-711 in in vitro experiments.
| Parameter | Value | Notes |
| IC₅₀ for GAT-1 Inhibition | 47 nM (synaptosomal uptake) | Potency may vary depending on the experimental system.[1] |
| Typical In Vitro Working Concentration | 10 µM - 100 µM | The optimal concentration should be determined empirically for each cell type and assay. |
| Recommended Stock Solution Concentration (Aqueous) | 10 mM | Requires heating to 60°C for dissolution. |
| Recommended Stock Solution Concentration (DMSO) | 10 mM - 50 mM | Allows for higher concentration stock and avoids heating. |
| Stock Solution Storage Temperature | -20°C | |
| Stock Solution Stability | Up to 1 month (aqueous), Up to 6 months (DMSO) | Aliquoting is recommended to avoid freeze-thaw cycles. |
Visualizations
GAT-1 Transporter Signaling Pathway
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Situ Hybridization of GAT-1 mRNA in the Context of NO-711 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The GABA transporter 1 (GAT-1), encoded by the SLC6A1 gene, is a critical protein in the central nervous system responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft.[1] This process is crucial for terminating GABAergic signaling and maintaining the delicate balance between neuronal excitation and inhibition.[2] GAT-1 is a sodium- and chloride-dependent transporter, utilizing the electrochemical gradients of these ions to shuttle GABA back into presynaptic neurons and surrounding glial cells.[1][3] Given its pivotal role, GAT-1 is a significant therapeutic target for various neurological and psychiatric disorders, including epilepsy.[4]
NO-711 is a potent and selective inhibitor of GAT-1.[1][5][6] Its primary mechanism of action is to block the GABA binding site on the transporter, thereby preventing GABA reuptake and increasing the concentration and duration of GABA in the synaptic cleft. This enhancement of inhibitory neurotransmission underlies its anticonvulsant properties.[7]
While NO-711 directly targets the GAT-1 protein, studying the localization and quantification of GAT-1 mRNA via in situ hybridization (ISH) is essential for a comprehensive understanding of the GABAergic system and the potential long-term effects of its pharmacological modulation. ISH allows researchers to identify the specific cell populations—both neuronal and glial—that synthesize the transporter.[8][9] This information provides a cellular map for interpreting the functional effects of GAT-1 inhibition. For drug development, monitoring GAT-1 mRNA levels can reveal potential compensatory or adaptive changes in gene expression following chronic exposure to inhibitors like NO-711.
These application notes provide a detailed protocol for performing non-radioactive in situ hybridization to detect GAT-1 mRNA in brain tissue, a workflow to visualize the experimental process, and a summary of the known regulatory pathways of the GAT-1 protein.
Quantitative Data: Pharmacological Profile of NO-711
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 47 nM | Synaptosomal GABA Uptake | [10] |
| IC₅₀ | 1238 nM | Neuronal GABA Uptake | [10] |
| IC₅₀ | 636 nM | Glial GABA Uptake | [10] |
| ED₅₀ (Anticonvulsant) | 1.7 mg/kg (i.p.) | PTZ-induced tonic seizures (rat) | [10] |
| ED₅₀ (Anticonvulsant) | 0.23 mg/kg (i.p.) | Audiogenic seizures (mouse) | [10] |
Visualizations
References
- 1. Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]
- 5. Regulation of Glutamate, GABA and Dopamine Transporter Uptake, Surface Mobility and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping Neurotransmitter Identity in the Whole-Mount Drosophila Brain Using Multiplex High-Throughput Fluorescence in Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colocalization of neurotransmitters analyzed by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NO-711 in Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NO-711, a selective inhibitor of the GABA transporter 1 (GAT-1), in patch-clamp electrophysiology. The information is intended to assist researchers in designing and executing experiments to investigate GABAergic neurotransmission.
Introduction to NO-711
NO-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and selective inhibitor of the GABA transporter GAT-1.[1] GAT-1 is a key membrane protein responsible for the reuptake of GABA from the synaptic cleft and extracellular space into presynaptic terminals and surrounding glial cells. By blocking GAT-1, NO-711 effectively increases the concentration and prolongs the presence of GABA in the extracellular space, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[2][3] This makes NO-711 an invaluable pharmacological tool for studying the role of GAT-1 and the dynamics of GABAergic signaling in various physiological and pathological conditions, including epilepsy and neuropathic pain.[2][4]
Mechanism of Action
NO-711 acts as a competitive inhibitor at the GABA binding site of the GAT-1 transporter.[5] This inhibition prevents the transporter from completing its transport cycle, effectively locking it in a conformation that cannot bind to or translocate GABA across the cell membrane.[5][6] The primary consequence of GAT-1 inhibition by NO-711 is an elevation of ambient GABA levels, leading to increased activation of both synaptic and extrasynaptic GABAA receptors.
Quantitative Data from Patch-Clamp Studies
The following tables summarize the quantitative effects of NO-711 as reported in various patch-clamp recording studies.
Table 1: Effect of NO-711 on GABA Transporter Currents
| Preparation | NO-711 Concentration | Effect on GAT-1 Current Amplitude | Reference |
| Thalamic Astrocytes (NEC Strain) | 30 µM | Reduced to 41 ± 9% of control | [7] |
| Thalamic Astrocytes (NEC Strain) | 30 µM (with 60 µM SNAP5114) | Reduced to 11 ± 6% of control | [7] |
Table 2: Effect of NO-711 on Tonic GABA Currents
| Preparation | NO-711 Concentration | Change in Holding Current | Reference |
| Spinal Dorsal Horn Neurons | 10 µM | Increased by -37.05 ± 2.36 pA | [2] |
Table 3: General Pharmacological Profile of NO-711 (NNC-711)
| Parameter | Value | Cell Type |
| IC50 (GABA Uptake) | 47 nM | Synaptosomes |
| IC50 (GABA Uptake) | 1238 nM | Neuronal Culture |
| IC50 (GABA Uptake) | 636 nM | Glial Culture |
Data for Table 3 was derived from a study on NNC-711, which is the same compound as NO-711.[1]
Experimental Protocols
The following are generalized protocols for utilizing NO-711 in patch-clamp recordings, synthesized from methodologies reported in the scientific literature. Researchers should adapt these protocols to their specific experimental preparations and objectives.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Tonic GABA Currents
This protocol is designed to measure changes in tonic GABAergic currents in response to the application of NO-711.
1. Slice Preparation:
- Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a composition appropriate for the brain region of interest. A typical aCSF composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8]
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired region using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature until recording.
2. Recording Setup:
- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or a more physiological temperature.
- Visualize neurons using differential interference contrast (DIC) optics.
- Use borosilicate glass pipettes (resistance 3-6 MΩ) filled with an internal solution. A typical internal solution for recording GABAergic currents contains (in mM): 145 KCl, 5 EGTA, 2 MgCl2, 10 HEPES, 2 ATP-Na2, and 0.2 GTP-Na2, with pH adjusted to 7.4 and osmolarity to 290-300 mOsm.[9]
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Voltage-clamp the neuron at a holding potential of -60 to -70 mV.[8]
- Record a stable baseline current for 5-10 minutes.
- Bath-apply NO-711 at the desired concentration (e.g., 10 µM) dissolved in the aCSF.
- Record the change in holding current for 10-20 minutes or until a steady-state effect is observed.
- To confirm that the change in holding current is mediated by GABAA receptors, a GABAA receptor antagonist (e.g., bicuculline (B1666979) or gabazine) can be co-applied with NO-711 at the end of the experiment.
4. Data Analysis:
- Measure the holding current before and after the application of NO-711.
- The difference in the holding current represents the tonic GABA current enhanced by GAT-1 inhibition.
Protocol 2: Recording of GABA Transporter-Mediated Currents
This protocol is designed to directly measure the currents generated by the GAT-1 transporter and their inhibition by NO-711. This is often performed in astrocytes.
1. Slice Preparation and Recording Setup:
- Follow the same procedures for slice preparation and the recording setup as described in Protocol 1. Astrocytes can be targeted for recording based on their morphology and passive membrane properties.
2. Recording Procedure:
- Establish a whole-cell patch-clamp configuration on an astrocyte.
- Voltage-clamp the astrocyte at a holding potential of -70 mV.
- Locally apply GABA (e.g., 1 mM) for a short duration (e.g., 100 ms) using a puff pipette positioned near the recorded cell to evoke a transporter current.
- Record the baseline GABA-evoked transporter current.
- Bath-apply NO-711 (e.g., 30 µM) for at least 10 minutes.
- Repeat the local application of GABA and record the transporter current in the presence of NO-711.
3. Data Analysis:
- Measure the amplitude and charge transfer of the GABA-evoked transporter current before and during the application of NO-711.
- Calculate the percentage of inhibition of the transporter current by NO-711.
Visualizations
Signaling Pathway of GABA Reuptake and Inhibition by NO-711
Caption: Mechanism of GABA reuptake and its inhibition by NO-711.
Experimental Workflow for Patch-Clamp Recording with NO-711
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astrocytic GABA transporter GAT-1 dysfunction in experimental absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astrocytic GABA transporter GAT-1 dysfunction in experimental absence seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Intraperitoneal Injection of NO-711 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of NO-711 in rats, a potent and selective GABA transporter 1 (GAT1) inhibitor. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to NO-711
NO-711, also known as NNC-711, is a valuable pharmacological tool for studying the role of GABAergic neurotransmission in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, NO-711 effectively increases the extracellular concentration of this primary inhibitory neurotransmitter. This mechanism of action makes it a subject of interest for research into conditions associated with altered GABAergic signaling, most notably epilepsy.
Applications
The primary application of NO-711 in rat models is the investigation of its anticonvulsant properties . It has been demonstrated to be effective against seizures induced by various chemical convulsants and in different seizure models.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of intraperitoneally administered NO-711 in rats.
Table 1: Anticonvulsant Efficacy of Intraperitoneal NO-711 in Rats
| Seizure Model | Endpoint | Dose (mg/kg, i.p.) | Effect |
| Pentylenetetrazole (PTZ)-induced tonic seizures | ED50 | 1.7 | Effective dose to protect 50% of animals. |
| Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)-induced clonic seizures | ED50 | 1.2 | Effective dose to protect 50% of animals. |
| Audiogenic seizures | ED50 | 0.23 | Effective dose to protect 50% of animals from clonic and tonic seizures. |
| Cortical Epileptogenesis (Bicuculline methiodide-induced) | Suppression of ictal activity | 1 and 10 | Significantly suppressed the transition from interictal to ictal activity.[1] |
Table 2: Behavioral and Physiological Effects of Intraperitoneal NO-711 in Rats
| Behavioral/Physiological Test | Dose (mg/kg, i.p.) | Observed Effect |
| Rotarod Test (Motor Coordination) | 10 (ED50 in mice) | Impaired motor coordination. |
| Exploratory Locomotor Activity | 45 (ED50 in mice) | Inhibition of exploratory locomotor activity. |
| Extracellular GABA Levels (in vivo microdialysis in the thalamus) | Dose-dependent | Increased extracellular GABA concentrations. |
Experimental Protocols
Preparation of NO-711 for Intraperitoneal Injection
Materials:
-
NO-711 hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of NO-711 hydrochloride powder.
-
Dissolution: Dissolve the NO-711 powder in a sterile 0.9% saline solution to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of NO-711 in 10 mL of sterile saline.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility of the final injection solution.
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C. Before use, allow the solution to reach room temperature.
Protocol for Intraperitoneal Injection in Rats
Materials:
-
Adult rat (specify strain, e.g., Sprague-Dawley, Wistar)
-
Prepared sterile NO-711 solution
-
Sterile syringe (1 mL or 3 mL)
-
Sterile needle (23-25 gauge)
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Restrain the rat firmly but gently. One common method is to hold the rat by the scruff of the neck with one hand while supporting its lower body with the other. The animal should be positioned on its back with its head slightly tilted down. This allows the abdominal organs to shift forward, reducing the risk of puncture.[2][3][4]
-
-
Injection Site Identification:
-
Site Preparation:
-
Swab the injection site with a gauze pad moistened with 70% ethanol to disinfect the area.[3]
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.[3]
-
Insert the needle at a 30-45 degree angle into the skin, directing it towards the head.[2][4]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.[3]
-
If no fluid is aspirated, slowly and steadily inject the NO-711 solution. The maximum recommended injection volume is typically less than 10 mL/kg of the rat's body weight.[2]
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
Return the rat to its home cage and monitor it for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Visualizations
Signaling Pathway of NO-711
Caption: Mechanism of action of NO-711 in the synapse.
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for intraperitoneal injection of NO-711 in rats.
References
- 1. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 3. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 4. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Extracellular GABA Levels with NO-711
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The concentration of GABA in the extracellular space is tightly controlled by GABA transporters (GATs), which facilitate its reuptake into neurons and glial cells.[1] Understanding the dynamics of extracellular GABA is essential for research in epilepsy, anxiety, sleep disorders, and neuropathic pain.[2][3] NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter subtype 1 (GAT-1).[4] By blocking GAT-1, NO-711 prevents the reuptake of GABA, leading to an increase in its extracellular concentration. This property makes NO-711 an invaluable pharmacological tool for studying the function of the GABAergic system.
These application notes provide detailed protocols for utilizing NO-711 to measure and manipulate extracellular GABA levels, primarily focusing on the in vivo microdialysis technique.
Mechanism of Action: NO-711 and GABAergic Signaling
GABAergic neurotransmission begins with the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic GABA receptors (e.g., GABA-A and GABA-B) to produce an inhibitory signal. The action of GABA is terminated by its rapid removal from the extracellular space by GATs. GAT-1, expressed on both presynaptic terminals and astrocytes, is a key regulator of GABA levels.[3]
NO-711 is a derivative of guvacine (B1672442) and acts as a competitive inhibitor at the GAT-1 transporter.[5] By binding to GAT-1, NO-711 blocks the reuptake of GABA, causing it to remain in the extracellular space for a longer duration. This leads to an elevation of ambient GABA levels, which can enhance tonic GABAergic inhibition.[3][6] This mechanism is central to its use as a tool to study the consequences of elevated extracellular GABA and its potential as an anticonvulsant.[4]
Key Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for sampling and quantifying extracellular molecules, including neurotransmitters like GABA, from the brain of awake, freely moving animals.[7][8]
Objective: To measure the effect of systemically or locally administered NO-711 on extracellular GABA concentrations in a specific brain region (e.g., hippocampus, thalamus).
Materials and Reagents:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Perfusion pump
-
Fraction collector
-
Animal model (e.g., Sprague-Dawley rats)
-
Anesthetics (e.g., isoflurane, chloral (B1216628) hydrate)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
NO-711 hydrochloride (soluble in water or aCSF)
-
HPLC system with electrochemical or fluorescence detection
-
Reagents for derivatization (e.g., o-phthalaldehyde, OPA)[9]
Methodology:
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., ventrolateral thalamus, hippocampus).[1]
-
Secure the cannula assembly to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[8]
-
Allow a stabilization period of at least 1-2 hours to achieve a steady baseline.
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials. The temporal resolution for GABA can be as low as 5 minutes with a sensitive system.[9]
-
-
Establishment of Baseline and NO-711 Administration:
-
Collect 3-4 consecutive baseline samples to ensure stable extracellular GABA levels.
-
Administer NO-711. This can be done via:
-
Continue collecting dialysate fractions for 2-3 hours post-administration to monitor the change in GABA levels.
-
-
GABA Quantification via HPLC:
-
Due to its low concentration, GABA in dialysates requires a highly sensitive analytical method.[9][10]
-
Derivatize the samples with OPA to make GABA electrochemically or fluorescently active.
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Quantify GABA concentration by comparing the peak area to that of known standards. Proper chromatographic separation is critical to distinguish GABA from co-eluting compounds.[10]
-
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 6. Extracellular GABA waves regulate coincidence detection in excitatory circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with NO-711
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key player in regulating neuronal excitability and synaptic plasticity is the neurotransmitter γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The concentration of GABA in the synaptic cleft is tightly controlled by GABA transporters (GATs). NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] By blocking GAT-1, NO-711 increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[1] This modulation of GABAergic signaling has profound effects on synaptic plasticity, making NO-711 a valuable pharmacological tool for studying these processes.
These application notes provide detailed protocols and background information for utilizing NO-711 to investigate its impact on synaptic plasticity, particularly on long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
NO-711 selectively inhibits the GAT-1 transporter, leading to an accumulation of GABA in the synaptic cleft. This increased GABA concentration results in a more sustained activation of both synaptic and extrasynaptic GABAA and GABAB receptors. The enhanced activation of these receptors leads to increased inhibitory postsynaptic currents (IPSCs) and a tonic inhibitory conductance, which can hyperpolarize the postsynaptic membrane and shunt excitatory postsynaptic potentials (EPSPs). This heightened inhibition can significantly influence the induction and expression of synaptic plasticity at excitatory synapses.
Data Presentation
| Parameter | Condition | Effect of GAT-1 Inhibition/KO | Reference |
| Tonic GABAergic Current | Hippocampal Neurons | ↑ Significant increase in holding current | [2] |
| Long-Term Potentiation (LTP) | Hippocampal CA1 | ↓ Impaired LTP induction | [1] |
| LTP Rescue | GAT-1 KO + GABAA Antagonist (PTX) | ↑ LTP restored to wild-type levels | [1] |
Table 1: Effect of GAT-1 Inhibition on Tonic GABAergic Current and LTP. Increased tonic GABAergic currents due to GAT-1 inhibition are associated with impaired LTP induction. This impairment can be rescued by blocking GABAA receptors.
| Parameter | Control fEPSP Slope (% of baseline) | GAT-1 KO fEPSP Slope (% of baseline) | GAT-1 KO + PTX fEPSP Slope (% of baseline) |
| LTP at 60 min post-TBS | ~150% | ~110% | ~150% |
Table 2: Quantitative fEPSP Slope Data from GAT-1 Knockout Mice. This table illustrates the percentage change in the field excitatory postsynaptic potential (fEPSP) slope 60 minutes after theta-burst stimulation (TBS) in wild-type (Control), GAT-1 knockout (GAT-1 KO), and GAT-1 KO mice treated with the GABAA receptor antagonist picrotoxin (B1677862) (PTX). The data is extrapolated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (ACSF with sucrose (B13894) or NMDG)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it in ice-cold cutting solution bubbled with carbogen.
-
Prepare coronal or sagittal slices (typically 300-400 µm thick) containing the hippocampus using a vibratome.
-
Transfer the slices to a recovery chamber containing aCSF bubbled with carbogen and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Synaptic Plasticity
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP and LTD in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording and stimulating electrodes
-
aCSF
-
NO-711 stock solution (in DMSO or water)
-
High-frequency stimulation (HFS) protocol for LTP induction (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval)
-
Low-frequency stimulation (LFS) protocol for LTD induction (e.g., 900 pulses at 1 Hz)
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
To study the effect of NO-711, bath-apply the desired concentration of NO-711 (a starting concentration of 10 µM is recommended based on its effect on tonic currents) and allow it to equilibrate for at least 20-30 minutes.[2]
-
For LTP induction: After establishing a stable baseline in the presence of NO-711, deliver the HFS protocol.
-
For LTD induction: After establishing a stable baseline in the presence of NO-711, deliver the LFS protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
-
Analyze the data by measuring the initial slope of the fEPSP and normalizing it to the pre-induction baseline.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of GAT-1 inhibition by NO-711.
Experimental Workflow
Caption: Experimental workflow for studying NO-711's effect on synaptic plasticity.
Conclusion
NO-711 is a powerful tool for investigating the role of GABAergic inhibition in synaptic plasticity. By blocking GAT-1 and increasing synaptic GABA levels, NO-711 can effectively modulate the threshold for inducing both LTP and LTD. The provided protocols and background information offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the intricate interplay between inhibitory and excitatory systems in the brain. The expected outcome of applying NO-711 is an impairment of LTP induction, which can be further investigated to understand the downstream signaling cascades involved in this modulation. These studies are crucial for advancing our understanding of learning and memory and for the development of novel therapeutic strategies for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
References
Application of NO-711 in Optogenetics: Enhancing Inhibitory Signal Fidelity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Optogenetics has revolutionized neuroscience by enabling the precise control of neuronal activity with light.[1] This technology, however, often benefits from pharmacological tools to further dissect and modulate neural circuits. NO-711, a selective inhibitor of the GABA transporter 1 (GAT-1), presents a powerful pharmacological adjunct for optogenetic experiments targeting GABAergic interneurons. By blocking the reuptake of GABA from the synaptic cleft, NO-711 enhances the spatiotemporal precision of optogenetically evoked inhibition, providing a valuable tool for studying the role of inhibitory signaling in neural computation and disease.[2]
GAT-1 is predominantly expressed on the presynaptic terminals of GABAergic neurons and surrounding astrocytes. Its inhibition by NO-711 leads to an increase in the extracellular concentration of GABA, thereby prolonging the action of synaptically released GABA. This modulation can selectively amplify tonic and phasic inhibition, offering a nuanced approach to studying inhibitory circuit function.
Principle of Combined Application
In optogenetic experiments, light-activated channels or pumps (e.g., Channelrhodopsin-2, ChR2, or Archaerhodopsin, Arch) are genetically expressed in specific neuronal populations, such as parvalbumin-positive (PV+) or somatostatin-positive (SST+) interneurons. Light stimulation can then be used to precisely activate or inhibit these neurons.
The concurrent application of NO-711 in such experiments serves to:
-
Amplify the effect of optogenetically released GABA: By preventing its rapid reuptake, NO-711 increases the duration and magnitude of inhibitory postsynaptic currents (IPSCs) evoked by light stimulation of GABAergic neurons.
-
Enhance tonic inhibition: The increased ambient GABA levels resulting from GAT-1 inhibition can lead to a sustained activation of extrasynaptic GABA-A receptors, enhancing tonic inhibitory currents.
-
Probe the capacity of the GABAergic system: By challenging the system with elevated GABA levels, researchers can investigate homeostatic mechanisms and the functional consequences of altered inhibitory tone.
Data Presentation: Quantitative Effects of NO-711
The following tables summarize key quantitative data for the application of NO-711 in neuroscience research, derived from various experimental models.
Table 1: In Vitro Applications of NO-711
| Parameter | Concentration | Model System | Key Finding |
| IC50 (GABA Uptake) | 47 nM | Rat brain synaptosomes | Potent inhibition of GABA uptake. |
| Tonic Inhibition | 10 µM | Mouse hippocampal slices | Significantly increased tonic GABAergic currents. |
| Phasic Inhibition | 10 µM | Mouse hippocampal slices | Prolonged the decay of evoked IPSPs. |
| Spontaneous IPSCs | 5 µM | Rat neocortical slices | No significant effect on sIPSC frequency or amplitude. |
Table 2: In Vivo Applications of NO-711
| Parameter | Dosage (mg/kg, i.p.) | Animal Model | Key Finding |
| Anticonvulsant ED50 | 0.23 - 1.7 | Rodent seizure models | Effective suppression of seizure activity. |
| Sleep Regulation | 1, 3, 10 | Mice | Increased non-REM sleep and shortened sleep latency.[2] |
| Behavioral Side Effects | 10 - 45 | Mice | Inhibition of motor activity at higher doses. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: NO-711 enhances optogenetically-evoked inhibition.
Caption: Workflow for in vitro optogenetics with NO-711.
Caption: Logic for in vivo optogenetics and behavior with NO-711.
Experimental Protocols
The following are proposed protocols for integrating NO-711 into optogenetic experiments. These are generalized methodologies and may require optimization for specific experimental questions and model systems.
In Vitro Slice Electrophysiology
Objective: To measure the effect of NO-711 on optogenetically evoked inhibitory postsynaptic currents (IPSCs) in brain slices.
Materials:
-
Transgenic mouse line expressing Cre recombinase in a specific GABAergic interneuron population (e.g., PV-Cre, SST-Cre).
-
AAV vector encoding a Cre-dependent channelrhodopsin (e.g., AAV-DIO-ChR2-mCherry).
-
Vibratome for slicing.
-
Electrophysiology rig with patch-clamp amplifier, microscope with fluorescence, and light source for optogenetic stimulation (e.g., 473 nm laser).
-
Artificial cerebrospinal fluid (ACSF).
-
Intracellular solution for patch-clamp recording.
-
NO-711 stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Viral Injection: Stereotactically inject the AAV-DIO-ChR2-mCherry vector into the brain region of interest in adult mice. Allow 3-4 weeks for robust opsin expression.
-
Slice Preparation: Acutely prepare brain slices (250-300 µm thick) containing the transfected region using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.
-
Using whole-cell patch-clamp, record from a neuron postsynaptic to the ChR2-expressing interneurons.
-
Identify transfected interneurons by mCherry fluorescence.
-
-
Baseline Recording:
-
Record baseline spontaneous synaptic activity.
-
Deliver brief pulses of blue light (e.g., 1-5 ms) to evoke IPSCs and establish a baseline response.
-
-
NO-711 Application:
-
Bath apply NO-711 at a final concentration of 5-10 µM to the ACSF.
-
Allow the drug to equilibrate for 10-15 minutes.
-
-
Post-Drug Recording:
-
Repeat the optogenetic stimulation protocol and record the evoked IPSCs in the presence of NO-711.
-
Record changes in the holding current to assess tonic inhibition.
-
-
Data Analysis:
-
Measure the amplitude, decay time constant, and integrated charge of the evoked IPSCs before and after NO-711 application.
-
Quantify the change in holding current to determine the effect on tonic inhibition.
-
In Vivo Electrophysiology and Behavioral Analysis
Objective: To investigate the behavioral consequences of enhancing optogenetically driven inhibition in a specific neural circuit.
Materials:
-
Transgenic mouse line and AAV vector as described above.
-
Stereotaxic surgery setup.
-
Implantable optical fiber.
-
Behavioral testing apparatus (e.g., elevated plus maze, fear conditioning chamber).
-
In vivo electrophysiology recording system (optional).
-
NO-711 solution for intraperitoneal (i.p.) injection.
Procedure:
-
Surgical Implantation:
-
Under anesthesia, perform a stereotaxic injection of the AAV vector into the target brain region.
-
Implant an optical fiber above the injection site.
-
Allow for surgical recovery and opsin expression (3-4 weeks).
-
-
Behavioral Habituation:
-
Habituate the animal to the behavioral apparatus and to being connected to the optical fiber patch cord.
-
-
Experimental Design (within-subjects):
-
Day 1 (Vehicle Control):
-
Inject the animal with a vehicle solution (e.g., saline) i.p.
-
After a 20-30 minute waiting period, connect the animal to the optical fiber and begin the behavioral task.
-
During specific phases of the task, deliver light stimulation to activate the GABAergic interneurons.
-
-
Day 2 (Washout): No injection or stimulation.
-
Day 3 (NO-711):
-
Inject the animal with NO-711 (1-10 mg/kg, i.p.).
-
After a 20-30 minute waiting period, repeat the behavioral task with the same optogenetic stimulation parameters.
-
-
-
Data Collection and Analysis:
-
Record and quantify relevant behavioral metrics (e.g., time spent in open arms, freezing behavior).
-
If performing in vivo electrophysiology, record neuronal firing rates in the target region during the behavioral task.
-
Compare the behavioral and/or neural data between the vehicle and NO-711 conditions to determine the effect of enhanced GABAergic inhibition.
-
Conclusion
The combination of optogenetics with the pharmacological manipulation of GABAergic signaling using NO-711 provides a robust experimental paradigm for dissecting the functional role of inhibitory circuits. These application notes and protocols offer a framework for researchers to design and execute experiments that can yield novel insights into the complex interplay of excitation and inhibition in the brain. Careful optimization of drug concentrations, light stimulation parameters, and behavioral assays will be crucial for achieving reliable and interpretable results.
References
Application Notes and Protocols for Cognitive Studies of NO-711
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of cognitive studies involving NO-711, a selective GABA transporter 1 (GAT1) inhibitor. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols for key behavioral and neurophysiological assays, and data presentation guidelines.
Introduction to NO-711 and its Role in Cognition
NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT1).[1] GAT1 is responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2] By blocking GAT1, NO-711 increases the extracellular concentration of GABA, thereby enhancing inhibitory GABAergic neurotransmission.[2][3]
The role of enhanced GABAergic signaling in cognitive function is complex and remains an active area of research. While GABA is the primary inhibitory neurotransmitter in the central nervous system, its modulation can have varied effects on cognitive processes. Some studies suggest that enhancing GABAergic tone can improve certain aspects of cognition, potentially by filtering neural noise and synchronizing neuronal activity.[2] Conversely, excessive GABAergic inhibition can impair cognitive functions like learning and memory.[4] The effects of GAT1 inhibitors on cognition may be dose-dependent and task-specific.
Signaling Pathway of GAT1 Inhibition
The primary mechanism of NO-711 involves the blockade of the GAT1 transporter. This leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B). The downstream signaling cascades are dependent on the specific GABA receptor subtypes activated.
Experimental Protocols
This section provides detailed protocols for key behavioral and neurophysiological assays to assess the cognitive effects of NO-711 in rodent models.
Behavioral Assays
A battery of behavioral tests is recommended to comprehensively evaluate the effects of NO-711 on different cognitive domains.
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.
Experimental Workflow:
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Animal Groups:
-
Vehicle control group
-
NO-711 treated groups (multiple doses, e.g., 0.5, 1.0, 2.0 mg/kg, intraperitoneally)
-
Positive control group (e.g., a known cognitive enhancer or impairer)
-
-
Procedure:
-
Habituation: On day 1, allow each animal to swim freely for 60 seconds without the platform.
-
Acquisition Phase (Days 2-6): Conduct four trials per day for each animal. For each trial, gently place the animal into the water at one of four quasi-random start locations. Allow the animal to search for the hidden platform for a maximum of 60 seconds. If the animal finds the platform, allow it to remain there for 15-20 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-20 seconds.
-
Probe Trial (Day 7): Remove the platform from the pool. Allow each animal to swim freely for 60 seconds. Record the swimming path.
-
-
Data Collection and Analysis: A video tracking system is used to record the animal's swimming path, speed, and the time spent in each quadrant. Key parameters to analyze include:
-
Escape latency: Time to find the platform during the acquisition phase.
-
Time in target quadrant: Time spent in the quadrant that previously contained the platform during the probe trial.
-
Platform crossings: Number of times the animal crosses the exact location where the platform was located.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (s) |
| Vehicle | 0 | 25.4 ± 3.1 | 18.2 ± 2.5 |
| NO-711 | 0.5 | 18.9 ± 2.8* | 28.5 ± 3.0 |
| NO-711 | 1.0 | 15.2 ± 2.5 | 32.1 ± 2.8 |
| NO-711 | 2.0 | 22.1 ± 3.0 | 20.3 ± 2.9 |
| Scopolamine (Impairment Control) | 1.0 | 45.8 ± 4.2 | 10.5 ± 1.8*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. (Note: This is example data for illustrative purposes).
This task assesses long-term memory based on a negative reinforcement paradigm.
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training (Day 1): Place the animal in the light compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened. When the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Testing (Day 2, typically 24 hours later): Place the animal back in the light compartment and open the door. Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience.
-
-
Data Analysis: The primary measure is the step-through latency on the testing day.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Step-Through Latency (s) |
| Vehicle | 0 | 125.6 ± 15.2 |
| NO-711 | 0.5 | 188.4 ± 20.1* |
| NO-711 | 1.0 | 245.2 ± 25.8** |
| NO-711 | 2.0 | 140.1 ± 18.5 |
| Scopolamine (Impairment Control) | 1.0 | 45.3 ± 8.9*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. (Note: This is example data for illustrative purposes).
The NOR task assesses the animal's ability to recognize a novel object in a familiar environment.
Protocol:
-
Apparatus: An open-field arena (e.g., 50x50 cm). A variety of objects that are of similar size but different in shape and texture are required.
-
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization (Day 2): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5 minutes).
-
Testing (Day 2, after a retention interval, e.g., 1 hour): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | 0 | 0.25 ± 0.05 |
| NO-711 | 0.5 | 0.45 ± 0.08* |
| NO-711 | 1.0 | 0.58 ± 0.07** |
| NO-711 | 2.0 | 0.30 ± 0.06 |
| Scopolamine (Impairment Control) | 1.0 | -0.10 ± 0.09*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. (Note: This is example data for illustrative purposes).
In Vivo Electrophysiology
Recording local field potentials (LFPs) in awake, behaving animals can provide insights into how NO-711 modulates neural oscillations and network activity during cognitive tasks.
Experimental Workflow:
Protocol:
-
Electrode Implantation: Surgically implant microelectrode arrays into brain regions of interest, such as the prefrontal cortex and hippocampus, which are crucial for cognitive functions.
-
Recovery: Allow the animals to recover for at least one week after surgery.
-
Recording Procedure:
-
Habituate the animal to the recording chamber and headstage connection.
-
Record baseline LFP activity while the animal is at rest or performing a simple task.
-
Administer vehicle or NO-711.
-
Record LFP activity during the performance of a cognitive task (e.g., a simplified version of the NOR or a decision-making task).
-
-
Data Analysis:
-
Power Spectral Density: Analyze changes in the power of different frequency bands (e.g., theta, gamma) that are associated with cognitive processes.
-
Coherence: Assess the synchrony of neural oscillations between different brain regions.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Change in Gamma Power (30-80 Hz) in PFC (%) | Change in Theta-Gamma Coherence (PFC-Hippocampus) (%) |
| Vehicle | 0 | 5 ± 2 | 3 ± 1 |
| NO-711 | 1.0 | 25 ± 5** | 18 ± 4* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. (Note: This is example data for illustrative purposes).
Neurochemical Analysis (c-Fos Immunohistochemistry)
The expression of the immediate early gene c-Fos can be used as a marker of neuronal activity. Examining c-Fos expression after a cognitive task can reveal which brain regions are activated and how NO-711 modulates this activity.
Protocol:
-
Behavioral Task: Have the animals perform a cognitive task (e.g., the probe trial of the MWM).
-
Tissue Collection: 90-120 minutes after the behavioral task, perfuse the animals and collect the brains.
-
Immunohistochemistry:
-
Section the brains and perform immunohistochemical staining for c-Fos protein.
-
Use a fluorescent secondary antibody for visualization.
-
-
Imaging and Analysis:
-
Capture images of the brain regions of interest using a fluorescence microscope.
-
Quantify the number of c-Fos positive cells in specific subregions of the hippocampus and prefrontal cortex.
-
Quantitative Data Summary:
| Brain Region | Treatment Group | Dose (mg/kg) | Number of c-Fos Positive Cells/mm² |
| CA1 of Hippocampus | Vehicle | 0 | 150 ± 20 |
| NO-711 | 1.0 | 250 ± 30** | |
| Prefrontal Cortex | Vehicle | 0 | 80 ± 12 |
| NO-711 | 1.0 | 130 ± 18* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. (Note: This is example data for illustrative purposes).
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the cognitive effects of NO-711. By employing a combination of behavioral, electrophysiological, and neurochemical techniques, researchers can gain a comprehensive understanding of how modulating GABAergic neurotransmission with a GAT1 inhibitor impacts various domains of cognition. The provided templates for data presentation are intended to facilitate clear and concise reporting of findings.
References
- 1. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Local Field Potential Microelectrodes for in vivo Recordings from Multiple Brain Structures Simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NO-711ME: A Pharmacological Tool for GAT-1 Functional Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid (GABA) transporter 1 (GAT-1), encoded by the SLC6A1 gene, is a critical component of the GABAergic system, the primary inhibitory neurotransmitter system in the mammalian central nervous system. GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This action terminates GABAergic signaling and helps maintain low extracellular GABA concentrations. Given its pivotal role, GAT-1 is a significant target for therapeutic intervention in neurological and psychiatric disorders such as epilepsy.
This document provides detailed application notes and protocols for the use of NO-711ME as a pharmacological tool to study GAT-1 function. It is important to clarify that this compound is a tool for the pharmacological inhibition or functional knockdown of GAT-1 protein activity, not for genetic knockdown of the SLC6A1 gene. This compound (N-O711 Methyl ester) is a prodrug that is hydrolyzed to its active form, NO-711 (also known as NNC-711).[3] NO-711 is a potent and highly selective competitive inhibitor of GAT-1, which blocks the transporter and thereby increases the extracellular concentration of GABA.[4]
Pharmacological Profile of NO-711
Mechanism of Action: NO-711 competitively binds to the GAT-1 transporter, preventing the uptake of GABA from the extracellular space. This leads to an accumulation of GABA in the synapse and extrasynaptic space, enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.
Selectivity and Potency: NO-711 exhibits high selectivity for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1). The following table summarizes the inhibitory potency (IC50) of NO-711 for various GABA transporter subtypes.
| Transporter Subtype | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human (hGAT-1) | 0.04 | |
| GAT-1 | Rat (rGAT-1) | 0.38 | [3] |
| GAT-2 | Rat (rGAT-2) | 171 | |
| GAT-3 | Human (hGAT-3) | 1700 | |
| GAT-3 | Rat (rGAT-3) | 349 | [3] |
| BGT-1 | Human (hBGT-1) | 622 |
Visualizing the Mechanism of GAT-1 Inhibition by NO-711
The following diagram illustrates the role of GAT-1 in a GABAergic synapse and how NO-711 inhibits its function.
Caption: Mechanism of GAT-1 inhibition by NO-711 in the GABAergic synapse.
Application Notes
In Vitro Applications
-
Studying GABAergic Neurotransmission: NO-711 is widely used in primary neuronal cultures and brain slices to investigate the role of GAT-1 in shaping synaptic and extrasynaptic GABAergic currents. By blocking GAT-1, researchers can study the spillover of GABA from the synapse and the activation of extrasynaptic GABAA receptors, which mediate tonic inhibition.
-
Investigating Neuronal Excitability: By potentiating GABAergic inhibition, NO-711 can be used to probe the role of GAT-1 in regulating neuronal firing rates, network oscillations, and seizure thresholds in in vitro epilepsy models.
-
Compound Screening and Characterization: In cell lines stably or transiently expressing GAT-1 (e.g., HEK-293, CHO cells), NO-711 serves as a reference compound for screening new potential GAT-1 inhibitors and for characterizing their mechanism of action.
In Vivo Applications
-
Modulating Seizure Thresholds: Systemic administration of NO-711 has been shown to have anticonvulsant effects in various animal models of epilepsy.[4]
-
Behavioral Pharmacology: NO-711 is a valuable tool for investigating the role of the GABAergic system in anxiety, pain perception, and sleep-wake cycles.[5]
-
Microdialysis Studies: In vivo microdialysis in combination with NO-711 administration (either systemically or via reverse dialysis) allows for the direct measurement of extracellular GABA levels in specific brain regions, providing insights into the in vivo efficacy of GAT-1 inhibition.[6]
Experimental Protocols
Protocol 1: In Vitro [³H]GABA Uptake Assay in Cultured Cells
This protocol describes a method to measure the inhibitory effect of NO-711 on GAT-1-mediated GABA uptake in a cell line (e.g., HEK-293) transiently or stably expressing rat or human GAT-1.
Workflow Diagram:
References
- 1. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
Application Notes and Protocols for Local Administration of NO-711 in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for the local application of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor, within the brain. This document outlines detailed protocols for microdialysis and microinjection, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to NO-711
NO-711 is a highly selective inhibitor of the GABA transporter 1 (GAT-1), which is primarily responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. By blocking GAT-1, NO-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action makes NO-711 a valuable tool for studying the role of the GABAergic system in various physiological and pathological processes in the brain. Local application techniques are crucial for dissecting the region-specific effects of GAT-1 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the local application of NO-711 and other GAT-1 inhibitors, derived from published research. These values should serve as a starting point for experimental design and may require optimization depending on the specific brain region, animal model, and research question.
Table 1: Local Infusion Parameters for GAT-1 Inhibitors via Microdialysis
| Compound | Concentration | Application Method | Brain Region | Species | Key Findings |
| NO-711 | 10 µM | Microdialysis | Hippocampus | Rat | Potentiation of depolarization-induced GABA release[1] |
| NO-711 | 10-300 µM | Reverse Dialysis | Dorsal Spinal Cord | Rat | Concentration-dependent increase in extracellular GABA[2] |
| Tiagabine | 100 µM | Microdialysis | Ventrolateral Thalamus | Rat | Increased seizure activity in an epilepsy model[3] |
| SKF 89976A | Not specified | Local Intrapallidal Administration | Globus Pallidus | Monkey | Increased ambient GABA levels and reduced neuronal firing rate[4] |
Table 2: Systemic Administration and In Vitro Data for GAT-1 Inhibitors (for reference)
| Compound | Parameter | Value | Species/System |
| Tiagabine | Systemic Dose (i.p.) | 11.5 or 21.0 mg/kg | Rat |
| Tiagabine | Perfusion Concentration | 50 µM | Mouse Cortical Wedges[5] |
| SKF 89976A | Incubation Concentration | 1 mM | Rat Brain Nerve Terminals[6] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis with Reverse Dialysis of NO-711
This protocol describes the local application of NO-711 into a specific brain region of an anesthetized or freely moving animal using microdialysis.
Materials:
-
NO-711 hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (with appropriate membrane length and cutoff)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Analytical system for GABA measurement (e.g., HPLC with fluorescence detection)
Procedure:
-
Preparation of NO-711 Solution: Dissolve NO-711 hydrochloride in aCSF to the desired final concentration (e.g., 10 µM to 300 µM).[2] Ensure complete dissolution and filter the solution through a 0.22 µm filter.
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the animal according to an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired stereotaxic coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Microdialysis Perfusion:
-
Connect the microdialysis probe to a syringe pump containing the NO-711 solution.
-
Perfuse the probe at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.
-
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
Analyze the GABA concentration in the dialysate samples using a suitable analytical method.
-
Protocol 2: Stereotaxic Microinjection of NO-711
This protocol outlines the direct injection of a small volume of NO-711 solution into a discrete brain nucleus.
Materials:
-
NO-711 hydrochloride
-
Sterile saline or aCSF
-
Microsyringe or a glass micropipette connected to a microinjector pump
-
Stereotaxic apparatus
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
Microinjection:
-
Load the microsyringe or glass micropipette with the NO-711 solution.
-
Slowly lower the injection needle/pipette to the target coordinates.
-
Inject a small volume (e.g., 100-500 nL) at a slow, controlled rate (e.g., 50-100 nL/min) to minimize tissue damage and ensure localized delivery.
-
Leave the needle in place for a few minutes post-injection to prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.
Visualizations
GAT-1 Inhibition Signaling Pathway
Caption: Signaling pathway of GAT-1 inhibition by NO-711.
Experimental Workflow for Local Brain Application of NO-711
Caption: Workflow for local NO-711 application in the brain.
References
- 1. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-aminobutyric acid transporter 1 negatively regulates T cell activation and survival through protein kinase C-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Monograph: Tiagabine (Gabitril) [ebmconsult.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NO-711ME Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with NO-711ME, a potent GABA uptake inhibitor. The following information is structured to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has been reported to be soluble in DMSO at a concentration of 100 mg/mL (approximately 258 mM). For aqueous solutions, solubility is significantly lower.[1]
Q2: I am observing precipitation when dissolving this compound in DMSO. What could be the cause?
Precipitation in DMSO can be due to the use of old or improperly stored DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. To avoid this, it is highly recommended to use anhydrous, high-purity DMSO from a freshly opened bottle.[1]
Q3: Can I dissolve this compound in water or aqueous buffers?
This compound has limited solubility in aqueous solutions. While a solubility of up to 4 mg/mL (approximately 10.34 mM) in water has been reported, achieving this requires physical assistance such as ultrasonication and warming.[1] When preparing dilutions in aqueous buffers (e.g., cell culture media or PBS), it is critical to start with a concentrated DMSO stock and then dilute it into the aqueous medium with vigorous mixing to avoid precipitation.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
High concentrations of DMSO can be toxic to cells. It is a common practice in cell culture to keep the final concentration of DMSO at or below 0.5%, and ideally as low as possible, to minimize any off-target effects.
Q5: My compound is precipitating out of the aqueous solution after dilution from a DMSO stock. How can I prevent this?
This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.
-
Vortex During Dilution: Ensure rapid and thorough mixing by vortexing the aqueous solution while adding the DMSO stock.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.
-
pH Adjustment: Since this compound is often supplied as a hydrochloride salt (NNC-711), its solubility in aqueous solutions may be pH-dependent. The solubility of such compounds, which are salts of weak bases, tends to be higher at a lower pH. Consider adjusting the pH of your buffer if your experimental conditions allow.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound (or its closely related salt, NNC-711).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | ~258 mM | Use of ultrasonic assistance may be needed. It is crucial to use newly opened, anhydrous DMSO.[1] |
| Water | 4 mg/mL | ~10.34 mM | Requires both ultrasonic and warming to achieve.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mM solution (Molecular Weight: ~386.88 g/mol for the hydrochloride salt), you would weigh out 38.69 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied, but be cautious of potential compound degradation with excessive heat.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: If compatible with your experiment, pre-warm the aqueous buffer to 37°C.
-
Serial Dilution: It is recommended to perform a serial dilution. For example, to prepare a 100 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 100 mM DMSO stock to 99 µL of DMSO to get a 1 mM solution.
-
Final Dilution: Add the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer while vortexing. For instance, to make a 10 µM final solution from a 1 mM intermediate stock, add 10 µL of the intermediate to 990 µL of the aqueous buffer. This ensures the final DMSO concentration remains low (1% in this example). Crucially, always add the DMSO solution to the aqueous buffer, not the other way around.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.
Visual Troubleshooting Guide
The following diagrams illustrate the recommended workflow for preparing this compound solutions and a troubleshooting guide for solubility issues.
Caption: Recommended workflow for preparing this compound solutions.
Caption: A logical guide to troubleshooting common solubility problems.
References
potential off-target effects of NO-711ME
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor. This guide is intended for researchers, scientists, and drug development professionals utilizing NO-711 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our experimental model that do not seem to be directly mediated by GABAergic transmission. Could these be off-target effects of NO-711?
A1: While NO-711 is known to be a highly selective inhibitor for the GAT-1 transporter, it is crucial to consider several factors when unexpected effects arise. Studies have shown that NO-711 has a significantly lower affinity for other GABA transporters like GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). Furthermore, one of the primary characterization studies concluded that NO-711 lacked affinity for a range of other neurotransmitter receptor binding sites, uptake sites, and ion channels that were examined in vitro.
However, at high concentrations, the possibility of engaging with lower-affinity sites cannot be entirely dismissed. We recommend performing a dose-response curve in your model to ascertain if the observed effects are concentration-dependent and align with the known IC50 for GAT-1 inhibition.
Q2: What are the known IC50 values for NO-711 at the different GABA transporters?
A2: The selectivity of NO-711 for the human GAT-1 (hGAT-1) transporter over other human GABA transporters is well-documented. The following table summarizes the reported IC50 values.
| Transporter | IC50 (µM) |
| hGAT-1 | 0.04 |
| rGAT-2 | 171 |
| hGAT-3 | 1700 |
| hBGT-1 | 622 |
Data sourced from Tocris Bioscience, citing Borden et al., 1994.
Q3: Our experiments involve long-term administration of NO-711, and we are observing behavioral changes. Are there any known long-term or non-GABAergic effects?
A3: While primarily studied for its anticonvulsant properties, research has indicated that NO-711 can influence cognitive functions and sleep architecture. For instance, studies have shown that NO-711 can have cognition-enhancing effects. It is important to consider that these effects are likely downstream consequences of enhancing GABAergic tone in specific brain circuits rather than direct off-target binding to other receptors. When designing long-term studies, it is advisable to include a comprehensive battery of behavioral tests to monitor for such effects.
Q4: We are using a non-human species in our study. How well does the selectivity of NO-711 translate across species?
A4: The provided IC50 data for GAT-2 is for the rat transporter (rGAT-2), suggesting a high degree of conservation in the binding site. However, subtle differences in transporter pharmacology can exist between species. If you are working with a species where the pharmacology of GAT transporters is not well-characterized, it is recommended to perform preliminary validation experiments to confirm the potency and selectivity of NO-711 in your specific model system.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed After NO-711 Administration
This guide provides a logical workflow to investigate if an unexpected experimental outcome is due to a potential off-target effect of NO-711.
Technical Support Center: Optimizing NO-711ME Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GAT-1 inhibitor, NO-711ME, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby terminating its signaling. This compound acts as a competitive inhibitor, binding to the same site as GABA on the GAT-1 transporter, which blocks GABA uptake.[2] This leads to an increase in the extracellular concentration of GABA and enhances GABAergic neurotransmission.
Q2: What is the selectivity profile of this compound for different GABA transporters?
This compound exhibits high selectivity for the human GAT-1 (hGAT-1) transporter over other GABA transporter subtypes. This selectivity is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for hGAT-1 compared to other transporters.
Data Presentation: IC50 Values of this compound for GABA Transporter Subtypes
| Transporter Subtype | Species | IC50 Value (µM) |
| GAT-1 | Human (hGAT-1) | 0.04[1] |
| GAT-2 | Rat (rGAT-2) | 171[1] |
| GAT-3 | Human (hGAT-3) | 1700[1] |
| BGT-1 | Human (hBGT-1) | 622[1] |
Q3: What is a typical starting concentration for this compound in a GABA uptake assay?
Based on its potent IC50 value for hGAT-1 (0.04 µM), a good starting point for a concentration-response curve would be in the low nanomolar to low micromolar range. For complete inhibition in a typical in vitro assay, concentrations ranging from 1 µM to 10 µM are often effective. For example, in rat neocortical slices, this compound at 5 and 10 µM has been shown to potentiate the effects of a GABAB receptor agonist.[3] In another study using thalamic synaptosomes, a concentration of 30 µM with a 15-minute preincubation was used to assess its effect on [3H]GABA uptake.[4]
Troubleshooting Guide
Problem 1: I am not observing significant inhibition of GABA uptake with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for your experimental system. We recommend performing a dose-response curve starting from the low nanomolar range up to 10 µM or higher to determine the optimal inhibitory concentration for your specific cell line or tissue preparation.
-
-
Possible Cause 2: High Ambient GABA Concentration.
-
Solution: this compound is a competitive inhibitor, meaning its effectiveness can be reduced by high concentrations of the substrate, GABA. Ensure that your assay buffer does not contain exogenous GABA unless it is part of the experimental design. If you are working with a system that has high endogenous GABA levels, you may need to use a higher concentration of this compound to achieve effective inhibition.
-
-
Possible Cause 3: Incorrect Pre-incubation Time.
Problem 2: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Plating and Health.
-
Solution: Ensure consistent cell seeding density and that the cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells can lead to variable transporter expression and function.
-
-
Possible Cause 2: Inaccurate Pipetting of Inhibitor or Substrate.
-
Solution: Use calibrated pipettes and perform careful, consistent pipetting, especially when working with low concentrations of this compound and [3H]-GABA.
-
-
Possible Cause 3: Fluctuations in Assay Temperature.
-
Solution: GABA transport is a temperature-sensitive process. Maintain a consistent temperature throughout the assay, from pre-incubation to the final wash steps.
-
Problem 3: I am concerned about potential off-target effects of this compound.
-
Possible Cause: High Inhibitor Concentration.
-
Solution: While this compound is highly selective for GAT-1, using excessively high concentrations (well above the IC50 for GAT-1) may increase the risk of interacting with other transporters or receptors.[1][2] Stick to the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. If off-target effects are suspected, consider using a structurally different GAT-1 inhibitor as a control to confirm that the observed effects are specific to GAT-1 inhibition.
-
Experimental Protocols
Key Experiment: [3H]-GABA Uptake Assay in HEK293 Cells Stably Expressing hGAT-1
This protocol is adapted from established methods for measuring GABA uptake in a heterologous expression system.[5]
Materials:
-
HEK293 cells stably expressing hGAT-1
-
Poly-D-lysine coated 96-well plates
-
Uptake Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 2.5 mM CaCl2, 10 mM D-glucose
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[3H]-GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled ("cold") GABA
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the hGAT-1 expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of approximately 50,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Reagents: Prepare serial dilutions of this compound in uptake buffer to achieve the desired final concentrations. Prepare a solution of [3H]-GABA and unlabeled GABA in uptake buffer. The final GABA concentration should be close to the Km value for GAT-1 (typically in the low micromolar range) to ensure sensitive detection of inhibition.
-
Pre-incubation with Inhibitor: Wash the cells twice with uptake buffer. Add the desired concentrations of this compound to the wells and pre-incubate for 30 minutes at room temperature.[2]
-
Initiation of GABA Uptake: Add the [3H]-GABA/unlabeled GABA mixture to the wells to initiate the uptake reaction. Incubate for 15 minutes at room temperature.[2]
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective GAT inhibitor like tiagabine (B1662831) or a high concentration of unlabeled GABA). Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound action on the GAT-1 transporter in a synapse.
Caption: Workflow for a [3H]-GABA uptake assay to determine this compound IC50.
Caption: Troubleshooting decision tree for low inhibition by this compound.
References
- 1. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 3. The gamma-aminobutyric acid uptake inhibitor NO-711 potentiates 3-aminopropylphosphinic acid-induced actions in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Neuronal Depolarization with NO-711 in Slices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NO-711 to prevent neuronal depolarization in brain slice preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NO-711 in preventing neuronal depolarization?
A1: NO-711 is a selective inhibitor of the GABA transporter GAT-1.[1][2] By blocking GAT-1, NO-711 reduces the reuptake of GABA from the synaptic cleft and extracellular space. This leads to an increase in ambient GABA levels, which enhances tonic activation of GABA-A receptors. The resulting tonic inhibitory conductance hyperpolarizes neurons or shunts excitatory inputs, thereby reducing neuronal excitability and preventing excessive depolarization.
Q2: What is the recommended working concentration of NO-711 in brain slice experiments?
A2: The effective concentration of NO-711 can vary between brain regions and neuron types. However, a common working concentration for achieving significant GAT-1 inhibition in slice preparations is between 5 µM and 10 µM.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How long does it take for NO-711 to exert its effect in a brain slice?
A3: The onset of action for NO-711 in a perfused brain slice is typically within minutes. Most studies allow for a pre-incubation or wash-in period of at least 5-10 minutes to ensure the drug has fully penetrated the tissue and reached a steady-state concentration.[4]
Q4: Can NO-711 completely abolish neuronal firing?
A4: While NO-711 can significantly reduce spontaneous firing rates and prevent hyperexcitability, it does not typically induce complete silencing of neuronal activity at standard working concentrations.[3] Its primary effect is to enhance tonic inhibition, which dampens overall excitability rather than eliminating all action potential generation.
Q5: Are there any known off-target effects of NO-711?
A5: NO-711 is considered a highly selective GAT-1 inhibitor. However, as with any pharmacological agent, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments, such as comparing the effects of NO-711 to other GAT-1 inhibitors or using GAT-1 knockout animals if available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of NO-711 on neuronal activity. | 1. Drug Degradation: NO-711 solution may have degraded. 2. Insufficient Concentration: The concentration of NO-711 may be too low for the specific preparation. 3. Poor Slice Health: Unhealthy or damaged neurons may not exhibit robust GABAergic signaling. 4. Low Endogenous GABA Tone: The baseline level of GABA in the slice may be too low for GAT-1 inhibition to have a significant effect. | 1. Prepare fresh NO-711 solution from powder for each experiment. 2. Perform a dose-response experiment, testing concentrations from 1 µM up to 25 µM. 3. Optimize slice preparation and recovery protocols to ensure neuronal viability.[5][6] 4. Consider co-application of a low concentration of a GABA-A receptor agonist to probe the inhibitory system. |
| Unexpected increase in neuronal excitability. | 1. GAT-1 Reversal: Under conditions of high intracellular sodium and GABA, GAT-1 can operate in reverse, transporting GABA out of the cell. Blocking this outward transport with NO-711 could paradoxically decrease extracellular GABA in specific microdomains.[7] 2. Network Effects: In some neuronal circuits, inhibiting a specific population of interneurons could lead to disinhibition of principal neurons. | 1. Carefully control the ionic composition of your internal and external solutions to maintain physiological gradients. 2. Analyze the effects of NO-711 on both excitatory and inhibitory synaptic transmission to understand the net effect on the network. |
| Variability in the magnitude of the NO-711 effect between slices. | 1. Slice-to-Slice Variability: Differences in the quality and health of individual brain slices. 2. Regional Differences: The density and function of GAT-1 transporters can vary between different brain regions and even sub-regions within a slice. | 1. Standardize your slicing and recovery procedures as much as possible. Discard any slices that appear unhealthy. 2. Be precise and consistent with the placement of your recording and stimulating electrodes. |
| Drift in holding current after NO-711 application. | 1. Tonic Current Activation: The increase in ambient GABA will activate tonic GABA-A receptor currents, leading to a change in holding current. This is an expected effect.[1] | 1. Allow the holding current to stabilize after NO-711 application before proceeding with your experimental measurements. This new stable holding current is your post-drug baseline. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of NO-711 from published research.
Table 1: Effect of NO-711 on Holding Current in Spinal Dorsal Horn Neurons
| Parameter | Condition | Value | Reference |
| Change in Holding Current | 10 µM NO-711 | -37.05 ± 2.36 pA | [1] |
| Change in Holding Current (Paclitaxel-treated) | 10 µM NO-711 | -66.27 ± 3.80 pA | [1] |
Table 2: Effect of NO-711 on Spontaneous Firing Rate of Cerebellar Stellate Cells
| Parameter | Condition | Firing Rate (Hz) | Reference |
| Spontaneous Firing | Control | 2.7 ± 0.9 Hz | [3] |
| Spontaneous Firing | 5 µM NO-711 | 2.2 ± 0.9 Hz | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based protective cutting solution.[6][8]
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in the same ice-cold cutting solution using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.
-
-
Recording:
-
Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using DIC microscopy.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill pipettes with an internal solution appropriate for the experiment (e.g., a K-gluconate based solution for current-clamp recordings).
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate, or holding current in voltage-clamp).
-
-
Drug Application:
-
Prepare a stock solution of NO-711 in DMSO and dilute to the final working concentration in aCSF on the day of the experiment.
-
Switch the perfusion to the aCSF containing NO-711.
-
Allow at least 10 minutes for the drug to equilibrate in the slice before recording the post-drug effects.
-
Signaling Pathways and Workflows
Caption: Mechanism of NO-711 action on a GABAergic synapse.
Caption: Standard workflow for a brain slice electrophysiology experiment with NO-711.
Caption: A logical diagram for troubleshooting unexpected results with NO-711.
References
- 1. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonvesicular inhibitory neurotransmission via reversal of the GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
NO-711ME stability in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NO-711ME in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
While specific stability data for this compound in aqueous solution is limited in publicly available literature, based on its chemical structure, it is susceptible to degradation over time. This compound is a derivative of nipecotic acid and contains a diaryl-substituted vinyl ether functional group. This group is prone to hydrolysis in aqueous environments. Additionally, the piperidine (B6355638) ring may be subject to oxidation. The rate of degradation is expected to be influenced by factors such as pH, temperature, and exposure to light.
For a structurally related GABA reuptake inhibitor, tiagabine (B1662831), extemporaneously compounded oral suspensions have been shown to be stable for up to 61 days when stored at refrigerated (3-5°C) and room temperature (23-25°C) conditions in specific formulations.[1][2] Another related compound, guvacine, is noted to have enhanced water solubility and stability in its hydrochloride salt form.[3][4]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
The two primary degradation pathways for this compound in aqueous solution are likely:
-
Hydrolysis: The vinyl ether linkage is susceptible to cleavage by water, a reaction that can be catalyzed by either acidic or basic conditions.[5][6][7][8] This would lead to the formation of a diaryl ketone and the corresponding alcohol derivative of the nipecotic acid moiety.
-
Oxidation: The piperidine ring can undergo oxidation, potentially at the nitrogen atom or the carbon atoms alpha to the nitrogen.[9][10][11][12]
Q3: How should I prepare and store aqueous solutions of this compound to maximize stability?
To maximize the stability of this compound in aqueous solutions, the following practices are recommended:
-
Prepare fresh solutions: Ideally, solutions should be prepared fresh for each experiment to minimize degradation.
-
Use buffered solutions: Maintain a pH close to neutral (pH 7.4) for physiological relevance and to potentially minimize acid- or base-catalyzed hydrolysis. A study on nipecotic acid esters showed stability in a pH 7.4 buffered solution.[13]
-
Store at low temperatures: Store stock solutions and any unused working solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C).
-
Protect from light: Store solutions in amber vials or wrapped in aluminum foil to protect against photodegradation.
-
Consider co-solvents: If solubility is an issue, a minimal amount of a co-solvent like DMSO or ethanol (B145695) can be used. However, be mindful that co-solvents can also influence stability.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the compound in solution over time. | 1. Prepare fresh solutions for each experiment. 2. Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section). 3. Standardize solution preparation and storage procedures. |
| Loss of biological activity of the this compound solution. | Chemical degradation of this compound. | 1. Confirm the concentration and purity of the current solution using an analytical method like HPLC. 2. Prepare a fresh solution from a new stock of solid compound. 3. If the issue persists, consider that the solid compound may have degraded. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their peaks. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and infer their structures. |
| Precipitation observed in the aqueous solution. | The concentration of this compound exceeds its solubility in the chosen solvent. | 1. Prepare a more dilute solution. 2. Consider using a different buffer system or adding a small amount of a co-solvent (e.g., DMSO, ethanol). |
Data Presentation
The following table illustrates the type of data that should be collected during a stability study of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
Table 1: Illustrative Stability Data for this compound in Aqueous Buffer (pH 7.4)
| Time Point | Storage Condition | Concentration (% of Initial) | Appearance of Degradation Products (Peak Area %) |
| 0 | - | 100% | 0% |
| 24 hours | 4°C | 98.5% | 1.5% |
| 24 hours | 25°C (Room Temp) | 92.3% | 7.7% |
| 7 days | 4°C | 91.2% | 8.8% |
| 7 days | 25°C (Room Temp) | 75.6% | 24.4% |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[14][15][16][17][18]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a specified time.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Dissolve in the mobile phase before analysis.
-
Incubate a solution of this compound at 60°C.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[19][20][21]
Objective: To develop an HPLC method that can separate this compound from all its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids and buffers for mobile phase modification (e.g., formic acid, ammonium (B1175870) acetate)
-
Degraded samples from the forced degradation study (Protocol 1)
Procedure:
-
Initial Method Development:
-
Start with a generic gradient method. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of this compound (e.g., 254 nm).
-
-
-
Method Optimization:
-
Inject the unstressed and all stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent this compound peak and any degradation product peaks.
-
Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline separation of all peaks.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. study.com [study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pharmadekho.com [pharmadekho.com]
- 19. scispace.com [scispace.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Unexpected Results in NO-711 Experiments
Welcome to the technical support center for researchers utilizing NO-711, a selective inhibitor of the GABA transporter 1 (GAT-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NO-711?
A1: NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft and extracellular space into presynaptic neurons and surrounding glial cells.[3][4][5] By blocking GAT-1, NO-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This leads to prolonged activation of both synaptic and extrasynaptic GABA receptors.
Q2: What are the common applications of NO-711 in research?
A2: NO-711 is widely used in neuroscience research to study the role of the GABAergic system in various physiological and pathological processes. Common applications include investigating epilepsy, anxiety, sleep regulation, neuropathic pain, and the overall function of inhibitory circuits in the brain.[2][6][7]
Q3: Is NO-711 selective for GAT-1?
A3: NO-711 is highly selective for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1).[8] However, at very high concentrations, the possibility of off-target effects on other transporters or receptors cannot be entirely ruled out. It is crucial to use the lowest effective concentration to ensure target specificity.
Q4: What are some known paradoxical effects of enhancing GABAergic signaling?
A4: While GABA is the primary inhibitory neurotransmitter in the adult central nervous system, enhancing its signaling can sometimes lead to unexpected excitatory or adverse effects.[9] This can be due to several factors, including the developmental stage of the neurons (GABA can be excitatory in immature neurons), alterations in the chloride gradient in pathological conditions, or the disinhibition of certain neuronal circuits.[9][10] For example, inhibiting inhibitory interneurons can lead to a net increase in the excitability of a downstream neuronal population.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Neuronal Firing Rate or Excitability
You are applying NO-711 to a neuronal population expecting to see a potentiation of inhibition, but instead, you observe a decrease in the firing rate of inhibitory interneurons themselves or a paradoxical disinhibition of the principal neurons.
Possible Causes and Solutions:
-
Activation of Presynaptic GABAB Autoreceptors: Increased ambient GABA due to GAT-1 inhibition can lead to the activation of presynaptic GABAB autoreceptors on the inhibitory interneurons. This can suppress further GABA release, leading to a reduction in their own inhibitory output.
-
Troubleshooting Step: Co-apply a GABAB receptor antagonist, such as CGP-55845, to block these autoreceptors. If the paradoxical effect is reversed, it suggests the involvement of presynaptic GABAB receptors.
-
-
Tonic Inhibition of Interneurons: The increased extracellular GABA can lead to a powerful tonic (persistent) inhibition of the inhibitory interneurons themselves via extrasynaptic GABAA receptors. This can reduce their overall activity and firing rate.[11]
-
Troubleshooting Step: Use electrophysiology to measure tonic GABAergic currents in the interneurons. An increase in the holding current that is sensitive to a GABAA receptor antagonist (like bicuculline (B1666979) or gabazine) after NO-711 application would confirm this.
-
-
Network Effects: The observed effect might be an indirect consequence of NO-711's action on a different population of neurons within the network that projects to the cells you are recording from.
-
Troubleshooting Step: Simplify the preparation if possible (e.g., use brain slices with specific synaptic pathways preserved or cultured neurons) to isolate the direct effects on the neurons of interest.
-
Issue 2: No Effect or a Weaker-Than-Expected Effect of NO-711
You have applied NO-711 at a concentration that has been reported to be effective, but you do not observe any significant change in GABAergic signaling (e.g., no change in IPSC decay kinetics or tonic current).
Possible Causes and Solutions:
-
Solubility and Stability Issues: NO-711 can be challenging to dissolve and may precipitate out of solution, especially in aqueous buffers at physiological pH.
-
Troubleshooting Step: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your experimental buffer immediately before use. Visually inspect the final solution for any precipitates. Small-scale stability tests are recommended.[12]
-
-
Low Endogenous GABA Levels: The effect of a reuptake inhibitor is dependent on the presence of endogenously released GABA. If the synaptic activity in your preparation is very low, there may not be enough GABA in the extracellular space for NO-711 to have a significant effect.
-
Troubleshooting Step: Stimulate the GABAergic pathway of interest to evoke GABA release. Alternatively, you can exogenously apply a low concentration of GABA to mimic a basal level of ambient GABA.[13]
-
-
Dominance of Other GABA Transporters: In some brain regions or cell types, other GABA transporters like GAT-3 (primarily on astrocytes) may play a more dominant role in GABA clearance.[5]
-
Troubleshooting Step: Use a GAT-3 selective inhibitor, such as SNAP-5114, in conjunction with NO-711 to see if a synergistic effect is produced. This can help elucidate the relative contributions of GAT-1 and GAT-3 in your system.[8]
-
-
Developmental Stage: The expression and function of GAT-1 can vary with the developmental stage of the animal.[13]
-
Troubleshooting Step: Consult literature for GAT-1 expression data relevant to the age of your experimental animals. The effect of NO-711 may be less pronounced at early developmental stages.[13]
-
Issue 3: Variability in Experimental Results
You are observing high variability in the effects of NO-711 across different experiments or preparations.
Possible Causes and Solutions:
-
Inconsistent Drug Preparation: As mentioned, the solubility of NO-711 can be an issue. Inconsistent preparation of the drug solution can lead to variability in the final effective concentration.
-
Troubleshooting Step: Standardize your drug preparation protocol. Always prepare fresh dilutions from a stock solution for each experiment.
-
-
Temperature Sensitivity: The activity of transporters is temperature-dependent.
-
Troubleshooting Step: Ensure that your experiments are conducted at a consistent and controlled temperature.
-
-
Biological Variability: The expression levels of GAT-1 and the overall state of the GABAergic system can vary between animals and even between different brain slices from the same animal.
-
Troubleshooting Step: Increase your sample size (n-number) to ensure statistical power. Report the variability in your data and consider potential biological reasons for it.
-
Data Presentation
Table 1: Summary of Expected and Unexpected Electrophysiological Outcomes with NO-711
| Parameter | Expected Outcome with NO-711 | Potential Unexpected Outcome | Possible Interpretation of Unexpected Outcome |
| IPSC Decay Time | Prolonged | No change | Low endogenous GABA release; GAT-1 not dominant in this synapse. |
| Tonic GABA Current | Increased | No change or decrease | Low ambient GABA; paradoxical network effects. |
| Spontaneous Firing Rate (Principal Neurons) | Decreased | Increased | Disinhibition of the principal neuron due to inhibition of upstream inhibitory interneurons. |
| Spontaneous Firing Rate (Inhibitory Interneurons) | Variable | Consistently Decreased | Strong tonic inhibition of the interneurons themselves; activation of presynaptic GABAB autoreceptors. |
Experimental Protocols
Protocol 1: In Vitro GABA Uptake Assay
This protocol is adapted for measuring the effect of NO-711 on GABA uptake in cell lines or primary cultures.
-
Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing GAT-1, or primary astrocytes) in 24-well plates and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibitor Application: Add KRH buffer containing the desired concentration of NO-711 or vehicle control to the wells. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add KRH buffer containing [³H]-GABA (final concentration typically in the low micromolar range) and the corresponding concentration of NO-711 or vehicle.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-GABA.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percent inhibition of GABA uptake by NO-711 compared to the vehicle control.
Protocol 2: Whole-Cell Electrophysiology in Brain Slices
This protocol describes how to measure the effect of NO-711 on GABAergic synaptic transmission.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate and temperature (e.g., 32-34°C).
-
Patching: Obtain whole-cell patch-clamp recordings from the neurons of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs) or evoke IPSCs by stimulating nearby inhibitory fibers. To measure tonic currents, record the holding current in voltage-clamp mode.
-
NO-711 Application: Bath-apply NO-711 at the desired concentration by dissolving it in the aCSF.
-
Effect Measurement: After the drug has reached equilibrium in the bath (typically 5-10 minutes), record the changes in the parameters of interest (e.g., IPSC amplitude, frequency, decay time; holding current).
-
Washout: If possible, wash out the drug by perfusing with drug-free aCSF to check for reversibility of the effect.
-
Data Analysis: Compare the electrophysiological parameters before, during, and after NO-711 application.
Visualizations
Caption: Mechanism of action of NO-711 on a GABAergic synapse.
Caption: Logical workflow for troubleshooting unexpected NO-711 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GABA transporter - Wikipedia [en.wikipedia.org]
- 4. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: NO-711 & Motor Impairment Side Effects
Welcome to the technical support center for researchers utilizing the GABA transporter 1 (GAT1) inhibitor, NO-711. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments while minimizing the potential for motor impairment side effects.
Frequently Asked Questions (FAQs)
Q1: What is NO-711 and how does it work?
NO-711 is a selective inhibitor of the GABA transporter 1 (GAT1). GAT1 is a protein primarily located on presynaptic neurons and glial cells that is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.[1][2] By blocking GAT1, NO-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[2]
Q2: What are the known motor impairment side effects of NO-711?
At higher doses, NO-711 can cause motor impairments such as ataxia (lack of voluntary coordination of muscle movements), sedation, and a general decrease in locomotor activity. These effects are a direct consequence of the enhanced global GABAergic inhibition in the brain, particularly within motor circuits of the basal ganglia.
Q3: At what doses are motor impairments typically observed?
The dose at which motor impairments are observed can vary depending on the animal model (species, strain, age) and the route of administration. It is crucial to perform a dose-response study in your specific experimental model to determine the therapeutic window for your desired effect versus the onset of motor side effects. For example, one study in rats found that intrathecal administration of NO-711 at a dose of 10 μg produced analgesic effects without causing motor impairment as assessed by the rotarod test.[3]
Q4: How can I assess motor impairment in my animal model?
Standardized behavioral tests are essential for quantifying motor function. The two most common assays are:
-
Rotarod Test: This test measures balance and motor coordination by assessing the time an animal can remain on a rotating rod.[3][4][5][6][7]
-
Open Field Test: This assay evaluates general locomotor activity, exploratory behavior, and anxiety. A significant decrease in distance traveled, rearing frequency, or movement speed can indicate motor impairment.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Significant motor impairment is observed, confounding experimental results.
Potential Cause: The administered dose of NO-711 is too high.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you have not already, perform a dose-response experiment to identify the minimal effective dose for your desired outcome and the threshold for motor impairment.
-
Lower the Dose: Reduce the dose of NO-711 in your experimental cohort to a level that was shown to be effective without causing significant motor deficits in your pilot study.
-
Consider a Different Route of Administration: Localized administration (e.g., intrathecal, intracerebroventricular, or direct microinjection into a specific brain region) can achieve the desired effect at a much lower total dose, thereby minimizing systemic side effects.[3]
Issue 2: The desired experimental effect and motor impairment occur at similar doses.
Potential Cause: A narrow therapeutic window for NO-711 in your specific model or experimental paradigm.
Troubleshooting Steps:
-
Investigate a Chronic Dosing Regimen for Tolerance: Some studies suggest that tolerance may develop to the motor-impairing effects of GABAergic modulators with repeated administration.[13][14] A suggested protocol to investigate this is as follows:
-
Protocol: Administer a low-to-moderate dose of NO-711 daily for 7-14 days.
-
Assessment: Perform behavioral testing (e.g., rotarod) at baseline and at several time points during the chronic administration period (e.g., day 1, 3, 7, 14) to assess the development of tolerance to motor side effects.
-
Rationale: This allows the system to potentially adapt to the increased GABAergic tone, reducing the motor side effects while maintaining the desired therapeutic effect. The specifics of the dosing and duration will need to be optimized for your model.
-
-
Explore Co-administration Strategies (Proceed with Caution):
-
Hypothesis: Co-administration of a compound that counteracts the global inhibitory effects in motor circuits without interfering with the desired effect of NO-711.
-
Potential (but unvalidated) Approach: The use of a low-dose GABA-A receptor antagonist. This is a complex approach that requires careful titration to avoid seizures and may counteract the desired effects of NO-711. One study showed that GABA-A antagonists can partially reverse haloperidol-induced catalepsy, a model of motor inhibition.[15] This approach requires significant validation and is not a standard protocol.
-
Experimental Protocols
Rotarod Test Protocol for Mice
This protocol is adapted from standard procedures to assess motor coordination and balance.[4][5][6][7]
| Step | Procedure | Details |
| 1 | Acclimation | Acclimate mice to the testing room for at least 30-60 minutes before the experiment. |
| 2 | Training (Optional but Recommended) | Place mice on the rotarod at a low, constant speed (e.g., 4-5 RPM) for 1-2 minutes for 2-3 trials on the day before testing. This reduces novelty-induced stress. |
| 3 | Drug Administration | Administer NO-711 or vehicle via the desired route (e.g., intraperitoneally). |
| 4 | Testing | At the time of predicted peak drug effect, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 300 seconds). |
| 5 | Data Collection | Record the latency to fall from the rod. A trial can also be ended if the mouse clings to the rod and makes a full passive rotation. |
| 6 | Inter-trial Interval | Conduct 2-3 trials with a 15-20 minute inter-trial interval. |
| 7 | Cleaning | Thoroughly clean the rod with 70% ethanol (B145695) between each animal. |
Open Field Test Protocol for Rats
This protocol is a standard method for assessing locomotor activity.[8][9][10][11]
| Step | Procedure | Details |
| 1 | Acclimation | Allow rats to acclimate to the testing room for at least 30-60 minutes. |
| 2 | Apparatus | Use a square or circular arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is typically divided into a grid of squares (center and periphery). |
| 3 | Drug Administration | Administer NO-711 or vehicle. |
| 4 | Testing | At the desired time point after injection, place the rat in the center of the open field. |
| 5 | Data Collection | Record the session (typically 5-30 minutes) using a video camera mounted above the arena. Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity. |
| 6 | Cleaning | Clean the apparatus thoroughly with 70% ethanol between animals. |
Signaling Pathways & Mechanisms
GABAergic Modulation of the Basal Ganglia Motor Circuit
The motor side effects of NO-711 are primarily due to its influence on the basal ganglia , a group of subcortical nuclei critical for motor control. The basal ganglia motor circuit involves a balance between a "direct" pathway that facilitates movement and an "indirect" pathway that inhibits movement. Both pathways are heavily modulated by GABAergic neurons.[4][5][6][7][8]
-
Mechanism of Motor Impairment: By increasing extracellular GABA, NO-711 enhances the inhibitory tone within the basal ganglia. This can disrupt the delicate balance between the direct and indirect pathways, leading to a net suppression of motor output from the thalamus to the motor cortex, resulting in the observed motor impairments.
Experimental Workflow for Mitigating Motor Side Effects
The following diagram outlines a logical workflow for researchers encountering motor side effects with NO-711.
References
- 1. Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D1 and D2 dopamine receptor function in the striatum: coactivation of D1- and D2-dopamine receptors on separate populations of neurons results in potentiated immediate early gene response in D1-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. MPD: Crabbe3: project protocol [phenome.jax.org]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. anilocus.com [anilocus.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 12. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 13. Effects of chronic flunitrazepam treatment schedule on therapy-induced sedation and motor impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time course for the induction and maintenance of tolerance to Delta(9)-tetrahydrocannabinol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of GABAa receptor antagonists on motor behavior in pharmacological Parkinson's disease model in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NO-711 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective GABA transporter 1 (GAT1) inhibitor, NO-711, in in vivo experiments. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a particular focus on mitigating the sedative effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NO-711?
A1: NO-711 is a selective inhibitor of the GABA transporter 1 (GAT1). GAT1 is primarily located on the presynaptic terminals of GABAergic neurons and on surrounding astrocytes. Its function is to reuptake GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking GAT1, NO-711 increases the extracellular concentration of GABA, leading to enhanced and prolonged activation of GABA receptors (GABA-A and GABA-B). This results in increased inhibitory neurotransmission in the central nervous system.
Q2: What are the expected sedative effects of NO-711 in vivo?
A2: Sedation is a well-documented side effect of GAT1 inhibitors due to the enhancement of GABAergic signaling. In rodent models, administration of NO-711 has been shown to dose-dependently increase non-rapid eye movement (NREM) sleep and alter the electroencephalogram (EEG) power spectrum. Researchers can expect to observe reduced locomotor activity, ataxia, and in some cases, loss of righting reflex at higher doses.
Q3: How can I quantify the sedative effects of NO-711 in my animal model?
A3: Several behavioral assays can be employed to quantify sedation in rodents. The open field test is a common method to assess locomotor activity. A sedated animal will typically exhibit reduced distance traveled, lower velocity, and increased time spent immobile. Other measures include the rotarod test for motor coordination and the measurement of the righting reflex. For more detailed analysis, EEG recordings can be used to monitor changes in sleep architecture and brainwave patterns.
Q4: Are there any known strategies to minimize the sedative effects of NO-711 while preserving its other in vivo effects?
A4: While completely eliminating sedation may be challenging due to the mechanism of action of GAT1 inhibitors, several strategies can be explored:
-
Dose Optimization: Carefully titrate the dose of NO-711 to find the lowest effective dose for the desired therapeutic effect with the most tolerable level of sedation.
-
Co-administration with a Stimulant: The co-administration of a central nervous system stimulant, such as amphetamine or caffeine (B1668208), has been explored to counteract the sedative effects of other GABAergic drugs. The stimulant would need to be carefully dosed to avoid confounding effects on the primary experimental outcomes.
-
Pharmacokinetic Modulation: Altering the route of administration or the formulation of NO-711 could potentially modify its absorption and distribution, which might influence the peak sedative effect.
-
Behavioral Acclimation: Ensure animals are thoroughly habituated to the experimental apparatus and procedures to minimize stress-induced freezing behavior that could be confounded with sedation.
Troubleshooting Guides
Issue 1: Excessive Sedation or Anesthesia in Experimental Animals
-
Problem: Animals are overly sedated, immobile, or lose their righting reflex, preventing the assessment of other behavioral or physiological parameters.
-
Possible Causes:
-
The administered dose of NO-711 is too high for the specific animal strain, age, or sex.
-
Synergistic effects with other administered compounds.
-
Incorrect vehicle selection leading to altered pharmacokinetics.
-
-
Solutions:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose that produces the desired effect with minimal sedation. Start with a low dose and gradually increase it.
-
Review Concomitant Medications: If other drugs are being administered, check for potential synergistic sedative effects.
-
Vehicle Optimization: Ensure the vehicle used is appropriate and does not potentiate the effects of NO-711. Common vehicles for intraperitoneal (IP) or subcutaneous (SC) injection in mice include saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80, diluted in saline.
-
Issue 2: Difficulty Distinguishing Sedation from Other Behavioral Changes
-
Problem: It is unclear whether the observed reduction in activity is due to sedation or other factors such as anxiety, motor impairment, or the primary effect of the drug being studied.
-
Possible Causes:
-
The behavioral assay is not specific enough to isolate sedation.
-
Lack of appropriate control groups.
-
-
Solutions:
-
Utilize a Battery of Tests: Employ multiple behavioral tests to get a more comprehensive picture. For example, combine the open field test (for general activity) with the elevated plus maze (for anxiety) and the rotarod test (for motor coordination).
-
Implement Robust Controls: Include a vehicle-only control group and consider a positive control for sedation (e.g., a known sedative like diazepam) to validate the experimental setup.
-
Data Presentation
Table 1: Dose-Dependent Effects of a GAT1 Inhibitor (Tiagabine) on Extracellular GABA Levels
Note: Data for the GAT1 inhibitor tiagabine (B1662831) is presented here as a proxy to illustrate the expected dose-dependent neurochemical effects of GAT1 inhibition. Similar trends would be expected for NO-711.
| Dose of Tiagabine (mg/kg, i.p.) | Peak Increase in Extracellular GABA (%) | Time to Peak Effect (minutes) |
| 11 | ~250 | 40-60 |
| 30 | >300 | 40-60 |
| 50 | >350 | 40-60 |
Table 2: Behavioral Assessment of Sedation in Rodents
| Behavioral Test | Key Parameters to Measure for Sedation | Expected Outcome with Sedative Dose of NO-711 |
| Open Field Test | Total distance traveled, Velocity, Time spent immobile, Rearing frequency | Decrease in all parameters |
| Rotarod Test | Latency to fall | Decrease |
| Righting Reflex | Time to right the body when placed on the back | Increase (at higher doses) |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity using the Open Field Test
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. The test is typically conducted under controlled lighting conditions.
-
Animal Preparation:
-
House animals in a controlled environment with a regular light-dark cycle.
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Prepare NO-711 in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80). The final injection volume for a mouse is typically 5-10 ml/kg.
-
Administer NO-711 via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Allow sufficient time for the drug to take effect before starting the test (e.g., 30-60 minutes, based on pilot studies).
-
-
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.
-
-
Data Analysis:
-
Analyze the recorded video to quantify parameters such as total distance traveled, average speed, time spent in the center versus the periphery of the arena, and episodes of immobility.
-
Compare the data between the NO-711 treated group and the vehicle control group using appropriate statistical tests.
-
Protocol 2: Co-administration of a Stimulant to Mitigate Sedation
-
Objective: To determine if a stimulant can reverse or reduce the sedative effects of NO-711.
-
Materials:
-
NO-711
-
A stimulant (e.g., caffeine or a low dose of d-amphetamine)
-
Vehicle for both drugs
-
-
Experimental Groups:
-
Group 1: Vehicle (for NO-711) + Vehicle (for stimulant)
-
Group 2: NO-711 + Vehicle (for stimulant)
-
Group 3: Vehicle (for NO-711) + Stimulant
-
Group 4: NO-711 + Stimulant
-
-
Procedure:
-
Administer the stimulant at a predetermined time before or concurrently with NO-711. The timing should be based on the known pharmacokinetics of both drugs.
-
Conduct behavioral assessments for sedation (e.g., open field test) at the time of expected peak effect of NO-711.
-
-
Data Analysis:
-
Compare the locomotor activity and other sedation-related parameters across the four groups. A significant increase in activity in Group 4 compared to Group 2 would suggest that the stimulant is effective in mitigating the sedative effects of NO-711.
-
Visualizations
Caption: Mechanism of action of NO-711 on GABAergic neurotransmission.
Caption: Troubleshooting workflow for excessive sedation with NO-711.
Technical Support Center: NO-711 Long-Term Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GABA transporter 1 (GAT-1) inhibitor, NO-711, in long-term experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the prolonged administration of NO-711.
1. Altered Behavioral Phenotypes in Animal Models
Question: My animals are exhibiting unexpected behavioral changes (e.g., ataxia, tremor, nervousness, sedation) after several days/weeks of NO-711 treatment. How can I troubleshoot this?
Answer:
These behavioral changes are known potential side effects associated with GAT-1 inhibition. Studies on GAT1 knockout mice, which genetically lack the transporter, show a similar phenotype to wild-type mice treated with GAT-1 inhibitors like NO-711 and tiagabine (B1662831).[1] This suggests that these effects are directly related to the mechanism of action of GAT-1 inhibition.
Troubleshooting Steps:
-
Dose Reduction: The simplest first step is to determine if a lower dose of NO-711 can maintain the desired therapeutic effect while minimizing behavioral side effects.
-
Titration: If possible, gradually increase the dose at the beginning of the experiment to allow the animals to acclimate.
-
Route of Administration: The method of administration can influence the peak concentration and distribution of the compound. If using systemic injections (e.g., intraperitoneal), consider switching to a method that provides more stable, continuous delivery, such as osmotic mini-pumps, to avoid sharp peaks in plasma concentration.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to confirm that the observed behaviors are specific to NO-711 administration.
2. Diminished Efficacy Over Time (Tolerance)
Question: The initial potent effects of NO-711 seem to be decreasing over the course of my long-term experiment. Is this expected, and what can I do?
Answer:
While specific studies on tolerance to NO-711 are limited, the development of tolerance is a known phenomenon with various drugs that modulate neurotransmitter systems. Chronic exposure to GABAergic modulators can lead to adaptive changes in the brain, such as alterations in GABA-A receptor expression and function.
Potential Mechanisms and Solutions:
-
Receptor Downregulation/Desensitization: Prolonged elevation of synaptic GABA levels due to GAT-1 inhibition may lead to a compensatory downregulation or desensitization of GABA-A receptors.
-
Altered Gene Expression: Long-term exposure to GABA-A receptor modulators has been shown to induce changes in the expression of receptor subunit genes.[2]
-
Intermittent Dosing: If the experimental design allows, an intermittent dosing schedule might help to mitigate the development of tolerance compared to continuous administration.
-
Washout Periods: Incorporating washout periods, where the drug is not administered, may help to restore sensitivity.
-
Monitoring GABA Receptor Expression: If feasible, assess GABA-A receptor subunit expression levels in your experimental animals at the end of the study to investigate potential molecular mechanisms of tolerance.
3. Solution Stability and Preparation for Long-Term Use
Question: I am conducting a multi-week experiment. How should I prepare and store my NO-711 solution to ensure its stability?
Answer:
The long-term stability of NO-711 in aqueous solutions for in vivo use is not extensively documented in publicly available literature. Therefore, careful preparation and storage are crucial.
Recommendations:
-
Solvent Selection: NO-711 is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for stock solutions and then further diluted in saline for in vivo administration.
-
Storage of Stock Solutions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Preparation of Working Solutions: Prepare fresh working solutions (diluted in saline) from the frozen stock immediately before each administration. If using osmotic mini-pumps for continuous infusion, the stability of the solution at 37°C over the entire infusion period must be considered. It is highly recommended to perform a stability test of your specific formulation under these conditions before starting a long-term in vivo experiment.
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation or color change before use.
Frequently Asked Questions (FAQs)
Q1: What are the known long-term side effects of GAT-1 inhibitors?
A1: As NO-711 is a research compound, long-term safety data in humans is unavailable. However, data from the clinically used GAT-1 inhibitor, tiagabine, can provide some insights. Common CNS-related side effects include dizziness, asthenia (weakness), nervousness, tremor, difficulty with concentration, and depressive mood.[1] These side effects are often most prominent during the initial titration period and may decrease over time.[1] Animal studies with GAT-1 inhibitors show similar behavioral effects, including ataxia, tremor, and sedation.[1]
Q2: Are there any known off-target effects of NO-711 with long-term administration?
A2: While NO-711 is considered a selective GAT-1 inhibitor, the potential for off-target effects with chronic exposure cannot be entirely ruled out, though specific studies are lacking. Some GAT-1 inhibitors have been shown to also interact with GABA-A receptors at high concentrations.[1] If unexpected or difficult-to-interpret results arise, consider the possibility of off-target effects and consult the literature for the most up-to-date information on the pharmacology of NO-711 and related compounds.
Q3: What are the potential histopathological changes associated with long-term NO-711 administration?
A3: There is a lack of published histopathological data specifically for chronic NO-711 administration. However, studies of other GABAergic modulators, such as the GABA-transaminase inhibitor vigabatrin, have shown intramyelinic edema (microvacuolation) in certain brain regions of rats and dogs after long-term treatment.[3] These effects were reversible after cessation of treatment.[3] When conducting long-term studies with NO-711, it is advisable to include a comprehensive histopathological analysis of the brain and other relevant organs at the end of the experiment.
Q4: How does chronic GAT-1 inhibition affect GABAergic and glutamatergic systems?
A4: Chronic inhibition of GAT-1 is expected to increase the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission. In vivo studies using tiagabine in anesthetized rats showed a small, though not statistically significant, reduction in the metabolic rates of both GABAergic and glutamatergic neurons.[3] The authors suggested that any reduction in GABA metabolism might be an indirect consequence of reduced glutamatergic activity rather than a direct compensatory effect.[3] Chronic inhibition of GABA synthesis in the prefrontal cortex has been shown to persistently impair impulse control and increase locomotor activity in rats.[4][5]
Data Summary
Table 1: Behavioral Effects of GAT-1 Inhibition in Rodents
| Behavioral Effect | Observation in GAT-1 KO Mice | Observation with GAT-1 Inhibitors (NO-711/Tiagabine) | Reference |
| Motor Function | Ataxia, Tremor, Reduced Locomotor Activity | Ataxia, Tremor, Sedation | [1] |
| Anxiety/Nervousness | Mild Anxiety/Nervousness | Anxiolytic effects reported in some studies | [1][6] |
| Cognition | Deficiency in Prepulse Inhibition | Few cognitive side effects reported for tiagabine | [1] |
Experimental Protocols
Protocol 1: Chronic Infusion of a GAD Inhibitor via Osmotic Mini-Pumps (Adapted from Paine et al., 2015)
This protocol describes a method for the continuous, long-term delivery of a substance to a specific brain region, which can be adapted for NO-711.
-
Animal Surgery: Anesthetize male Sprague Dawley rats and place them in a stereotaxic apparatus.
-
Cannula Implantation: Implant bilateral guide cannulae aimed at the target brain region (e.g., medial prefrontal cortex).
-
Mini-Pump Preparation: Fill osmotic mini-pumps with the desired concentration of the drug (e.g., L-allylglycine, a GAD inhibitor, was used at a concentration to deliver 3.2 μ g/0.5 μl/hr for 13 days).[4][5] For NO-711, the concentration would need to be optimized based on its solubility, stability, and desired dosage.
-
Pump Implantation: Implant the filled osmotic mini-pumps subcutaneously on the back of the rat.
-
Connection: Connect the mini-pumps to the brain cannulae via tubing.
-
Post-Operative Care: Allow a recovery period (e.g., 5 days) before commencing behavioral testing.[4][5]
-
Behavioral Testing: Conduct behavioral assessments as required by the experimental design.
-
Verification of Placement: At the end of the study, verify cannula placement through histological analysis.
Visualizations
Caption: Mechanism of NO-711 action on a GABAergic synapse.
References
- 1. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic inhibition of GABA synthesis on attention and impulse control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chronic inhibition of GABA synthesis on attention and impulse control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NO-711 Experimental Artifacts in Slice Recordings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NO-711, a potent GAT-1 inhibitor, in acute brain slice recordings. It offers troubleshooting advice for common experimental artifacts, detailed protocols, and answers to frequently asked questions to ensure reliable and interpretable results.
Section 1: Mechanism of Action of NO-711
NO-711 is a potent and selective inhibitor of the GABA Transporter 1 (GAT-1).[1] GAT-1 is a crucial protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2][3] This reuptake process is vital for terminating GABAergic inhibitory signals.[2] By blocking GAT-1, NO-711 prevents this reuptake, leading to an increased concentration and prolonged presence of GABA in the extracellular space. This, in turn, enhances the activation of GABA receptors and potentiates inhibitory signaling in the central nervous system.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is NO-711 and what is its primary mechanism of action? NO-711 is a selective inhibitor of the GABA transporter GAT-1.[1] Its primary function is to block the reuptake of GABA from the synapse, thereby increasing extracellular GABA levels and enhancing inhibitory neurotransmission.[2]
Q2: What is a typical effective concentration of NO-711 for slice recordings? The effective concentration can vary by brain region and experimental goal. However, a commonly used concentration is 10 µM, which has been shown to significantly increase GABAergic tonic currents in spinal dorsal horn slices.[5] Concentrations as low as 1 µM can effectively reduce GABA uptake in specific cell types like microglia.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation.
Q3: How should I prepare and apply NO-711 to my slices? NO-711 should first be dissolved in a solvent like DMSO to create a concentrated stock solution. This stock should be aliquoted and stored at -20°C or -80°C to maintain stability. On the day of the experiment, an aliquot is thawed and diluted into your artificial cerebrospinal fluid (aCSF) to the final working concentration. It is critical to ensure the final DMSO concentration is low (ideally <0.1%) to prevent off-target solvent effects.[6] The drug is then applied to the slice via perfusion of the recording chamber.
Q4: What are the expected electrophysiological effects of NO-711 application? The primary effect is the potentiation of GABAergic signaling.[7][8] This typically manifests as an increase in the amplitude and duration of inhibitory postsynaptic currents (IPSCs) and a significant increase in tonic inhibitory currents (a steady current generated by ambient GABA acting on extrasynaptic receptors).[5] This can alter network activity, for instance, by reducing the occurrence of spontaneous sharp wave-ripple complexes in the hippocampus.[9]
Q5: Does NO-711 have off-target effects? NO-711 is highly selective for GAT-1 over other GABA transporters like GAT-2 and GAT-3, as shown by its IC50 values.[1] However, at very high concentrations, off-target effects cannot be ruled out. Additionally, the profound enhancement of inhibition can indirectly affect network dynamics in complex ways, which may be misinterpreted as off-target effects.
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data for the use of NO-711.
Table 1: Inhibitory Potency (IC50) of NO-711
| Transporter | Species | IC50 Value (µM) | Reference |
|---|---|---|---|
| GAT-1 | Human | 0.04 | [1] |
| GAT-1 | Rat | 0.38 | [1] |
| GAT-2 | Rat | 171 | [1] |
| GAT-3 | Human | 1700 | [1] |
| GAT-3 | Rat | 349 | [1] |
| BGT-3 | Human | 622 |[1] |
Table 2: Recommended Starting Concentrations for Experiments
| Preparation | Recommended Concentration | Expected Effect | Reference(s) |
|---|---|---|---|
| Rat Brain Synaptosomes | 47 nM (IC50) | Inhibition of [3H]GABA uptake | [1] |
| Microglial Cell Culture | 1 µM | Significant reduction of Na+-dependent GABA uptake | [1] |
| Acute Spinal Cord Slices | 10 µM | Increase in tonic GABAergic currents | [5] |
| In Vivo (Rat Microdialysis) | 10-300 µM (in dialysate) | Increased extracellular GABA |[4] |
Section 4: Standard Experimental Protocol for Slice Electrophysiology
This protocol provides a generalized workflow for using NO-711 in acute brain slice recordings.
4.1 Solutions and Reagents
-
Slicing Solution: An NMDG- or sucrose-based protective solution is often used to improve cell viability during slicing.[10] This solution should be ice-cold and continuously bubbled with 95% O2 / 5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF): A standard aCSF recipe should be used for recovery and recording. The solution must be continuously oxygenated. Divalent ion concentrations may be adjusted to modify synaptic release probability.[10]
-
Internal Pipette Solution: The composition depends on the recording configuration (e.g., K-Gluconate based for current-clamp). The osmolarity should be slightly lower (15-20 mOsm) than the external aCSF.[11][12]
-
NO-711 Stock Solution: Prepare a 10 mM stock solution of NO-711 in DMSO. Aliquot into small volumes and store at -20°C.
4.2 Slice Preparation
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the brain onto the vibratome stage and cut slices (typically 250-400 µm thick).[13][14]
-
Transfer slices to a recovery chamber with aCSF at 32-34°C for approximately 30 minutes.[15]
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.[15]
4.3 Electrophysiological Recording
-
Transfer a single slice to the recording chamber on the microscope stage, ensuring it is fully submerged and perfused with oxygenated aCSF at a stable rate (e.g., 2-3 mL/min).[6]
-
Visualize a neuron of interest using appropriate optics (e.g., DIC).
-
Using a micromanipulator, approach the neuron with a glass pipette filled with internal solution and apply light positive pressure.[11]
-
Establish a gigaohm seal and obtain a whole-cell recording configuration.
-
Record stable baseline activity for 5-10 minutes to ensure the health of the cell and the stability of the recording.
4.4 Drug Application
-
Prepare the final concentration of NO-711 by diluting the stock solution into fresh, oxygenated aCSF.
-
Switch the perfusion line from the control aCSF to the NO-711-containing aCSF.
-
Allow the drug to perfuse and equilibrate for at least 10-15 minutes before recording the experimental data. Monitor for changes in holding current or baseline activity.
Section 5: Troubleshooting Guide
Problem 1: No observable effect after NO-711 application.
-
Possible Cause: Degraded drug or incorrect concentration.
-
Solution: Prepare a fresh dilution of NO-711 from a trusted stock aliquot. Double-check all calculations for the dilution.
-
-
Possible Cause: Poor slice health. Dead or unhealthy neurons will not exhibit proper synaptic activity.
-
Solution: Optimize the slicing and recovery protocol. Ensure the slicing solution is ice-cold and constantly oxygenated. Check the viability of other cells in the slice.
-
-
Possible Cause: Recording depth. The effectiveness of bath-applied drugs can diminish in deeper layers of the slice due to limited diffusion.[8]
-
Solution: Attempt recordings from neurons in more superficial layers (e.g., within 50 µm of the surface) where drug access is more reliable.[5]
-
-
Possible Cause: GAT-1 expression is low in the recorded cell type or brain region.
-
Solution: Consult literature to confirm GAT-1 expression in your area of interest. GAT-1 is highly expressed in GABAergic axon terminals and astrocytes in many brain regions.[3]
-
Problem 2: The baseline recording becomes very noisy or unstable after applying NO-711.
-
Possible Cause: Significant increase in tonic inhibition. The large shift in holding current and increased membrane conductance from potentiated tonic inhibition can make the recording appear unstable.
-
Solution: This is often the expected effect. Allow more time for the drug to fully equilibrate. Monitor access resistance to ensure the recording quality itself has not degraded.
-
-
Possible Cause: Perfusion system instability. A change in perfusion rate or the introduction of bubbles can cause mechanical instability.
Problem 3: Application of NO-711 leads to paradoxical excitation or epileptiform activity.
-
Possible Cause: Artifact of the slice preparation. Cellular injury during slicing can disrupt the normal chloride gradient, causing GABA-A receptor activation to be depolarizing or even excitatory.[18]
-
Possible Cause: Network disinhibition. NO-711 may be strongly inhibiting a population of inhibitory interneurons that normally gate excitatory activity, leading to a net increase in network excitability.
-
Solution: This is a physiological network effect, not an artifact. Interpret the results within the context of the local circuit. Consider using synaptic blockers for other neurotransmitter systems to isolate the specific effects on GABAergic transmission.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 4. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of GABA uptake potentiates the conductance increase produced by GABA-mimetic compounds on single neurones in isolated olfactory cortex slices of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of GABA uptake potentiates the conductance increase produced by GABA-mimetic compounds on single neurones in isolated olfactory cortex slices of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 11. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. re-place.be [re-place.be]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excitatory GABA: How a Correct Observation May Turn Out to be an Experimental Artifact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for NO-711 Vehicle Effects
Welcome to the technical support center for researchers utilizing NO-711, a potent and selective GABA transporter-1 (GAT-1) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments with appropriate controls for vehicle-related effects.
Frequently Asked Questions (FAQs)
Q1: What is NO-711 and what is its primary mechanism of action?
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking GAT-1, NO-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This makes it a valuable tool for studying the role of GABAergic signaling in various physiological and pathological processes.
Q2: What are "vehicle effects" and why are they a concern in my NO-711 experiments?
A "vehicle" is the solvent or medium used to dissolve and administer a drug, such as NO-711. Vehicle effects are the biological or physiological changes caused by the vehicle itself, independent of the drug. These effects can confound experimental results, leading to misinterpretation of the drug's true activity. Therefore, it is crucial to include a vehicle control group in your experiments to isolate the specific effects of NO-711.
Q3: What are the common vehicles used for NO-711 in in vitro and in vivo experiments?
The choice of vehicle depends on the experimental model.
-
In Vitro (e.g., slice electrophysiology, cell culture): The most common vehicle for NO-711 in in vitro experiments is artificial cerebrospinal fluid (aCSF) . Since NO-711 hydrochloride is water-soluble, it can be directly dissolved in aCSF to the desired final concentration.
-
In Vivo (e.g., animal studies): For systemic administration in animals, a common vehicle for compounds that may have limited solubility in aqueous solutions is a mixture of dimethyl sulfoxide (B87167) (DMSO) and saline.
Troubleshooting Guides
In Vitro Experiments (e.g., Slice Electrophysiology)
Issue: I am observing unexpected changes in baseline neuronal activity after applying my NO-711 solution.
Troubleshooting Steps:
-
Evaluate your aCSF preparation: Ensure your aCSF is fresh, properly oxygenated (typically with 95% O₂ / 5% CO₂), and at the correct pH (7.3-7.4) and osmolarity (around 300-310 mOsm). Variations in aCSF composition can significantly impact neuronal health and activity.
-
Prepare a fresh NO-711 stock solution: NO-711 solutions should be prepared fresh for each experiment. If you are using a stock solution, ensure it has been stored properly (at -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles.
-
Run a vehicle control: Perfuse a slice with aCSF containing the same final concentration of any co-solvents (if used, though generally not necessary for NO-711 hydrochloride in aCSF) as your NO-711 solution. This will help determine if the vehicle itself is causing the observed effects.
Experimental Protocol: Preparing NO-711 in aCSF for Slice Electrophysiology
Objective: To prepare a working solution of NO-711 in aCSF for bath application during brain slice electrophysiology experiments.
Materials:
-
NO-711 hydrochloride powder
-
Artificial cerebrospinal fluid (aCSF)
-
Standard laboratory glassware and pipettes
-
Vortex mixer
-
pH meter
Methodology:
-
Prepare a concentrated stock solution of NO-711:
-
Weigh out a precise amount of NO-711 hydrochloride powder.
-
Dissolve the powder in a small volume of deionized water or aCSF to create a concentrated stock solution (e.g., 10 mM). Vortex gently to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the final working solution:
-
On the day of the experiment, thaw a fresh aliquot of the NO-711 stock solution.
-
Dilute the stock solution in freshly prepared and oxygenated aCSF to the desired final concentration (e.g., 10 µM).
-
Gently mix the solution. The final solution should be clear and free of precipitates.
-
Table 1: Example aCSF Recipe
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 25 |
| D-Glucose | 10 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
Note: This is a standard recipe; concentrations may need to be adjusted based on the specific brain region and experimental requirements.
In Vivo Experiments (e.g., Intraperitoneal Injection in Rodents)
Issue: My animals are showing signs of distress or unexpected behavioral changes in both the NO-711 and vehicle control groups.
Troubleshooting Steps:
-
Assess the DMSO concentration: High concentrations of DMSO can be toxic and cause side effects. It is recommended to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10% (v/v), and even lower if possible. Some studies suggest that even low concentrations of DMSO can have biological effects.
-
Perform a vehicle toxicity test: Before starting your main experiment, administer the vehicle solution (e.g., 10% DMSO in saline) to a small cohort of animals and observe them for any adverse effects. This will help you determine the maximum tolerated concentration of your vehicle.
-
Ensure proper injection technique: Improper intraperitoneal (IP) injection can cause pain, and injury, and lead to variable drug absorption. Ensure you are using the correct technique, including proper restraint and injection site.
Issue: I am not seeing a clear effect of NO-711 compared to my vehicle control group.
Troubleshooting Steps:
-
Verify the solubility of NO-711 in your vehicle: Ensure that NO-711 is fully dissolved in your vehicle at the desired concentration. If the compound precipitates, the actual administered dose will be lower than intended.
-
Consider the potential for DMSO to mask the effects of NO-711: Some studies have shown that DMSO can have modulatory effects on GABAergic systems.[2] While one study found that acute intracerebroventricular administration of 10% DMSO did not significantly alter the electrophysiological characteristics of neurons in the rat barrel cortex, another indicated that DMSO can block GABA-induced currents in a dose-dependent manner.[2][3] It is possible that at certain concentrations, the effects of DMSO could interfere with the action of NO-711. To mitigate this, use the lowest possible concentration of DMSO that maintains NO-711 in solution.
Experimental Protocol: Preparing NO-711 for Intraperitoneal Injection
Objective: To prepare a solution of NO-711 in a DMSO/saline vehicle for intraperitoneal injection in mice.
Materials:
-
NO-711 hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Methodology:
-
Prepare the vehicle solution:
-
Aseptically mix one part sterile DMSO with nine parts sterile saline to create a 10% DMSO in saline (v/v) solution.
-
-
Prepare the NO-711 dosing solution:
-
Calculate the required amount of NO-711 based on the desired dose (e.g., mg/kg) and the average weight of the animals.
-
Dissolve the calculated amount of NO-711 powder in the 10% DMSO/saline vehicle to achieve the final desired concentration.
-
Ensure the solution is clear and free of any precipitate before administration. Gentle warming or vortexing may be necessary to aid dissolution.
-
Table 2: Recommended Final DMSO Concentrations for In Vivo Studies
| Final DMSO Concentration (v/v) | Potential Effects and Recommendations |
| < 1% | Generally considered safe with minimal biological effects. |
| 1% - 5% | May be well-tolerated, but a vehicle control is essential. |
| 5% - 10% | Increased risk of local irritation and systemic toxicity. Use with caution and only if necessary for solubility. |
| > 10% | Not recommended due to a high likelihood of adverse effects. |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the mechanism of action of NO-711, the following diagrams are provided.
References
Technical Support Center: Refining Experimental Protocols Using NO-711
Welcome to the technical support center for researchers utilizing NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NO-711 and what is its primary mechanism of action?
A1: NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its primary mechanism of action is to block the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1] This inhibition leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1]
Q2: What are the common research applications of NO-711?
A2: NO-711 is widely used in neuroscience research to study the role of the GABAergic system in various physiological and pathological processes. Its applications include, but are not limited to:
-
Investigating the role of GAT-1 in epilepsy and seizure disorders.
-
Studying the modulation of anxiety and depression-related behaviors.
-
Elucidating the mechanisms of synaptic inhibition and neuronal excitability.
-
Exploring its potential as a cognitive enhancer.[2]
-
Examining its effects on sleep architecture.[3]
Q3: What is the recommended solvent and storage condition for NO-711?
A3: NO-711 hydrochloride is soluble in water and Dimethyl Sulfoxide (DMSO). For in vivo experiments, it is often dissolved in saline. It is advisable to prepare stock solutions in DMSO and then dilute them to the final concentration in an aqueous buffer like saline or artificial cerebrospinal fluid (aCSF) for experiments. Stock solutions in DMSO can be stored at -20°C for several months. However, it is always recommended to prepare fresh working solutions for each experiment to ensure potency.
Q4: Are there any known off-target effects of NO-711?
A4: NO-711 is known for its high selectivity for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1). However, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments to minimize and identify any potential off-target effects.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Recordings
| Problem | Possible Cause | Recommended Solution |
| Noisy recording or unstable baseline after NO-711 application. | 1. Precipitation of NO-711 in the recording solution. 2. Electrical interference from perfusion system. 3. Compound interacting with the recording electrode or headstage. | 1. Ensure complete dissolution of NO-711 in the final recording buffer. Prepare fresh solutions and filter if necessary. Consider a brief sonication. 2. Properly ground all equipment. Check for leaks in the perfusion lines. 3. Ensure the electrode holder is clean and dry. |
| Unexpected change in holding current or input resistance. | 1. Activation of tonic GABA currents due to increased extracellular GABA. 2. Off-target effects on other ion channels at high concentrations. | 1. This is an expected effect of GAT-1 inhibition. Monitor these parameters as part of your experimental measurements. 2. Perform a dose-response curve to determine the optimal concentration. Use a concentration that is selective for GAT-1. |
| Diminished or absent effect of NO-711. | 1. Degradation of the NO-711 stock solution. 2. Low expression of GAT-1 in the recorded cells. 3. Rapid washout of the drug in the recording chamber. | 1. Prepare a fresh stock solution of NO-711. 2. Verify GAT-1 expression in your cell type or brain region of interest using techniques like immunohistochemistry or qPCR. 3. Ensure continuous perfusion of the recording chamber with the NO-711 containing solution. |
| Large, slow inward or outward drifts in the recording. | 1. Slow onset of the drug effect. 2. Changes in osmolarity of the recording solution. | 1. Allow for a sufficient equilibration period after drug application before starting your recording protocol. 2. Ensure that the addition of NO-711 and its vehicle does not significantly alter the osmolarity of the aCSF. |
In Vivo Studies (Behavioral Assays & Microdialysis)
| Problem | Possible Cause | Recommended Solution |
| High variability in behavioral responses between animals. | 1. Inconsistent drug administration (e.g., i.p. injection). 2. Differences in metabolism and drug clearance between animals. 3. Stress induced by handling and injection. | 1. Ensure consistent and accurate administration of NO-711. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs. 2. Use a sufficient number of animals per group to account for biological variability. 3. Habituate the animals to the handling and injection procedures before the start of the experiment. |
| Sedative effects or motor impairment at higher doses. | NO-711 can have sedative side effects, which may confound the results of behavioral tests that rely on motor activity. | Perform a dose-response study to identify a dose that produces the desired effect without causing significant motor impairment. Include control experiments to assess locomotor activity (e.g., open field test). |
| Low recovery of GABA in microdialysis. | 1. Adsorption of GABA or NO-711 to the microdialysis probe or tubing. 2. Incorrect probe placement. 3. Degradation of GABA in the collected samples. | 1. Use biocompatible tubing and pre-treat the microdialysis system with the drug solution to saturate binding sites. 2. Verify the probe placement histologically after the experiment. 3. Collect samples in a solution containing a preservative and keep them on ice or in a cooled fraction collector. Analyze the samples as soon as possible. |
| Unexpected behavioral outcomes. | The behavioral effects of GAT-1 inhibition can be complex and region-dependent. Increased GABAergic tone can sometimes lead to disinhibition of certain neuronal circuits. | Carefully review the literature for the expected effects of GAT-1 inhibition in your specific behavioral paradigm and brain region of interest. Consider the possibility of indirect circuit effects. |
Quantitative Data Summary
| Parameter | Species/Preparation | Value | Reference |
| IC₅₀ (GAT-1) | Human | 40 nM | [1] |
| IC₅₀ (GAT-1) | Rat | 380 nM | [1] |
| IC₅₀ (GAT-2) | Rat | 171 µM | [1] |
| IC₅₀ (GAT-3) | Human | 1700 µM | [1] |
| Effective Dose (i.p.) for NREM sleep enhancement | Mouse | 1, 3, 10 mg/kg | [3] |
| Effective Dose (i.p.) for cognition enhancement | Rat | 0.5 - 1.0 mg/kg | [2] |
| Concentration for reduction of evoked aspartate and glutamate (B1630785) release | Rat (spinal cord microdialysis) | 300 µM | [4] |
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To record inhibitory postsynaptic currents (IPSCs) from a neuron and assess the effect of NO-711 on their decay kinetics.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Cell Identification: Identify target neurons using differential interference contrast (DIC) optics.
-
Patching: Obtain a whole-cell patch-clamp recording using a borosilicate glass pipette (3-5 MΩ) filled with an appropriate internal solution.
-
Data Acquisition: Record spontaneous or evoked IPSCs in voltage-clamp mode.
-
NO-711 Application: After obtaining a stable baseline recording, bath-apply NO-711 at the desired concentration (e.g., 10 µM) dissolved in aCSF.
-
Data Analysis: Analyze the amplitude, frequency, and decay time constant of IPSCs before and after NO-711 application. An increase in the decay time constant is an expected outcome.
In Vivo Behavioral Study: Open Field Test
Objective: To assess the effect of NO-711 on locomotor activity and anxiety-like behavior in mice.
Methodology:
-
Animal Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer NO-711 (e.g., 1, 3, or 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Open Field Test: 30 minutes after injection, place the mouse in the center of an open field arena (e.g., 40 x 40 x 30 cm).
-
Data Collection: Record the animal's activity for 10-15 minutes using an automated video-tracking system.
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in the time spent in the center may indicate anxiogenic-like effects, while a decrease in total distance traveled could suggest sedative effects.
Mandatory Visualizations
Caption: Mechanism of action of NO-711 at a GABAergic synapse.
Caption: General experimental workflow for studies involving NO-711.
Caption: Signaling pathway affected by GAT-1 inhibition with NO-711.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of GAT-1 Inhibition with NO-711
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NO-711 to ensure specific inhibition of the GABA transporter 1 (GAT-1).
Frequently Asked Questions (FAQs)
Q1: What is NO-711 and how does it work?
NO-711 is a potent and selective inhibitor of the GABA Transporter 1 (GAT-1). GAT-1 is a crucial protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1][2][3] By inhibiting GAT-1, NO-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4][5] The mechanism of transport by GAT-1 involves the co-transport of two sodium ions and one chloride ion along with one GABA molecule.[6]
Q2: How specific is NO-711 for GAT-1 compared to other GABA transporters?
NO-711 exhibits high selectivity for GAT-1 over other GABA transporters such as GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[7][8] Its potency, as measured by the half-maximal inhibitory concentration (IC50), is significantly greater for GAT-1 than for the other transporters.
Q3: In which cell types is GAT-1 primarily expressed?
GAT-1 is predominantly found in neurons, specifically in axon terminals where it participates in the reuptake of synaptically released GABA.[2][3][4] However, studies have also shown GAT-1 expression in astroglia, suggesting a role for these cells in modulating GABAergic transmission.[2][3] More recent research has even identified GAT-1 in oligodendrocytes and microglial cells.[3]
Q4: What are the expected functional consequences of GAT-1 inhibition by NO-711?
Inhibition of GAT-1 by NO-711 leads to an accumulation of GABA in the extracellular space. This can result in a variety of physiological effects, including:
-
Anticonvulsant effects.[8]
-
Modulation of neuronal excitability and network activity.[10]
-
Potential for sedation and cognition-enhancing activity.[11]
Troubleshooting Guides
Issue 1: Observing unexpected or off-target effects.
-
Problem: The experimental results suggest that NO-711 is affecting pathways beyond GAT-1 inhibition.
-
Troubleshooting Steps:
-
Verify NO-711 Concentration: Ensure that the concentration of NO-711 being used is within the selective range for GAT-1. High micromolar concentrations may lead to inhibition of other GABA transporters. Refer to the quantitative data table below for guidance.
-
Include Control Experiments:
-
Positive Control: Use a well-characterized, structurally different GAT-1 inhibitor (e.g., Tiagabine) to confirm that the observed effect is due to GAT-1 inhibition.
-
Negative Control: In a system where GAT-1 is not expressed or has been knocked out, NO-711 should have no effect.
-
Transporter Specificity Controls: If possible, test for effects on cells expressing other GABA transporters (GAT-2, GAT-3, BGT-1) to confirm the lack of inhibition at the working concentration of NO-711.
-
-
Assess GABA Receptor Activation: The increased extracellular GABA resulting from GAT-1 inhibition will activate GABA receptors (GABA-A and GABA-B). Ensure that the observed effects are consistent with enhanced GABAergic signaling. Co-application of GABA receptor antagonists (e.g., bicuculline (B1666979) for GABA-A, saclofen (B1680481) for GABA-B) can help dissect the downstream effects.[5]
-
Issue 2: High variability in experimental results.
-
Problem: Inconsistent or non-reproducible effects of NO-711 are observed across experiments.
-
Troubleshooting Steps:
-
Check Compound Stability and Storage: NO-711 should be stored as a desiccated powder at +4°C. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and avoid repeated freeze-thaw cycles.
-
Standardize Experimental Conditions: Factors such as temperature, pH, and ion concentrations can influence transporter activity. Ensure these parameters are consistent across all experiments.
-
Confirm GAT-1 Expression Levels: The level of GAT-1 expression in the experimental system can impact the magnitude of the response to NO-711. If possible, quantify GAT-1 expression (e.g., via Western blot or qPCR) to ensure consistency between preparations.
-
Consider Endogenous GABA Levels: The effect of NO-711 is dependent on the presence of endogenous GABA. Variations in basal GABA levels can lead to variability in the observed effects.
-
Quantitative Data
Table 1: Inhibitory Potency (IC50) of NO-711 on various GABA Transporters.
| Transporter | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human (hGAT-1) | 0.04 | |
| GAT-2 | Rat (rGAT-2) | 171 | |
| GAT-3 | Human (hGAT-3) | 1700 | |
| BGT-1 | Human (hBGT-1) | 622 |
Experimental Protocols
Protocol: Validating the Specificity of GAT-1 Inhibition by NO-711 using a [³H]GABA Uptake Assay
This protocol describes a method to confirm that NO-711 specifically inhibits GAT-1-mediated GABA uptake in a cellular system.
Materials:
-
Cell line expressing the target GAT-1 (and control cell lines expressing GAT-2, GAT-3, or BGT-1, if available).
-
NO-711
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Cell Preparation: Plate the cells in appropriate culture dishes and grow to a suitable confluency.
-
Assay Initiation:
-
Wash the cells with pre-warmed assay buffer to remove culture medium.
-
Pre-incubate the cells with varying concentrations of NO-711 (e.g., ranging from 1 nM to 100 µM) or vehicle control for a specified period (e.g., 10-20 minutes) at 37°C.
-
-
GABA Uptake:
-
Add a solution containing a fixed concentration of [³H]GABA to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake. This time should be within the linear range of uptake.
-
-
Assay Termination:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of NO-711 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NO-711 concentration to generate a dose-response curve.
-
Determine the IC50 value of NO-711 for GAT-1.
-
Repeat the experiment using cell lines expressing other GABA transporters to determine their respective IC50 values and confirm selectivity.
-
Visualizations
References
- 1. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 2. GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Reappraisal of GAT-1 Localization in Neocortex [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of NO-711ME and SKF-89976A as GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of two prominent GABA uptake inhibitors, NO-711ME and SKF-89976A. This document provides a detailed overview of their performance, supported by experimental data, methodologies, and visual pathway representations.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is a critical mechanism for regulating neuronal excitability. The GABA transporters (GATs) are responsible for this reuptake, with GAT-1 being a key isoform. Inhibition of GAT-1 is a well-established therapeutic strategy for increasing GABAergic tone, with applications in epilepsy and other neurological disorders. This guide provides a comparative overview of two potent GAT-1 inhibitors: this compound and SKF-89976A.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and SKF-89976A based on available experimental evidence. It is important to note that direct comparison of in vivo data should be approached with caution, as the experimental models and conditions differ.
Table 1: In Vitro Inhibitory Potency against GAT-1
| Compound | Parameter | Value | Species/System | Reference |
| This compound (NNC-711) | K_i | 1.07 µM | Rat GAT-1 (engineered dDAT) | [1] |
| IC_50 | 0.04 µM | Human GAT-1 (hGAT-1) | [2][3] | |
| IC_50 | 47 nM | Rat Synaptosomal GABA Uptake | [4] | |
| SKF-89976A | K_i | 7.3 µM | Rat GAT-1 (engineered dDAT) | [1] |
| IC_50 | 0.93 µM | Catfish Retinal GABA Transporter | [5] |
Table 2: In Vivo Anticonvulsant Efficacy
| Compound | Animal Model | Seizure Induction | ED_50 | Route of Administration | Reference |
| This compound (NNC-711) | Mouse | Audiogenic | 0.23 mg/kg | i.p. | [4] |
| Rat | Pentylenetetrazole (PTZ) | 1.7 mg/kg | i.p. | [4] | |
| SKF-89976A | Gerbil | Air Blast | 4.1 mg/kg | i.p. | [6][7] |
Mechanism of Action: Inhibition of GABA Reuptake
Both this compound and SKF-89976A exert their effects by inhibiting the GAT-1 transporter, which is primarily located on presynaptic neurons and surrounding glial cells. By blocking GAT-1, these compounds reduce the reuptake of GABA from the synaptic cleft, leading to an increased concentration and prolonged availability of GABA to bind to postsynaptic GABA_A and GABA_B receptors. This enhancement of GABAergic neurotransmission results in increased neuronal inhibition and a reduction in neuronal hyperexcitability.
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency of compounds on GABA uptake in a cellular or synaptosomal preparation.
Objective: To quantify the IC_50 value of a test compound (this compound or SKF-89976A) for the inhibition of radiolabeled GABA uptake.
Materials:
-
Cell line expressing the target GABA transporter (e.g., hGAT-1) or synaptosomes prepared from brain tissue.
-
Radiolabeled GABA (e.g., [^3H]GABA).
-
Test compounds (this compound, SKF-89976A).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Culture cells to an appropriate confluency or prepare synaptosomes from rodent brain tissue using standard protocols.
-
Assay Setup: In a 96-well plate, add a suspension of cells or synaptosomes to each well.
-
Compound Addition: Add varying concentrations of the test compound or vehicle control to the wells.
-
Initiation of Uptake: Add a fixed concentration of radiolabeled GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).
-
Termination of Uptake: Stop the uptake by rapid filtration through a filter mat, which traps the cells/synaptosomes while allowing the unbound radiolabeled GABA to pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration. The IC_50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Anticonvulsant Activity Assessment
The following are generalized protocols for the animal models used to determine the anticonvulsant efficacy of this compound and SKF-89976A.
1. Audiogenic Seizure Model (for this compound)
Objective: To determine the ED_50 of a test compound for protection against sound-induced seizures in susceptible mice.
Animals: Genetically susceptible mouse strains (e.g., DBA/2 mice) at an age of high seizure susceptibility (e.g., 21-28 days).[8]
Procedure:
-
Compound Administration: Administer the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneally).
-
Acclimation: After a predetermined pretreatment time, place the mouse in a sound-attenuating chamber.
-
Auditory Stimulus: Expose the mouse to a high-intensity sound stimulus (e.g., 120 dB) for a fixed duration.[9]
-
Seizure Observation: Observe the mouse for a characteristic seizure sequence, which may include wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
Scoring: Score the seizure severity based on a predefined scale. A positive anticonvulsant effect is typically defined as the absence of tonic-clonic seizures.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED_50 value using probit analysis.
2. Air Blast-Induced Seizure Model (for SKF-89976A)
Objective: To determine the ED_50 of a test compound for protection against air blast-induced seizures in genetically seizure-prone gerbils.
Animals: Genetically seizure-prone Mongolian gerbils.
Procedure:
-
Compound Administration: Administer the test compound (SKF-89976A) or vehicle intraperitoneally.
-
Stimulus Delivery: At the time of expected peak drug effect, deliver a standardized air blast stimulus to the gerbil's face for a fixed duration (e.g., 10 seconds).[3][7][10]
-
Seizure Assessment: Observe the animal for the occurrence and severity of seizures, which can range from myoclonic jerks to generalized tonic-clonic convulsions.[10]
-
Protection Criteria: Protection is defined as the absence of major (generalized tonic-clonic) seizures.
-
Data Analysis: Determine the ED_50, the dose that protects 50% of the animals from major seizures, using appropriate statistical methods.
Comparative Summary and Conclusion
Both this compound and SKF-89976A are potent and selective inhibitors of the GAT-1 transporter, demonstrating efficacy in preclinical models of epilepsy.
-
In Vitro Potency: Based on the available data, this compound (NNC-711) appears to be a more potent inhibitor of GAT-1 in vitro, with a lower K_i and IC_50 values compared to SKF-89976A.
-
In Vivo Efficacy: A direct comparison of in vivo anticonvulsant efficacy is challenging due to the use of different animal models and seizure induction methods. This compound has shown high potency in the mouse audiogenic seizure model, while SKF-89976A has demonstrated efficacy in the gerbil air blast model. Both compounds are effective anticonvulsants, but their relative potency in a single, standardized in vivo model has not been reported in the reviewed literature.
-
Mechanism: Both compounds share the same primary mechanism of action: inhibition of GAT-1 mediated GABA uptake.
For drug development professionals, the choice between these or similar compounds would likely depend on a more extensive preclinical profile, including pharmacokinetic properties, off-target effects, and performance in a wider range of seizure models. The data presented here provides a foundational comparison of their efficacy as GAT-1 inhibitors.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of seizures by air blast in gerbils: stimulus duration/effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tolerance to the anticonvulsant effect of GABAmimetic drugs in genetically epilepsy-prone gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 9. Audiogenic Seizures [bio-protocol.org]
- 10. Evaluation of anticonvulsant drugs in gerbils with reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NO-711 and Other Nipecotic Acid Derivatives as GAT-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of NO-711 with other prominent nipecotic acid derivatives, namely tiagabine (B1662831) and SKF-89976-A. These compounds are potent inhibitors of the GABA transporter 1 (GAT-1), a key protein in the regulation of GABAergic neurotransmission. Inhibition of GAT-1 enhances the availability of the inhibitory neurotransmitter GABA in the synaptic cleft, a mechanism of therapeutic interest for conditions such as epilepsy.[1] This document compiles and presents quantitative data from various studies to facilitate an objective comparison of their performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of NO-711, tiagabine, and SKF-89976-A. The data is compiled from studies that provide a direct comparison of these nipecotic acid derivatives.
In Vitro Potency and Selectivity at GABA Transporters
The inhibitory potency (IC50) of a compound is a critical measure of its efficacy at a specific target. The data below, derived from a comparative study by Borden et al. (1994), illustrates the potency and selectivity of NO-711, tiagabine, and SKF-89976-A for the human GABA transporter 1 (hGAT-1) versus other human and rat GABA transporters. Lower IC50 values indicate higher potency.
| Compound | hGAT-1 IC50 (µM) | rGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | hBGT-1 IC50 (µM) |
| NO-711 | 0.04 | 171 | 1700 | 622 |
| Tiagabine | 0.1 | 3100 | >10000 | >10000 |
| SKF-89976-A | 0.13 | 550 | 944 | 7210 |
Data from Borden, L.A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology, 269(2), 219-224.
In Vivo Anticonvulsant Efficacy
The in vivo efficacy of these compounds is often assessed using animal models of seizures, such as the pentylenetetrazol (PTZ)-induced seizure model and the maximal electroshock (MES) model. The effective dose 50 (ED50) represents the dose of a drug that is effective in 50% of the tested population. The data below is compiled from various preclinical studies. It is important to note that direct comparison of ED50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Seizure Model | Animal Model | ED50 (mg/kg, i.p.) |
| NO-711 | DMCM-induced clonic seizures | Mouse | 1.2 |
| PTZ-induced tonic seizures | Mouse | 0.72 | |
| PTZ-induced tonic seizures | Rat | 1.7 | |
| Audiogenic seizures | Mouse | 0.23 | |
| Tiagabine | PTZ-induced tonic seizures | Mouse | 2 µmol/kg (~0.75 mg/kg) |
| DMCM-induced seizures | Mouse | 2 µmol/kg (~0.75 mg/kg) | |
| SKF-89976-A | Air blast-induced seizures | Gerbil | 4.1 |
Note: DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) is a proconvulsant benzodiazepine (B76468) inverse agonist. The molecular weight of Tiagabine is approximately 375.5 g/mol .
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro [³H]GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the target GABA transporter.
Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype.
Materials:
-
Cell line stably expressing the human GAT-1 transporter (e.g., HEK293 or CHO cells)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (NO-711, tiagabine, SKF-89976-A) at various concentrations
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture: Culture the GAT-1 expressing cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) by fitting the data to a sigmoidal dose-response curve.
In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
This is a widely used preclinical model to evaluate the anticonvulsant potential of test compounds. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Objective: To determine the ED50 of a test compound against PTZ-induced seizures.
Materials:
-
Male mice (e.g., Swiss or C57BL/6 strain)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Test compounds (NO-711, tiagabine, SKF-89976-A) at various doses
-
Vehicle control (e.g., saline, DMSO, or Tween 80 solution)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the experimental environment for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a specified time before PTZ injection (e.g., 30 minutes).
-
PTZ Injection: Inject PTZ subcutaneously (s.c.) to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for a period of 30 minutes for the occurrence of seizures.
-
Seizure Scoring: Score the seizure activity based on a standardized scale (e.g., Racine scale). The primary endpoint is typically the presence or absence of generalized clonic seizures with a loss of righting reflex.
-
Data Analysis: Calculate the percentage of animals protected from seizures at each dose of the test compound. Determine the ED50 value, the dose that protects 50% of the animals from seizures, using probit analysis or a similar statistical method.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key biological pathway and a typical experimental workflow.
GABAergic Synapse and GAT-1 Inhibition
Experimental Workflow for In Vivo Anticonvulsant Efficacy Testing
References
A Comparative Guide to the Specificity of NO-711 for the GABA Transporter GAT-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GABA transporter 1 (GAT-1) inhibitor, NO-711, with other commonly used GAT-1 inhibitors. The data presented herein is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate pharmacological tools for their experimental needs.
Introduction to GAT-1 and its Inhibitors
The GABA transporter 1 (GAT-1) plays a crucial role in regulating neurotransmission by clearing gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1] By inhibiting GAT-1, the extracellular concentration of GABA is increased, leading to enhanced GABAergic signaling. This mechanism has been a key target for the development of therapeutics for conditions such as epilepsy.[1][2]
NO-711 (also known as NNC-711) is a potent and selective inhibitor of GAT-1. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of GAT-1. This guide compares the in vitro potency and selectivity of NO-711 with two other widely used GAT-1 inhibitors: Tiagabine and SKF-89976A.
Comparative Analysis of GAT Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for NO-711, Tiagabine, and SKF-89976A against the four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). The data is compiled from studies utilizing [3H]GABA uptake assays in cell lines recombinantly expressing the respective human (h) or rat (r) transporter subtypes.
| Inhibitor | GAT-1 (h) IC50 (µM) | GAT-2 (r) IC50 (µM) | GAT-3 (h) IC50 (µM) | BGT-1 (h) IC50 (µM) | Selectivity for GAT-1 over other transporters |
| NO-711 | 0.04 | 171 | 1700 | 622 | High |
| Tiagabine | 0.07[1] | 446 (neurons) | - | - | High |
| SKF-89976A | 0.13 | 550 | 944 | 7210 | High |
Experimental Protocols
The data presented in this guide was primarily generated using [3H]GABA uptake assays. This method directly measures the functional inhibition of the GABA transporters.
[3H]GABA Uptake Assay Protocol
This protocol outlines the general steps for assessing the potency and selectivity of GAT inhibitors in a cell-based assay.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the specific human or rat GABA transporter subtype (GAT-1, GAT-2, GAT-3, or BGT-1).
2. Cell Plating:
-
Transfected cells are seeded into 96-well microplates coated with a cell adhesion promoter (e.g., poly-D-lysine) at a specific density (e.g., 50,000 cells/well).
-
Cells are allowed to adhere and express the transporter overnight.
3. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then incubated with the assay buffer containing a fixed concentration of radiolabeled [3H]GABA (e.g., 30 nM) and varying concentrations of the test inhibitor (e.g., NO-711, Tiagabine, or SKF-89976A).
-
The incubation is carried out for a short period (e.g., 3 minutes) at 37°C to measure the initial rate of uptake.
4. Termination of Uptake and Scintillation Counting:
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]GABA.
-
A scintillation cocktail is added to each well to lyse the cells and enable the detection of intracellular radioactivity.
-
The plates are sealed and shaken for at least one hour before being read in a microplate scintillation counter.
5. Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of [3H]GABA uptake, is determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the specificity of a GAT-1 inhibitor.
Caption: Experimental workflow for determining GAT inhibitor specificity.
Conclusion
The available data robustly demonstrates that NO-711 is a highly potent and selective inhibitor of GAT-1. Its sub-micromolar IC50 value for GAT-1 and significantly higher IC50 values for other GABA transporter subtypes underscore its utility as a specific pharmacological tool for investigating the roles of GAT-1 in health and disease. While Tiagabine and SKF-89976A are also potent and selective GAT-1 inhibitors, the comprehensive characterization of NO-711 across all four transporter subtypes in comparative assays provides a clear and reliable profile for researchers. The choice of inhibitor will ultimately depend on the specific requirements of the experimental design, including the desired potency and the context of other potential off-target effects.
References
A Comparative In Vivo Analysis of GABA Transporter 1 (GAT-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GAT-1 Inhibitor Performance with Supporting Experimental Data
The GABA Transporter 1 (GAT-1) has emerged as a critical target in the development of therapeutics for neurological disorders, primarily due to its role in regulating the synaptic concentration of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By blocking the reuptake of GABA from the synaptic cleft, GAT-1 inhibitors enhance GABAergic neurotransmission, a mechanism with significant potential in treating conditions such as epilepsy, anxiety, and pain.[1] This guide provides a comparative in vivo analysis of several key GAT-1 inhibitors, presenting quantitative data on their efficacy and side-effect profiles, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Performance Comparison of GAT-1 Inhibitors
The in vivo efficacy of GAT-1 inhibitors is predominantly assessed by their ability to increase extracellular GABA levels and their anticonvulsant activity in various animal models. The following tables summarize the available quantitative data for a selection of GAT-1 inhibitors.
Table 1: In Vivo Efficacy in Elevating Extracellular GABA Levels
| Inhibitor | Animal Model | Administration Route | Dose | Peak Increase in Extracellular GABA (% of Basal) | Brain Region | Reference |
| Tiagabine (B1662831) | Rat | i.p. | 11.5 mg/kg | ~240-280% | Globus Pallidus, Ventral Pallidum | [2] |
| Rat | i.p. | 21 mg/kg | ~200-350% | Substantia Nigra, Globus Pallidus, Ventral Pallidum | [2] | |
| Rat (anesthetized) | Perfusion | 30 µM | 409 ± 61% | Thalamus | [3] | |
| Rat (anesthetized) | Perfusion | 30 µM | 645 ± 69% | Hippocampus | [3] | |
| NNC-711 | Rat (anesthetized) | Systemic & Local | Dose-dependent | Dose-dependent increase | Ventrolateral Thalamus | [4] |
| NO-711 | Rat (anesthetized) | Reverse dialysis | 10-300 µM | Up to ~300% | Dorsal Spinal Cord | [5] |
| E2730 | Mouse | Not specified | Not specified | Increased only in hyperactivated conditions | Hippocampus | [6] |
Note: Direct comparison of percentage increases should be made with caution due to variations in experimental conditions, such as the use of anesthesia and the method of administration.
Table 2: In Vivo Anticonvulsant Efficacy and Motor Side Effects
| Inhibitor | Animal Model | Seizure Model | Anticonvulsant ED₅₀ (mg/kg, i.p.) | Motor Impairment TD₅₀ (mg/kg, i.p.) | Therapeutic Index (TD₅₀/ED₅₀) | Reference |
| Tiagabine | Mouse | PTZ-induced tonic convulsions | ~0.26 (converted from 1 µmol/kg) | Not explicitly stated, but TI is lowest among compared drugs | < Lamotrigine, Gabapentin (B195806), Vigabatrin (B1682217) | [7] |
| Gerbil | Air blast-induced seizures | 4.1 | No side-effects at anticonvulsant doses | Not calculated | [8] | |
| NNC-711 | Mouse | Audiogenic seizures | 0.23 | 10 (Rotarod) | ~43.5 | [9] |
| Mouse | PTZ-induced tonic convulsions | 0.72 | 10 (Rotarod) | ~13.9 | [9] | |
| Rat | PTZ-induced tonic convulsions | 1.7 | Not specified | Not calculated | [9] | |
| SK&F 89976-A | Gerbil | Air blast-induced seizures | 4.1 | No side-effects at anticonvulsant doses | Not calculated | [8] |
| DDPM-2571 | Mouse | Chemically-induced seizures | Effective | Did not impair motor skills at active doses | Not calculated | [10] |
| E2730 | Mouse | 6 Hz psychomotor seizures | 17 | >20-fold margin with efficacy | >20 | [6] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. The therapeutic index is a measure of a drug's safety, with a higher value indicating a wider margin between efficacy and toxicity.[11]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparison of GAT-1 inhibitors.
In Vivo Microdialysis for Extracellular GABA Measurement
This technique is employed to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving or anesthetized animals.[12][13][14]
1. Animal Preparation:
-
Species: Typically rats or mice.
-
Anesthesia: For probe implantation, animals are anesthetized with an appropriate agent (e.g., isoflurane, ketamine/xylazine). Experiments can be conducted on anesthetized or awake animals.[2]
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula for the microdialysis probe is implanted, targeting the brain region of interest (e.g., hippocampus, thalamus, striatum). The coordinates are determined from a stereotaxic atlas. The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for a species-appropriate period (e.g., 24-48 hours for rats) before the microdialysis experiment.
2. Microdialysis Procedure:
-
Probe Insertion: A microdialysis probe with a semi-permeable membrane (of a specific length and molecular weight cutoff) is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is continuously perfused with a sterile artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.
-
Equilibration: The system is allowed to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into chilled vials.
-
Drug Administration: The GAT-1 inhibitor is administered systemically (e.g., intraperitoneally, i.p.) or locally through the microdialysis probe (reverse dialysis).[4][5]
-
Analysis: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[15]
3. Data Analysis:
-
The GABA concentrations are typically expressed as a percentage of the mean baseline concentration.
-
Statistical analysis is performed to compare GABA levels before and after drug administration and between different treatment groups.
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents, and to evaluate the potential motor-impairing side effects of drugs.[16][17][18]
1. Apparatus:
-
A rotating rod, typically with a textured surface to provide grip. The diameter of the rod is species-specific (e.g., ~3 cm for mice). The apparatus is elevated above a platform to prevent injury from falls.[17]
2. Acclimation and Training:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress.
-
Training (Optional but Recommended): Animals may be trained on the rotarod for one or more sessions prior to the drug testing day. This involves placing them on the rod at a constant low speed (e.g., 4 rpm) for a set duration. This reduces the variability in performance due to novelty or learning effects.
3. Test Procedure:
-
Drug Administration: The GAT-1 inhibitor or vehicle is administered at the desired dose and route. The test is conducted at the time of expected peak drug effect.
-
Trial Protocol:
-
The animal is placed on the stationary or slowly rotating rod.
-
The rod begins to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is automatically recorded. If the animal clings to the rod and rotates with it for a set number of revolutions (e.g., 2-3), this is also considered a fall.
-
A cut-off time is typically set (e.g., 300 seconds).
-
-
Inter-Trial Interval: Multiple trials (e.g., 3) are usually conducted for each animal, with a rest period (e.g., 15 minutes) between trials.
4. Data Analysis:
-
The mean latency to fall across the trials is calculated for each animal.
-
Statistical comparisons are made between the drug-treated groups and the vehicle-treated control group to determine if the drug significantly impairs motor coordination.
Visualizations
GABAergic Signaling Pathway and GAT-1 Mechanism
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel, highly potent and in vivo active inhibitor of GABA transporter subtype 1 with anticonvulsant, anxiolytic, antidepressant and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomed-easy.com [biomed-easy.com]
Head-to-Head Comparison: NO-711 vs. Guvacine as GABA Transporter Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) inhibitors: NO-711 and guvacine (B1672442). Both compounds are instrumental in neuroscience research for their ability to modulate GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft. This document summarizes their performance, presents supporting experimental data in a structured format, outlines detailed experimental protocols, and visualizes key concepts to aid in the selection of the appropriate inhibitor for specific research applications.
Performance and Potency: A Quantitative Comparison
NO-711 and guvacine exhibit distinct profiles in their potency and selectivity for GABA transporters. The following tables summarize their inhibitory activities (IC50 values) across various GAT subtypes and experimental preparations.
Table 1: Inhibitory Potency (IC50) of NO-711 and Guvacine on GABA Uptake
| Compound | Transporter/Preparation | Species | IC50 | Reference |
| NO-711 | Synaptosomal | Rat | 47 nM | [1] |
| Neuronal Culture | Rat | 1238 nM | [1] | |
| Glial Culture | Rat | 636 nM | [1] | |
| Cloned hGAT-1 | Human | 40 nM | [2] | |
| Guvacine | Cloned rGAT-1 | Rat | 39 µM | [3][4][5] |
| Cloned rGAT-2 | Rat | 58 µM | [3][4][5] | |
| Cloned rGAT-3 | Rat | 378 µM | [3][4][5] | |
| Cloned hGAT-1 | Human | 14 µM | [5][6] | |
| Cloned hGAT-3 | Human | 119 µM | [5][6] | |
| Cloned hBGT-1 | Human | 1870 µM | [5][6] |
Key Insights:
-
Potency: NO-711 is significantly more potent than guvacine in inhibiting GAT-1. The IC50 value of NO-711 for rat synaptosomal GABA uptake is in the nanomolar range (47 nM), whereas guvacine's IC50 for rat GAT-1 is in the micromolar range (39 µM).[1][3][4][5]
-
Selectivity: NO-711 demonstrates high selectivity for GAT-1. In contrast, guvacine exhibits a more modest selectivity profile, with inhibitory activity against GAT-1, GAT-2, and to a lesser extent, GAT-3.[3][4][5][6]
Pharmacokinetic Profiles
The pharmacokinetic properties of a compound are critical for its application in in vivo studies. While comprehensive data for NO-711 is limited in publicly available literature, information on the structurally related and clinically used GAT-1 inhibitor, tiagabine (B1662831), can provide some insights into the behavior of lipophilic GAT-1 inhibitors.
Table 2: Pharmacokinetic Parameters of Guvacine and Tiagabine (as a proxy for lipophilic GAT-1 inhibitors)
| Parameter | Guvacine | Tiagabine | Reference |
| Oral Bioavailability | Data not readily available | ~90% | [3] |
| Half-life (t½) | Data not readily available | 7-9 hours (healthy volunteers) | [3][4][5] |
| 2-5 hours (in patients on enzyme-inducing drugs) | [3] | ||
| Blood-Brain Barrier (BBB) Permeability | Poor | Readily crosses the BBB | [6] |
Key Insights:
-
Blood-Brain Barrier Permeability: A significant difference lies in their ability to penetrate the central nervous system. Guvacine, being a more polar molecule, has poor BBB permeability. In contrast, lipophilic derivatives like tiagabine (and presumably NO-711) are designed to readily cross the BBB, making them suitable for systemic administration to target the central nervous system.[6]
-
Clinical Relevance: The pharmacokinetic profile of tiagabine, including its good oral bioavailability and relatively short half-life, has enabled its clinical use as an anti-epileptic drug.[3][4][5] The lack of such data for NO-711 limits its current application to preclinical research.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below is a detailed protocol for a standard in vitro GABA uptake inhibition assay, a fundamental technique for characterizing compounds like NO-711 and guvacine.
Protocol: [³H]GABA Uptake Inhibition Assay in Cultured Cells or Synaptosomes
1. Cell/Synaptosome Preparation:
- Cultured Cells: Utilize cell lines stably or transiently expressing the desired GAT subtype (e.g., HEK293-hGAT1). Culture cells to near confluency in appropriate media.
- Synaptosomes: Prepare synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) by homogenization in isotonic sucrose (B13894) solution followed by differential centrifugation to isolate the nerve terminal-rich fraction.
2. Assay Procedure:
- Plating: Seed cells in 96-well plates. For synaptosomes, add a specific amount of protein to each well of a 96-well filter plate.
- Pre-incubation: Wash the cells/synaptosomes with assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate with various concentrations of the test compound (NO-711 or guvacine) or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.
- Initiation of Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) and a higher concentration of unlabeled GABA.
- Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.
- Termination of Uptake: Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer. For filter plates, this is achieved by rapid filtration and washing under vacuum.
- Lysis and Scintillation Counting: Lyse the cells/collect the filter membranes and add a scintillation cocktail.
- Data Analysis: Measure the radioactivity using a scintillation counter. Determine the IC50 value by plotting the percentage of inhibition of [³H]GABA uptake against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: GAT-1 Signaling and Inhibition.
Caption: GABA Uptake Inhibition Assay Workflow.
Conclusion
NO-711 and guvacine are both valuable tools for studying the GABAergic system, but their distinct properties make them suitable for different experimental paradigms.
-
NO-711 is a highly potent and selective GAT-1 inhibitor. Its lipophilic nature suggests good blood-brain barrier permeability, making it an excellent choice for in vivo studies requiring systemic administration to investigate the central effects of GAT-1 inhibition. However, a lack of detailed publicly available pharmacokinetic data warrants careful consideration in experimental design.
-
Guvacine is a moderately potent GAT inhibitor with broader selectivity than NO-711. Its poor ability to cross the blood-brain barrier makes it more suitable for in vitro studies or in vivo experiments involving direct administration into the central nervous system (e.g., via microinjection or microdialysis) to avoid peripheral effects.
The choice between NO-711 and guvacine should be guided by the specific research question, the experimental model, and the desired level of selectivity and central nervous system penetration. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers and drug development professionals.
References
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
NO-711: A Potent and Selective Inhibitor of GAT-1
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with their biological targets is paramount. This guide provides a comparative analysis of NO-711, a potent inhibitor of the GABA transporter GAT-1, with other alternatives, supported by experimental data and detailed protocols.
NO-711, also known as NNC-711, demonstrates a high degree of selectivity for the GABA transporter subtype 1 (GAT-1) over other GABA transporter subtypes, including GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). This selectivity is crucial for dissecting the specific roles of GAT-1 in GABAergic neurotransmission and for the development of targeted therapeutics.
Comparative Analysis of GAT Inhibitor Potency
The inhibitory potency of NO-711 and other compounds against various GAT subtypes is typically quantified by their half-maximal inhibitory concentration (IC50). The lower the IC50 value, the greater the potency of the inhibitor. The data presented below, collated from various studies, highlights the differential effects of these compounds.[1]
| Inhibitor | hGAT-1 IC50 (µM) | rGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | hBGT-1 IC50 (µM) |
| NO-711 | 0.04 | 171 | 1700 | 622 |
| SKF89976A | - | 550 | 944 | 7210 |
As the table indicates, NO-711 is a highly potent inhibitor of human GAT-1, with an IC50 value in the nanomolar range. In stark contrast, its inhibitory activity against rGAT-2, hGAT-3, and hBGT-1 is significantly weaker, with IC50 values in the micromolar range, demonstrating a selectivity of several thousand-fold for GAT-1.[1] For comparison, another GAT inhibitor, SKF89976A, also shows a preference for GAT-1, but its selectivity profile is different from that of NO-711.[1]
Experimental Protocols
The determination of IC50 values for GAT inhibitors relies on robust in vitro GABA uptake assays. The following is a generalized protocol based on methods described in the scientific literature.
In Vitro [³H]GABA Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.
Materials:
-
Cell line stably or transiently expressing the GAT subtype of interest (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compound (e.g., NO-711)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the cells expressing the target GAT subtype under standard conditions until they reach the desired confluence.
-
Plating: Seed the cells into a multi-well plate (e.g., 24- or 96-well) and allow them to adhere and grow.
-
Preparation of Solutions: Prepare a range of concentrations of the test compound (e.g., NO-711) in the assay buffer. Also, prepare a solution of [³H]GABA mixed with a low concentration of unlabeled GABA in the assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer to remove the culture medium.
-
Pre-incubate the cells with either the assay buffer alone (for total uptake) or with different concentrations of the test compound for a defined period.
-
Initiate the uptake reaction by adding the [³H]GABA/GABA solution to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific time to allow for GABA uptake.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Wash the cells multiple times with ice-cold assay buffer to remove any unbound [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound relative to the total uptake (wells without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of [³H]GABA uptake.
-
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of a GAT inhibitor.
Caption: Experimental workflow for determining the IC50 of a GAT inhibitor.
Signaling Pathway Context: GABAergic Synapse
The diagram below depicts a simplified GABAergic synapse and the role of GAT-1 in GABA reuptake, which is the target of NO-711.
Caption: Simplified diagram of a GABAergic synapse showing GAT-1 inhibition by NO-711.
References
Validating GAT-1 as a Therapeutic Target: A Comparative Guide to the Selective Inhibitor NO-711
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GABA transporter 1 (GAT-1) inhibitor, NO-711, against other alternatives, supported by experimental data. It details the methodologies for key validation experiments and illustrates the underlying neurobiological pathways and experimental workflows.
GAT-1: A Prime Target for Modulating Inhibitory Neurotransmission
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] The synaptic action of GABA is primarily terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4] This process is mediated by four distinct GABA transporters (GATs): GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[2][5]
GAT-1, encoded by the SLC6A1 gene, is the most abundant GABA transporter in the brain and is predominantly located on the axon terminals of GABAergic neurons.[2][5][6][7][8] This strategic localization makes GAT-1 a critical regulator of GABAergic tone. Pharmacological inhibition of GAT-1 offers a powerful therapeutic strategy to increase the concentration and residence time of GABA in the synapse, thereby enhancing inhibitory signaling.[3] This mechanism is particularly relevant for treating neurological and psychiatric disorders characterized by GABAergic deficits, such as epilepsy and anxiety.[8][9]
NO-711: A Selective Pharmacological Tool for GAT-1 Validation
NO-711 (1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid) is a potent and highly selective competitive inhibitor of GAT-1.[3][10][11] Its high selectivity makes it an invaluable research tool for elucidating the specific roles of GAT-1 in physiological and pathological processes and for validating GAT-1 as a drug target.
Data Presentation: Comparative Inhibitor Selectivity
The efficacy and safety of a GAT inhibitor depend on its selectivity for the target subtype. NO-711 demonstrates high selectivity for GAT-1 over other GABA transporters. This is crucial for minimizing off-target effects that could arise from inhibiting GAT-2, GAT-3, or BGT-1, which are primarily located on glial cells and have different physiological roles.[5][12]
The table below summarizes the inhibitory potency (IC₅₀) of NO-711 compared to other well-known GAT inhibitors. A lower IC₅₀ value indicates higher potency.
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | GAT-1 Selectivity Profile |
| NO-711 | ~0.047 [11] | 740 [10] | 350 [10] | 3,570 [10] | Highly Selective |
| Tiagabine (B1662831) | ~0.07[3] | >1000 | >1000 | >1000 | Highly Selective[3] |
| SKF 89976a | ~0.15[3] | 550[10] | 944[10] | 7,210[10] | Highly Selective[3] |
Note: IC₅₀ values can vary between experimental setups. The data presented is a representative compilation from the literature.
Visualizing the Mechanism and Workflow
Signaling Pathway: GAT-1 Inhibition at the Synapse
The following diagram illustrates the mechanism of action for NO-711 at a GABAergic synapse. By blocking GAT-1, NO-711 prevents the reuptake of GABA, leading to its accumulation in the synaptic cleft and enhanced activation of postsynaptic GABA receptors.
Logical Workflow: Validating a GAT-1 Inhibitor
The validation of a GAT-1 inhibitor like NO-711 follows a structured experimental pipeline, progressing from in vitro characterization to in vivo functional assessment.
Detailed Experimental Protocols
The following protocols outline the standard methodologies used to validate GAT-1 inhibitors.
Protocol 1: In Vitro [³H]GABA Uptake Assay
This assay quantifies the inhibitory potency (IC₅₀) of a compound on GAT subtypes.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing one of the four human GAT subtypes (GAT-1, GAT-2, GAT-3, or BGT-1) are cultured to confluence in 24-well plates.[13]
-
Preparation: Cells are washed with a Krebs-Ringer-HEPES buffer.
-
Inhibitor Incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., NO-711) or vehicle control.
-
GABA Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA).
-
Termination: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a dose-response curve. Selectivity is determined by comparing the IC₅₀ values across the four GAT subtypes.[14]
Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement
This technique measures how a GAT-1 inhibitor affects ambient GABA levels in specific brain regions of a freely moving animal.[15][16]
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus, thalamus) of an anesthetized rat or mouse and secured to the skull.[17] Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane) is inserted through the guide cannula.[18]
-
Perfusion: The probe is perfused at a low, constant flow rate (e.g., 0.5-2.0 µL/min) with artificial cerebrospinal fluid (aCSF).[18]
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA concentration.[15]
-
Drug Administration: NO-711 is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis.[4][18]
-
Post-Treatment Collection: Dialysate collection continues to measure changes in GABA levels following drug administration.
-
Sample Analysis: GABA concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in extracellular GABA levels are expressed as a percentage of the baseline average.
Protocol 3: Animal Models for Efficacy Testing
To validate the therapeutic potential of GAT-1 inhibition, NO-711 is tested in animal models of specific diseases.
-
Epilepsy Models: The anticonvulsant effects of NO-711 can be assessed in models like the pentylenetetrazole (PTZ) or methyl 6,7-dimethoxy-4-ethyl-beta-caroline-3-carboxylate (DMCM) induced seizure tests in rodents.[11] In these models, the drug is administered prior to the chemoconvulsant, and its ability to prevent or delay the onset of seizures is measured.[19] GAT-1 knockout mice also serve as a genetic model to study the effects of compromised GAT-1 activity.[20]
-
Neuropathic Pain Models: GAT-1 inhibition has shown analgesic effects. In a model of chemotherapy-induced neuropathic pain (e.g., using paclitaxel), administration of NO-711 has been shown to significantly increase the mechanical and thermal withdrawal thresholds in rodents, indicating a reduction in pain sensitivity.[21]
-
Sleep and Sedation Models: As sedation is a known side effect of GAT-1 inhibitors, their effects on sleep architecture are often studied.[9] In mice, NO-711 has been shown to increase the amount of non-REM sleep, demonstrating its potential sedative properties.[9]
Conclusion: Strong Validation for GAT-1 as a Therapeutic Target
The selective GAT-1 inhibitor NO-711 serves as a cornerstone for validating GAT-1 as a therapeutic target. Experimental data consistently demonstrates that NO-711 is a potent and highly selective inhibitor of GAT-1. In vitro assays confirm its molecular interaction, while in vivo microdialysis provides direct evidence of its ability to increase extracellular GABA levels in the brain.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A role for GAT-1 in Presynaptic GABA Homeostasis? [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 8. Astrocytic GABA transporter 1 deficit in novel SLC6A1 variants mediated epilepsy: Connected from protein destabilization to seizures in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NO-711: A Potent GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of NO-711 (also known as NNC-711), a selective GABA transporter 1 (GAT-1) inhibitor, with other alternative GABA reuptake inhibitors. The information presented herein is intended to support research and development efforts by offering a consolidated overview of key performance data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: GAT-1 Inhibition
NO-711 exerts its effects by selectively inhibiting the GAT-1 transporter, which is primarily responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this reuptake mechanism, NO-711 effectively increases the concentration and prolongs the action of GABA in the synapse. This enhancement of GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system, is the basis for its anticonvulsant and other neurological effects.
A Comparative Analysis of NNC-711 and Tiagabine Potency in GAT-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two prominent gamma-aminobutyric acid (GABA) reuptake inhibitors, NNC-711 and tiagabine (B1662831). Both compounds are highly selective for the GABA transporter 1 (GAT-1), a crucial protein in the regulation of GABAergic neurotransmission. By blocking GAT-1, these inhibitors increase the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced inhibitory signaling.[1] This mechanism of action underlies their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]
This document summarizes key quantitative data on their inhibitory activity, details the experimental protocols used to determine their potency, and illustrates their mechanism of action within the GABAergic signaling pathway.
Potency Comparison: NNC-711 vs. Tiagabine
The inhibitory potency of NNC-711 and tiagabine is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA transport by 50%. The data presented below, derived from in vitro studies, highlights the comparative potency of these two compounds against GAT-1 and other related GABA transporters.
| Compound | Transporter | Species | IC50 (µM) |
| NNC-711 | hGAT-1 | Human | 0.04 |
| rGAT-1 | Rat | 0.38 | |
| rGAT-2 | Rat | 171 | |
| hGAT-3 | Human | 1700 | |
| rGAT-3 | Rat | 349 | |
| hBGT-1 | Human | 622 | |
| Tiagabine | hGAT-1 | Human | 0.07 |
Data Summary: Both NNC-711 and tiagabine are potent inhibitors of the human GAT-1 transporter, with IC50 values in the low nanomolar range.[1] NNC-711 demonstrates slightly higher potency for human GAT-1 (hGAT-1) with an IC50 of 0.04 µM, compared to tiagabine's IC50 of 0.07 µM.[1] Both compounds exhibit high selectivity for GAT-1 over other GABA transporter subtypes such as GAT-2, GAT-3, and BGT-1, where their inhibitory activity is significantly weaker.[3][4][5]
Experimental Protocols
The potency of GAT-1 inhibitors is primarily determined through radioligand uptake and binding assays. A common method is the [³H]GABA uptake inhibition assay.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing the GAT-1 transporter.
1. Preparation of Biological Material:
-
Cell Lines: Human embryonic kidney (HEK-293) cells or other suitable cell lines are stably transfected to express the desired GABA transporter (e.g., hGAT-1).
-
Synaptosomes: Alternatively, synaptosomes (isolated nerve terminals) can be prepared from specific brain regions (e.g., cortex or hippocampus) of rodents.
2. Assay Procedure:
-
The cells or synaptosomes are incubated in a buffer solution containing a fixed concentration of [³H]GABA.
-
Varying concentrations of the test compounds (NNC-711 or tiagabine) are added to the incubation mixture.
-
The incubation is carried out for a specific duration (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for GABA uptake.
-
The uptake process is terminated by rapid filtration through glass fiber filters, which traps the cells or synaptosomes while allowing the unbound [³H]GABA to be washed away.
-
The radioactivity retained on the filters, which corresponds to the amount of [³H]GABA taken up, is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of [³H]GABA uptake is calculated for each concentration of the test compound relative to a control group with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for [³H]GABA Uptake Assay
Caption: Workflow of a [³H]GABA uptake inhibition assay.
GABAergic Signaling Pathway and Mechanism of GAT-1 Inhibition
Caption: GABAergic synapse and the action of GAT-1 inhibitors.
References
Navigating the Nuances of GAT-1 Inhibition: A Comparative Review of Side Effects
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's effects is paramount. This guide provides a comprehensive comparison of the side effects associated with GABA transporter 1 (GAT-1) inhibitors, a class of drugs with therapeutic potential in neurological disorders. By delving into the available clinical and preclinical data, this review aims to offer an objective resource to inform future research and development in this area.
The primary mechanism of action for GAT-1 inhibitors is the blockade of the gamma-aminobutyric acid (GABA) transporter 1, leading to an increase in the extracellular concentration of GABA, the main inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic neurotransmission is the foundation for their therapeutic effects, but it is also intrinsically linked to their side effect profile. The most well-studied GAT-1 inhibitor, Tiagabine, provides a significant body of clinical data, while preclinical studies on other compounds such as CI-966, SKF89976A, and NO-711 offer further insights into the potential adverse effects of this drug class.
Comparative Analysis of GAT-1 Inhibitor Side Effects
The side effects of GAT-1 inhibitors are predominantly neurological and psychiatric in nature, stemming from the potentiation of GABAergic activity. The following table summarizes the reported side effects for various GAT-1 inhibitors, drawing from both clinical trials and preclinical studies.
| Side Effect Category | Tiagabine (Clinical Data) | CI-966 (Preclinical & Phase I Clinical) | SKF89976A (Preclinical) | NO-711 (Preclinical) |
| Common Neurological | Dizziness, Asthenia (weakness), Somnolence, Tremor, Ataxia, Nervousness[1] | Myoclonus, Tremors[2] | Ataxia, Sedation | Not explicitly reported, but expected due to mechanism |
| Cognitive | Difficulty with concentration/attention, Psychomotor slowing, Memory deficits[1][2] | Memory deficits[2] | Not extensively reported | Not extensively reported |
| Psychiatric | Depression, Anxiety, Insomnia[1] | Severe psychological disturbances, Psychotic effects (at high doses)[2] | Not extensively reported | Not extensively reported |
| Gastrointestinal | Nausea, Diarrhea, Abdominal pain | Not a primary reported side effect | Not a primary reported side effect | Not a primary reported side effect |
| Serious Adverse Events | Status epilepticus, Behavioral effects[3] | Severe neurological and psychiatric symptoms leading to discontinuation of clinical development[2] | Not applicable (preclinical) | Not applicable (preclinical) |
Experimental Protocols for Assessing Side Effects
The evaluation of side effects for GAT-1 inhibitors involves a combination of clinical observation and standardized preclinical testing.
Clinical Assessment of Neurological and Cognitive Side Effects:
-
Dizziness and Ataxia: In clinical trials, dizziness is often assessed using patient-reported outcomes through questionnaires like the Dizziness Handicap Inventory (DHI). Ataxia, or impaired coordination, can be evaluated using standardized neurological examinations that include tests of gait, balance, and coordination, such as the finger-to-nose test and heel-to-shin test.
-
Cognitive Function: A battery of neuropsychological tests is typically employed to assess the cognitive side effects of antiepileptic drugs, including GAT-1 inhibitors. These tests evaluate various domains:
-
Attention and Concentration: Tests like the Digit Span and Trail Making Test Part A.
-
Memory: Verbal and visual memory tests, such as the Rey Auditory Verbal Learning Test (RAVLT) and the Brief Visuospatial Memory Test-Revised (BVMT-R).
-
Executive Function: The Trail Making Test Part B and tests of verbal fluency.
-
Psychomotor Speed: Simple reaction time tests and the Symbol Digit Modalities Test.
-
Preclinical Assessment of Neurological Side Effects:
-
Motor Coordination and Ataxia: The Rotarod Test is a widely used method to assess motor coordination and balance in rodents. The animal is placed on a rotating rod, and the latency to fall is measured. A decrease in performance after drug administration indicates ataxia.
-
Sedation and Locomotor Activity: Open-field tests are used to evaluate general locomotor activity and can indicate sedative effects. A reduction in the distance traveled or the number of movements suggests sedation.
-
Seizure Threshold: The pentylenetetrazole (PTZ) seizure threshold test can be used to assess the pro-convulsant or anticonvulsant activity of a compound. A change in the dose of PTZ required to induce seizures indicates an effect on seizure susceptibility.
Signaling Pathway and Mechanism of Side Effects
The primary mechanism underlying both the therapeutic and adverse effects of GAT-1 inhibitors is the enhancement of GABAergic neurotransmission. The following diagram illustrates this pathway.
This diagram illustrates that by blocking the GAT-1 transporter on the presynaptic neuron, GAT-1 inhibitors prevent the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA, which then has a greater effect on postsynaptic GABA receptors, resulting in enhanced inhibitory neurotransmission. While this enhanced inhibition can be therapeutic, for instance in controlling seizures, it can also lead to an over-suppression of neuronal activity, manifesting as the observed neurological and cognitive side effects.
Conclusion
The side effect profile of GAT-1 inhibitors is a direct extension of their mechanism of action. While Tiagabine is the most well-characterized in a clinical setting, preclinical data on other GAT-1 inhibitors suggest a similar spectrum of potential adverse events, with the severity and incidence likely dependent on the specific compound's potency, selectivity, and pharmacokinetic properties. A thorough understanding of these side effects, coupled with standardized and detailed assessment methodologies, is crucial for the continued development and safe therapeutic application of this class of drugs. Future research should aim for more direct comparative studies to better delineate the risk-benefit profiles of different GAT-1 inhibitors.
References
- 1. Neuropsychological outcomes in randomized controlled trials of antiepileptic drugs: a systematic review of methodology and reporting standards - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CI-966 - Wikipedia [en.wikipedia.org]
- 3. mayo.edu [mayo.edu]
Validating In Vitro Findings of the GAT1 Inhibitor NO-711: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of NO-711, a selective GABA transporter 1 (GAT1) inhibitor, against other alternatives. The information presented is supported by experimental data to validate its in vitro findings and facilitate informed decisions in neuroscience research and drug discovery.
NO-711 has demonstrated significant potential in preclinical in vivo studies, corroborating its in vitro mechanism of action as a selective inhibitor of the GABA transporter 1 (GAT1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, NO-711 effectively increases extracellular GABA levels. This enhancement of GABAergic transmission translates to several observable in vivo effects, including anticonvulsant, sedative, and neuroprotective properties. This guide will delve into the in vivo validation of NO-711, comparing its efficacy and mechanisms with the established GAT1 inhibitor, tiagabine (B1662831), and other GABA-modulating drugs such as vigabatrin (B1682217) and gabapentin (B195806).
Performance Comparison of NO-711 and Alternatives
To provide a clear overview of the in vivo effects of NO-711 in comparison to other relevant compounds, the following tables summarize key quantitative data from various preclinical studies.
Table 1: In Vivo Effects on Extracellular GABA Levels
| Compound | Animal Model | Brain Region | Dose | Route of Administration | Maximum Increase in Extracellular GABA (% of Baseline) | Reference |
| NO-711 (NNC-711) | Rat | Ventrolateral Thalamus | 10, 30, 100 µM | Local Perfusion (Microdialysis) | Dose-dependent increase | [1] |
| Tiagabine | Rat | Ventrolateral Thalamus | 10, 30, 100 µM | Local Perfusion (Microdialysis) | Dose-dependent increase | [1] |
Table 2: Anticonvulsant Efficacy in Rodent Seizure Models
| Compound | Seizure Model | Animal Model | ED50 (Effective Dose, 50%) | Route of Administration | Reference |
| NO-711 (NNC-711) | Audiogenic Seizures | DBA/2 Mouse | 0.23 mg/kg | i.p. | [2] |
| Tiagabine | Audiogenic Seizures | DBA/2 Mouse | 1 µmol/kg | i.p. | [3] |
| Tiagabine | Pentylenetetrazol (PTZ)-induced tonic convulsions | Mouse | 2 µmol/kg | i.p. | [3] |
| Vigabatrin | Pentylenetetrazol (PTZ)-induced seizures | Developing Rat | Ineffective against clonic seizures, reduced incidence of tonic-clonic seizures at higher doses | i.p. | [4] |
| Gabapentin | Pentylenetetrazol (PTZ)-induced tonic convulsions | Mouse | 185 µmol/kg | i.p. | [3] |
Table 3: Effects on Sleep Architecture
| Compound | Species | Key Findings | Dose | Route of Administration | Reference |
| NO-711 | Mouse | Dose-dependently increased NREM sleep amount and number of NREM episodes; shortened NREM sleep latency. | 1, 3, 10 mg/kg | i.p. | [5] |
| Tiagabine | Human | Dose-dependently increased slow-wave sleep. | 4, 8, 12, 16 mg | Oral | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key in vivo studies of NO-711 and its alternatives.
In Vivo Microdialysis for Extracellular GABA Measurement
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Animal Model: Male Wistar rats are commonly used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., ventrolateral thalamus). The cannula is secured to the skull with dental cement.
-
Probe Insertion: After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Sample Collection: The dialysate, containing extracellular molecules that have diffused across the membrane, is collected at regular intervals.
-
Drug Administration: The drug of interest (e.g., NO-711) can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: The collected dialysate samples are analyzed to determine the concentration of GABA, typically using high-performance liquid chromatography (HPLC) with fluorescence detection.[5][7][8]
Animal Models of Seizures for Anticonvulsant Efficacy Testing
Various animal models are employed to assess the anticonvulsant properties of pharmacological agents.
-
Pentylenetetrazol (PTZ)-Induced Seizures:
-
Animal Model: Mice or rats.
-
Procedure: A sub-convulsive or convulsive dose of PTZ, a GABAA receptor antagonist, is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Drug Administration: The test compound (e.g., NO-711) is administered prior to the PTZ injection at various doses.
-
Observation: Animals are observed for the latency to and the incidence and severity of seizures (e.g., clonic and tonic-clonic seizures).
-
Endpoint: The ED50, the dose that protects 50% of the animals from a specific seizure endpoint, is calculated.[3][9]
-
-
Audiogenic Seizures:
-
Animal Model: Genetically susceptible strains, such as the DBA/2 mouse.
-
Procedure: Animals are exposed to a high-intensity acoustic stimulus (e.g., a loud bell or siren).
-
Drug Administration: The test compound is administered prior to the acoustic stimulus.
-
Observation: The incidence and severity of the resulting seizures (wild running, clonic and tonic seizures) are scored.
-
Endpoint: The ED50 for the suppression of a specific seizure response is determined.[2]
-
Sleep Studies in Mice
In vivo studies to assess the effects of a compound on sleep architecture typically involve electroencephalogram (EEG) and electromyogram (EMG) recordings.
-
Animal Model: Mice are commonly used.
-
Surgery: Under anesthesia, EEG and EMG electrodes are implanted. EEG electrodes are placed on the surface of the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Acclimation and Recording: Following recovery, mice are habituated to the recording chamber. Continuous EEG and EMG recordings are then performed over an extended period (e.g., 24 hours) to establish a baseline sleep-wake pattern.
-
Drug Administration: The test compound (e.g., NO-711) is administered at different doses, and EEG/EMG recordings are continued.
-
Data Analysis: The recorded signals are scored manually or automatically to classify vigilance states into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Parameters such as the duration and latency of each sleep stage, and the frequency of transitions between stages, are analyzed.[10][11][12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Mechanism of NO-711 action at the synapse.
Experimental workflow for in vivo microdialysis.
Workflow for a preclinical sleep study in mice.
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does vigabatrin possess an anticonvulsant action against pentylenetetrazol-induced seizures in developing rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Two novel mouse models of slow-wave-sleep enhancement in aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NO-711 and Non-Selective GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective GABA transporter 1 (GAT-1) inhibitor, NO-711, with non-selective GABA uptake inhibitors. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced differences in mechanism, potency, and functional outcomes between these pharmacological tools.
Introduction to GABAergic Transmission and Uptake Inhibition
The principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), plays a crucial role in maintaining the balance between neuronal excitation and inhibition. The synaptic action of GABA is primarily terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2][3]
Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[1][2][4] GAT-1 is the predominant subtype in the brain, found mainly on presynaptic neuronal terminals, while GAT-3 is primarily located on astrocytes.[3][4][5] Pharmacological inhibition of these transporters offers a therapeutic strategy to increase extracellular GABA concentrations, thereby enhancing GABAergic transmission. This approach is particularly relevant for conditions associated with decreased GABAergic function, such as epilepsy.[6][7][8]
This guide focuses on comparing NO-711, a highly selective GAT-1 inhibitor, with non-selective inhibitors that act on multiple GAT subtypes.
Mechanism of Action: A Tale of Selectivity
The primary distinction between NO-711 and non-selective inhibitors lies in their target specificity.
NO-711: A Selective GAT-1 Inhibitor
NO-711 is a potent and highly selective competitive inhibitor of GAT-1.[9][10] Its mechanism involves binding to the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft into the presynaptic neuron. This selective blockade leads to a localized increase in the concentration and residence time of GABA in the synapse, thereby enhancing the activity of postsynaptic GABA receptors. Given that GAT-1 is the major neuronal GABA transporter, its inhibition by NO-711 provides a targeted means of augmenting neuronal GABAergic signaling.[5]
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 5. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 10. rndsystems.com [rndsystems.com]
A Comparative Analysis of NO-711: Advancing the Landscape of GAT-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GABA transporter 1 (GAT-1) inhibitor, NO-711, with older, well-established GAT inhibitors such as tiagabine (B1662831) and SKF-89976A. By presenting key experimental data, detailed methodologies, and visual representations of associated biological pathways, this document aims to objectively assess the advantages of NO-711 as a research tool and potential therapeutic agent.
Enhanced Potency and Selectivity: A Quantitative Comparison
A significant advantage of NO-711 lies in its superior potency and selectivity for the GAT-1 transporter over other GABA transporter subtypes. This heightened specificity minimizes off-target effects, a crucial attribute for both precise research applications and the development of safer therapeutics. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NO-711, tiagabine, and SKF-89976A for the four cloned human and rat GABA transporters.
| Compound | hGAT-1 IC50 (μM) | rGAT-1 IC50 (μM) | rGAT-2 IC50 (μM) | hGAT-3 IC50 (μM) | hBGT-1 IC50 (μM) |
| NO-711 (NNC-711) | 0.04 | 0.38 | 171 | 1700 | 622 |
| Tiagabine | 0.13 | 0.36 | >1000 | 31 | 100 |
| SKF-89976A | 0.16 | 0.44 | 130 | 120 | 180 |
| Data compiled from Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology, 269(2), 219–224.[1] |
As the data indicates, NO-711 exhibits a significantly lower IC50 value for human GAT-1 compared to both tiagabine and SKF-89976A, demonstrating its higher potency. Furthermore, the substantially larger IC50 values for GAT-2, GAT-3, and BGT-1 highlight its exceptional selectivity.
In Vivo Efficacy: A Look at Anticonvulsant Activity
The enhanced in vitro profile of NO-711 translates to potent in vivo activity. The primary therapeutic application of GAT-1 inhibitors has been in the management of epilepsy, owing to their ability to increase extracellular GABA levels and enhance inhibitory neurotransmission. The table below compares the anticonvulsant efficacy of NO-711 and older GAT inhibitors in established animal models of seizures.
| Compound | Animal Model | Seizure Type | ED50 (mg/kg, i.p.) |
| NO-711 (NNC-711) | Mouse | DMCM-induced clonic seizures | 1.2 |
| Mouse | PTZ-induced tonic seizures | 0.72 | |
| Rat | PTZ-induced tonic seizures | 1.7 | |
| DBA/2 Mouse | Audiogenic clonic and tonic seizures | 0.23 | |
| Tiagabine | Mouse | PTZ-induced tonic seizures | ~2 µmol/kg (~0.75 mg/kg) |
| Mouse | DMCM-induced tonic seizures | ~2 µmol/kg (~0.75 mg/kg) | |
| DBA/2 Mouse | Sound-induced seizures | ~1 µmol/kg (~0.38 mg/kg) | |
| SKF-89976A | Gerbil | Air blast-induced tonic-clonic seizures | 4.1 |
| Data compiled from Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612–626[2] and Löscher, W., & Hönack, D. (1991). Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake. European journal of pharmacology, 204(3), 333–336. |
These findings underscore the potent anticonvulsant properties of NO-711 across various seizure models, often at lower effective doses compared to older-generation inhibitors.
Mechanism of Action and Downstream Signaling
The fundamental mechanism of action for GAT-1 inhibitors is the blockade of GABA reuptake from the synaptic cleft, leading to an accumulation of extracellular GABA.[3] This surplus of GABA then potentiates the activity of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic neurons, resulting in enhanced inhibitory signaling.
The subsequent activation of GABA receptors triggers distinct downstream signaling cascades.
GABA-A Receptor Signaling:
Activation of the ionotropic GABA-A receptor leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic membrane and a rapid inhibitory postsynaptic potential (IPSP).
GABA-B Receptor Signaling:
The metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a slower and more prolonged inhibitory response. Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of GAT-1 inhibitors, detailed experimental protocols are essential.
In Vitro GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes, which are isolated presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the cortex or hippocampus of rodents using differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of NO-711 or a vehicle control in a physiological buffer.
-
Initiation of Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]-GABA.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for active transport.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular [3H]-GABA.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Anticonvulsant Activity Models
Standardized animal models are used to assess the in vivo efficacy of GAT-1 inhibitors against seizures.
1. Maximal Electroshock (MES) Seizure Model:
This model is considered predictive of efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Use adult male mice or rats.
-
Drug Administration: Administer NO-711 or vehicle control intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of predicted peak drug effect, induce seizures by applying a high-frequency electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes for a brief duration (e.g., 0.2 seconds).
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: Calculate the ED50, the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
2. Pentylenetetrazol (PTZ)-Induced Seizure Model:
This model is used to screen for drugs effective against myoclonic and absence seizures.
Methodology:
-
Animal Preparation: Use adult male mice or rats.
-
Drug Administration: Administer NO-711 or vehicle control i.p. at various doses.
-
Seizure Induction: At the time of predicted peak drug effect, administer a subcutaneous (s.c.) or i.p. injection of a convulsive dose of pentylenetetrazol.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic and/or tonic seizures.
-
Endpoint: The primary endpoints are the latency to the first seizure and the prevention of generalized seizures.
-
Data Analysis: Calculate the ED50, the dose of the drug that protects 50% of the animals from PTZ-induced seizures.
Conclusion
The data presented in this guide strongly indicate that NO-711 possesses significant advantages over older GAT inhibitors like tiagabine and SKF-89976A. Its superior potency and selectivity for GAT-1, coupled with its robust in vivo anticonvulsant activity, position NO-711 as a valuable tool for neuroscience research and a promising candidate for further therapeutic development. The detailed experimental protocols provided herein offer a framework for the rigorous and reproducible evaluation of NO-711 and other novel GAT-1 inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic profile will be crucial in fully elucidating its therapeutic potential.
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Inhibition of gamma-aminobutyric acid release from synaptosomes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Nuances of GABAergic Inhibition: A Comparative Analysis of NO-711
A deep dive into the selective modulation of phasic and tonic inhibitory currents by the GAT-1 inhibitor, NO-711, reveals its distinct effects compared to other GABA transporter inhibitors and modulators. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers in neuroscience and drug development.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, mediating its effects through two principal modes of signaling: phasic and tonic inhibition. Phasic inhibition is driven by the transient activation of synaptic GABA-A receptors following vesicular GABA release, resulting in inhibitory postsynaptic currents (IPSCs). In contrast, tonic inhibition is mediated by the persistent activation of high-affinity extrasynaptic GABA-A receptors by low concentrations of ambient GABA in the extracellular space. The magnitude of this ambient GABA is critically regulated by GABA transporters (GATs).
This guide focuses on the comparative effects of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), on both phasic and tonic GABAergic inhibition. Understanding how NO-711 differentially modulates these two forms of inhibition is crucial for elucidating the physiological roles of GAT-1 and for the development of novel therapeutic agents targeting the GABAergic system.
Comparative Efficacy of NO-711 and Other GAT Inhibitors
NO-711's primary mechanism of action is the blockade of GAT-1, leading to an increase in extracellular GABA concentrations. However, its impact on phasic and tonic inhibition differs from that of other GAT inhibitors, such as SNAP-5114 (a GAT-2/3 inhibitor) and the non-selective GAT antagonist, nipecotic acid.
| Compound | Target(s) | Effect on Tonic Inhibition | Effect on Phasic Inhibition (IPSCs) | Key Findings |
| NO-711 | GAT-1 | Significantly enhances tonic current. [1][2] | Prolongs decay time of eIPSCs; effect on amplitude is variable (no change or decrease). [1][3][4] | Selectively enhances tonic inhibition by increasing ambient GABA.[2] Its effect on phasic currents suggests a primary role for GAT-1 in clearing synaptically released GABA. |
| SNAP-5114 | GAT-2/3 | No significant effect on its own. [3][4] | No significant effect on its own. [3][4] | Highlights the predominant role of GAT-1 in regulating basal tonic and phasic inhibition in many brain regions. |
| NO-711 + SNAP-5114 | GAT-1, GAT-2/3 | Synergistically and substantially increases tonic current. [3][4] | Synergistically decreases IPSC amplitude and increases decay time. [3][4] | Demonstrates that both GAT-1 and GAT-2/3 contribute to the regulation of extrasynaptic GABA levels, and their combined inhibition has a powerful effect on tonic currents. |
| Nipecotic Acid | Non-selective GAT | Effects are similar to the co-application of NO-711 and SNAP-5114. [3][4] | Effects are similar to the co-application of NO-711 and SNAP-5114. [3][4] | Confirms the involvement of multiple GAT subtypes in shaping both tonic and phasic GABAergic signaling. |
| Zolpidem | GABA-A Receptor (α1 subunit-selective positive allosteric modulator) | No change in mean tonic conductance. [2] | Augments phasic inhibition by prolonging IPSC decay. [2] | Serves as a useful control, demonstrating a mechanism for enhancing phasic inhibition without directly affecting GABA uptake or ambient GABA levels. |
Delving into the Experimental Protocols
The following protocols provide a framework for the electrophysiological assessment of phasic and tonic inhibition and the pharmacological effects of NO-711.
Electrophysiological Recording of Phasic and Tonic GABAergic Currents
This protocol outlines the whole-cell patch-clamp technique used to measure inhibitory currents in brain slices.
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., rat or mouse) in accordance with institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex, thalamus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with an internal solution designed to isolate GABA-A receptor-mediated currents. A typical internal solution may contain (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 5 QX-314, with pH adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm.
-
Establish a whole-cell recording configuration from the target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV or -75 mV.[1]
-
-
Pharmacological Isolation of GABAergic Currents:
-
To isolate GABA-A receptor-mediated currents, add antagonists for ionotropic glutamate (B1630785) receptors to the aCSF, such as 20 µM DNQX (for AMPA/kainate receptors) and 50 µM D-AP5 (for NMDA receptors).[1]
-
A GABA-B receptor antagonist, such as 1 µM CGP 52432, can also be included.[1]
-
-
Measurement of Phasic and Tonic Inhibition:
-
Phasic Inhibition (IPSCs): Record spontaneous IPSCs (sIPSCs) or evoked IPSCs (eIPSCs). eIPSCs can be elicited by placing a stimulating electrode in a nearby region. Analyze the amplitude, frequency, and decay kinetics of the IPSCs.
-
Tonic Inhibition: Measure the baseline holding current. To quantify the tonic current, apply a saturating concentration of a GABA-A receptor antagonist, such as 10-100 µM bicuculline (B1666979) or gabazine, to the bath.[1][5] The difference in the holding current before and after the application of the antagonist represents the magnitude of the tonic GABAergic current.[1][5] This can be calculated by averaging short epochs of the baseline current, excluding any sIPSCs.[5][6]
-
-
Application of NO-711 and other compounds:
-
After obtaining a stable baseline recording of both phasic and tonic currents, perfuse the slice with aCSF containing the desired concentration of NO-711 (e.g., 2.5-10 µM).[2][7]
-
Record the changes in both the tonic holding current and the properties of IPSCs.
-
Perform washout by perfusing with drug-free aCSF to observe the reversal of the effects.
-
The same procedure can be followed for other compounds like SNAP-5114, nipecotic acid, or zolpidem to obtain comparative data.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key concepts and experimental workflows discussed.
Caption: Modulation of Phasic and Tonic Inhibition by NO-711.
Caption: Workflow for Electrophysiological Analysis of NO-711 Effects.
Caption: Differential Regulation of Phasic and Tonic Inhibition.
Conclusion
NO-711 serves as a valuable pharmacological tool to investigate the distinct roles of phasic and tonic inhibition. Its selective inhibition of GAT-1 leads to a pronounced enhancement of tonic GABAergic currents, with more nuanced effects on phasic IPSCs. Comparative studies with other GAT inhibitors, such as SNAP-5114, reveal a complex interplay between different transporter subtypes in the regulation of extracellular GABA levels. The provided experimental framework offers a robust methodology for researchers to further explore the effects of NO-711 and other compounds on the intricate dynamics of GABAergic signaling. These investigations are essential for advancing our understanding of neurological disorders characterized by GABAergic dysfunction and for the development of targeted therapeutics.
References
- 1. Phasic and Tonic Inhibition are Maintained Respectively by CaMKII and PKA in the Rat Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced tonic GABAA inhibition in typical absence epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NO-711ME: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the GABA uptake inhibitor NO-711ME, the absence of a publicly available, specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential safety information and a procedural framework to ensure the responsible management of this compound waste, prioritizing laboratory safety and regulatory compliance.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Consult the Supplier's Safety Data Sheet (SDS): The most critical step is to obtain and thoroughly review the SDS provided by the supplier of this compound. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal.
-
Personal Protective Equipment (PPE): Based on information for the closely related NO-711 hydrochloride, appropriate PPE should be worn at all times when handling this compound. This includes:
-
Eye protection (safety glasses or goggles)
-
Chemical-resistant gloves
-
A lab coat
-
A Type N95 (US) or equivalent respirator[2]
-
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory hood to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Procedural Framework for Disposal
In the absence of a specific SDS, a systematic approach to waste management is essential. The following steps provide a logical workflow for the disposal of this compound:
-
Initial Assessment and Information Gathering:
-
Attempt to locate the specific SDS for this compound from the manufacturer or supplier.
-
Review available information for the active compound, NO-711 (NNC-711), recognizing that its properties will be closely related.
-
-
Waste Segregation and Collection:
-
Collect all waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department or equivalent safety office. They are equipped to provide guidance on the proper disposal procedures in accordance with local, state, and federal regulations.
-
Provide them with all available information on this compound, including its chemical name, CAS number, and any safety information you have gathered.
-
-
Professional Waste Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. These companies have the expertise and equipment to handle and dispose of specialized chemical waste safely and legally.
-
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound. This information is critical for safety assessments and for providing to waste disposal professionals.
| Property | Value |
| CAS Number | 127586-66-7 |
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| Appearance | Crystalline solid (based on NNC-711 HCl) |
| Storage | Store at -20°C |
Data sourced from MedKoo Biosciences and Cayman Chemical product information.[1][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when planning the disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on publicly available data for this compound and related compounds. It is not a substitute for a specific Safety Data Sheet. Always prioritize the guidance from your institution's EHS department and licensed waste disposal professionals to ensure safety and regulatory compliance.
References
Personal protective equipment for handling NO-711ME
Disclaimer: The following information is provided for research and drug development professionals and is based on the assumption that "NO-711ME" refers to the potent and selective GABA transporter 1 (GAT-1) inhibitor, NO-711 hydrochloride. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier-specific SDS for comprehensive safety information before handling this compound.
This document provides crucial, immediate safety, handling, and disposal protocols for NO-711 hydrochloride, a potent neuroactive compound. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance in a laboratory setting.
I. Compound Identification and Properties
NO-711 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), effectively increasing synaptic GABA levels.[1] Due to its high potency, it must be handled with care to avoid accidental exposure.
| Property | Value | Source |
| Chemical Name | NO-711 hydrochloride | Sigma-Aldrich |
| CAS Number | 145645-62-1 | Sigma-Aldrich |
| Molecular Formula | C₂₁H₂₂N₂O₃ · HCl | Sigma-Aldrich |
| Molecular Weight | 386.87 g/mol | Sigma-Aldrich |
| Form | Powder | Sigma-Aldrich |
| Solubility | H₂O: 10 mg/mL at 60 °C | Sigma-Aldrich |
| Storage | Desiccated, protect from light | Sigma-Aldrich |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling NO-711 to prevent inhalation, dermal, and ocular exposure.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | N95-rated dust mask or a higher-level respirator (e.g., PAPR) | Prevents inhalation of the fine powder, which is a primary route of exposure. |
| Lab Coat | Disposable lab coat or a dedicated lab coat with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. |
III. Experimental Protocols: Safe Handling Procedures
These step-by-step protocols are designed to minimize exposure risk during routine laboratory procedures involving NO-711.
A. Engineering Controls:
-
Fume Hood: All handling of powdered NO-711, including weighing and solution preparation, must be conducted in a certified chemical fume hood to contain any airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
B. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate solvents.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of NO-711 powder on weighing paper inside the fume hood. Use a spatula to transfer the powder, avoiding any sudden movements that could create dust.
-
Dissolving: Place the weighing paper with the compound into the appropriate glassware for dissolution. Add the solvent slowly to avoid splashing.
-
Cleaning: After dissolution, carefully wipe down the balance and surrounding surfaces with a damp cloth. Dispose of the weighing paper and any contaminated wipes as hazardous waste.
C. Spill Cleanup:
-
Evacuate: In case of a spill, immediately evacuate the area and inform others.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available equipment. For large spills, contact the institution's environmental health and safety (EHS) department.
-
Cleanup: For small spills, wear appropriate PPE. Gently cover the spill with an absorbent material. Working from the outside in, carefully collect the absorbed material and place it in a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
IV. Disposal Plan
Proper disposal of NO-711 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, wipes, etc.) | - Collect in a clearly labeled, sealed, and puncture-resistant container. - Label as "Hazardous Waste" with the full chemical name. - Store in a designated hazardous waste accumulation area. |
| Liquid Waste (solutions containing NO-711) | - Collect in a sealed, leak-proof, and chemically compatible container. - Do not mix with other waste streams unless compatible. - Label as "Hazardous Waste" with the full chemical name and approximate concentration. |
| Empty Containers | - Triple rinse the container with a suitable solvent. - Collect the first rinse as hazardous liquid waste.[2] - Deface the original label before disposing of the rinsed container in the appropriate recycling or trash receptacle. |
All hazardous waste must be disposed of through the institution's EHS-approved waste management program.
V. Mandatory Visualizations
Experimental Workflow for Handling NO-711
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
